(Z)-Triprolidine Hydrochloride
Description
Properties
IUPAC Name |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYEJNGHIOFOC-VVTVMFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereospecificity of Triprolidine Isomers and Receptor Binding: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Triprolidine, a first-generation antihistamine, serves as a classic exemplar of stereospecificity in pharmacology. As an alkene derivative, it exists as (E)- and (Z)-geometric isomers, which exhibit a profound disparity in their affinity for the histamine H1 receptor. This in-depth technical guide provides a comprehensive analysis of the stereospecific interactions of Triprolidine's isomers with the H1 receptor. It synthesizes foundational knowledge with actionable experimental protocols, offering field-proven insights into the causal relationships between molecular geometry and pharmacological activity. This guide is designed to be a valuable resource for professionals engaged in drug discovery and development, underscoring the criticality of stereochemical considerations in medicinal chemistry.
The Principle of Stereospecificity in Drug Action: The Case of Triprolidine
In drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different pharmacological and toxicological properties. This is due to the chiral nature of their biological targets, such as receptors and enzymes, which creates a specific "lock-and-key" requirement for molecular interaction.
Triprolidine, a potent H1-receptor antagonist used for the symptomatic relief of allergic conditions, is a compelling case study in stereospecificity.[1] Its structure features a carbon-carbon double bond, giving rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine. It has been unequivocally established that the desired antihistaminic activity resides almost exclusively in the (E)-isomer.[1][2] This pronounced stereoselectivity highlights the precise three-dimensional requirements for optimal interaction with the H1 receptor binding pocket.[2] A thorough understanding of the activity profiles of these isomers is, therefore, paramount for optimizing the therapeutic efficacy of antihistaminic drugs.
Comparative Analysis of Triprolidine Isomer Activity at the H1 Receptor
The pharmacological potency of the Triprolidine isomers is a direct consequence of their distinct three-dimensional geometries, which dictates their binding affinity to the histamine H1 receptor. While specific Ki or IC50 values for the individual isomers are not consistently reported in recent literature, historical studies have firmly established significant potency ratios, consistently demonstrating the superior activity of the (E)-isomer.[2]
| Isomer Comparison | Receptor/Tissue | Potency Ratio (E vs. Z) |
| (E)-Triprolidine vs. (Z)-Triprolidine | Guinea-pig ileum (H1 Receptor) | ~600:1 |
| (E)-Triprolidine vs. (Z)-Triprolidine | Cerebellar sites (H1 Receptor) | ~100:1 |
| (E)-Triprolidine vs. (Z)-Triprolidine | Histamine Receptors | 1170:1 |
Table 1: Comparative Potency of (E)- and (Z)-Triprolidine Isomers.
The substantial variance in potency ratios observed between different tissues, such as the guinea-pig ileum and cerebellar sites, may allude to the existence of H1 receptor subtypes or differences in the tissue-specific receptor microenvironment.[2] These findings underscore the remarkable sensitivity of the H1 receptor to the specific geometric configuration of its ligands. The spatial arrangement of the pyridyl and p-tolyl groups relative to the pyrrolidinylpropyl chain in the (E)-isomer allows for a more complementary fit within the receptor's binding site, leading to a more stable drug-receptor complex and, consequently, greater antagonist activity.
The Histamine H1 Receptor Signaling Cascade
To appreciate the mechanism of Triprolidine's action, it is essential to understand the signaling pathway it modulates. The histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily linked to the Gq/G11 family of G-proteins.[3][4]
Upon binding of the endogenous agonist, histamine, the H1 receptor undergoes a conformational change that activates the associated G-protein. This initiates a downstream signaling cascade:
-
G-Protein Activation: The activated Gαq/11 subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The Gαq/11-GTP complex activates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]
-
Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C.[4]
This cascade ultimately leads to the various physiological responses associated with allergic reactions, including smooth muscle contraction, increased vascular permeability, and the sensation of itching. Triprolidine, acting as a competitive antagonist, binds to the H1 receptor but does not activate it, thereby blocking histamine from binding and initiating this signaling pathway.[2]
Caption: Histamine H1 Receptor Signaling Cascade.
Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity
The determination of the binding affinity (Ki) of the Triprolidine isomers for the H1 receptor is a foundational experiment in their pharmacological characterization. A competitive radioligand binding assay is a robust and widely used method for this purpose.
Objective: To quantify and compare the binding affinities of (E)- and (Z)-Triprolidine to the histamine H1 receptor by measuring their ability to displace a specific radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably or transiently expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a high-affinity H1 antagonist).
-
Test Compounds: (E)-Triprolidine and (Z)-Triprolidine, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a structurally distinct, non-radiolabeled H1 antagonist (e.g., mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Liquid Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Culture H1 receptor-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]mepyramine (typically at its Kd concentration), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [³H]mepyramine, and the membrane preparation.
-
Competition Binding: For each isomer, set up a series of wells with decreasing concentrations of the test compound ((E)- or (Z)-Triprolidine), a fixed concentration of [³H]mepyramine, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand and remove any non-specifically trapped radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor (Triprolidine isomer) concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the isomer that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The pharmacological activity of Triprolidine is profoundly dependent on its geometric configuration, with the (E)-isomer demonstrating significantly greater potency as a histamine H1 receptor antagonist than the (Z)-isomer.[2] This pronounced stereoselectivity, evidenced by large potency ratios in both receptor binding and functional assays, highlights the specific conformational requirements of the H1 receptor binding site. For researchers and professionals in drug development, the case of Triprolidine serves as a critical reminder of the importance of isomeric purity and the detailed characterization of stereoisomers in the design and optimization of new therapeutic agents. Future investigations, potentially through co-crystallization studies of the H1 receptor with each Triprolidine isomer, could further elucidate the precise molecular interactions that govern this stereospecific binding.
References
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Histamine H1 receptor. Wikipedia. [Link]
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Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. [Link]
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Histamine H1 Receptor Activation. SMPDB. [Link]
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Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. National Institutes of Health (NIH). [Link]
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Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways. SciSpace. [Link]
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(Z)-Triprolidine Hydrochloride mechanism of action on H1 receptors
An In-depth Technical Guide on the Core Mechanism of Action of (Z)-Triprolidine Hydrochloride on H1 Receptors
Executive Summary
Triprolidine is a first-generation antihistamine of the alkylamine class, historically utilized for the symptomatic relief of allergic conditions.[1] Its chemical structure, featuring a C=C double bond, gives rise to (E) and (Z) geometric isomers. Pharmacological studies have unequivocally established that the antihistaminic activity resides almost exclusively in the (E)-isomer, which demonstrates a profoundly higher affinity and potency at the histamine H1 receptor compared to its (Z)-counterpart.[2] This guide provides a detailed examination of the mechanism of action of the significantly less active this compound at the H1 receptor. By focusing on this stereoisomer, we illuminate the critical role of molecular geometry in receptor interaction and provide a deeper understanding of the structure-activity relationship (SAR) at the H1 receptor binding site. The core of (Z)-Triprolidine's mechanism is not defined by potent antagonism, but rather by a drastically attenuated interaction with the H1 receptor, offering a valuable case study in stereospecificity for drug design and development.
Part 1: The Histamine H1 Receptor: A Constitutively Active Signaling Hub
The histamine H1 receptor (H1R) is a rhodopsin-like G-protein-coupled receptor (GPCR) integral to mediating allergic and inflammatory responses.[3] It is widely expressed in tissues such as smooth muscle, vascular endothelium, and the central nervous system.[3][4]
Canonical Signaling Pathway
Upon binding of the endogenous agonist, histamine, the H1R undergoes a conformational change that facilitates its coupling to the heterotrimeric G-protein Gq/11.[4][5] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gαq-GTP from the Gβγ dimer.[6][7] The activated Gαq-GTP subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][11] This cascade ultimately culminates in the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability.[4]
Constitutive Activity and Inverse Agonism
A critical feature of the H1R is its ability to exhibit constitutive, or agonist-independent, activity.[12][13] This means the receptor can spontaneously adopt an active conformation and signal through the Gq/11 pathway at a basal level, even in the absence of histamine. This basal signaling contributes to the tonic activation of transcription factors like NF-κB, which are pivotal in inflammatory processes.[14][15]
Consequently, many compounds traditionally classified as H1 "antagonists" are, in fact, inverse agonists.[16][17] Rather than simply blocking histamine binding (neutral antagonism), inverse agonists preferentially bind to and stabilize the inactive conformation of the H1R.[14] This action not only prevents histamine binding but also actively reduces the receptor's basal constitutive activity, leading to a decrease in downstream signaling below its baseline level.[12][18] Triprolidine is recognized as such an inverse agonist.[19][20]
Part 2: Stereochemistry: The Crucial Determinant of Triprolidine's H1R Activity
The pharmacological action of Triprolidine is profoundly dictated by its geometric configuration. The (E) and (Z) isomers present a different spatial arrangement of their substituent groups around the C=C double bond, which drastically alters their ability to fit into the H1R binding pocket. The bulk of the therapeutic, antihistaminic effect is attributed to the (E)-isomer.[2]
The (Z)-isomer, due to its stereochemical structure, exhibits a much weaker interaction with the receptor. This disparity in binding affinity translates directly to a massive difference in functional potency.
Quantitative Comparison of (E) and (Z) Isomer Potency
The superior activity of the (E)-isomer has been quantified in various bioassays. The potency ratio between the isomers highlights the stereospecificity of the H1 receptor.[2]
| Isomer Comparison | Receptor/Tissue Assay | Potency Ratio (E vs. Z) | Reference |
| (E)-Triprolidine vs. (Z)-Triprolidine | Guinea-pig ileum (H1 Receptor) | ~600:1 | [2] |
| (E)-Triprolidine vs. (Z)-Triprolidine | Cerebellar sites (H1 Receptor) | ~100:1 | [2] |
| (E)-Triprolidine vs. (Z)-Triprolidine | Histamine Receptors (General) | 1170:1 | [2] |
Table 1: Comparative potency of (E) and (Z)-Triprolidine isomers at H1 receptors.
Part 3: The Mechanism of (Z)-Triprolidine: A Profile of Attenuated Interaction
The mechanism of action for (Z)-Triprolidine is fundamentally one of poor affinity and efficacy relative to its stereoisomer.
-
Competitive Binding: Like the (E)-isomer, (Z)-Triprolidine acts as a competitive ligand at the H1 receptor.[2][8] It vies with histamine for the same binding site. However, its binding affinity (Ki) is substantially lower, meaning a much higher concentration of the (Z)-isomer is required to occupy a significant fraction of H1 receptors compared to histamine or the (E)-isomer.[2]
-
Weak Inverse Agonism: Given that the overall class of H1 antihistamines functions through inverse agonism, it is mechanistically consistent that (Z)-Triprolidine also has the potential to stabilize the inactive state of the H1R. However, its capacity to do so is severely limited by its low binding affinity. The energy of the binding interaction is insufficient to effectively "lock" the receptor in its inactive conformation or significantly shift the equilibrium away from the constitutively active state. Therefore, its ability to reduce basal signaling is negligible at typical therapeutic concentrations.
In essence, the "action" of (Z)-Triprolidine is best described as a very weak competitive antagonism and exceptionally poor inverse agonism, rendering it pharmacologically insignificant compared to the (E)-isomer.
Part 4: Methodologies for Characterizing Stereospecific H1R Interactions
Discerning the differential activity of stereoisomers like (E)- and (Z)-Triprolidine requires robust and precise in vitro assays. The following protocols are foundational for quantifying binding affinity and functional antagonism.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Ki) of (E)- and (Z)-Triprolidine for the H1 receptor by measuring their ability to displace a specific high-affinity radioligand.
Materials:
-
Receptor Source: Cell membrane preparations from HEK293 or CHO cells stably expressing the human H1 receptor.[2]
-
Radioligand: [³H]mepyramine, a potent H1 antagonist.[21][22]
-
Test Compounds: (E)-Triprolidine HCl, (Z)-Triprolidine HCl.
-
Non-specific Control: High concentration (e.g., 10 µM) of a non-radiolabeled H1 antagonist like mianserin or doxepin.[2]
-
Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[2][22]
-
Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize the cell pellet expressing H1R in ice-cold assay buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Assay buffer, [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and membrane homogenate.[8][21]
-
Non-specific Binding (NSB): Non-specific control compound, [³H]mepyramine, and membrane homogenate.
-
Competitive Binding: Serial dilutions of (E)- or (Z)-Triprolidine, [³H]mepyramine, and membrane homogenate.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-240 minutes) at 25°C.[21][22]
-
Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Allow filters to dry, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor ((E)- or (Z)-Triprolidine).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: Calcium Flux Functional Assay
Objective: To measure the functional antagonist potency of (E)- and (Z)-Triprolidine by quantifying their ability to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Culture Plates: 96- or 384-well black, clear-bottom plates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.[8]
-
Agonist: Histamine.
-
Test Compounds: (E)-Triprolidine HCl, (Z)-Triprolidine HCl.
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed cells into the microplates and grow overnight to achieve 80-90% confluency.[8]
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium indicator dye and probenecid (to prevent dye extrusion). Incubate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Pre-incubation: Add serial dilutions of (E)- or (Z)-Triprolidine to the appropriate wells. Incubate for 15-30 minutes at 37°C to allow receptor binding.[8]
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of histamine (typically EC80) to all wells to stimulate the H1 receptor.
-
Immediately continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells stimulated with histamine in the absence of any antagonist (100% response) and unstimulated cells (0% response).
-
Plot the percentage of inhibition against the log concentration of the antagonist ((E)- or (Z)-Triprolidine).
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value for each isomer, which represents its functional potency.
-
Part 5: Conclusion and Implications for Drug Development
The mechanism of action of this compound on H1 receptors is one of profoundly weak competitive interaction and negligible inverse agonism. Its study, in direct comparison to the highly potent (E)-isomer, provides an exemplary model of stereoselectivity in pharmacology. For researchers and drug developers, this case underscores a fundamental principle: three-dimensional molecular architecture is paramount for high-affinity receptor binding and subsequent biological activity. Understanding the structural features that cause the (Z)-isomer to fail in effectively binding the H1R provides critical negative SAR data, which is as valuable as positive data in guiding the rational design of new, more potent, and selective therapeutics.
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Liu, T., et al. (2023). Sophorolipid inhibits histamine-induced itch by decreasing PLC/IP3R signaling pathway activation and modulating TRPV1 activity. Scientific Reports.
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PathWhiz. Gq Histaminic Smooth Muscle Contraction.
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Bakker, R. A., et al. (2000). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists. ResearchGate.
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Yoshikawa, T., et al. (2023). Histamine H1 Receptor-Mediated JNK Phosphorylation Is Regulated by Gq Protein-Dependent but Arrestin-Independent Pathways. MDPI.
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Small Molecule Pathway Database. (2017). Triprolidine H1-Antihistamine Action.
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Fujimoto, K., et al. (2003). Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling. The Journal of Experimental Medicine.
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Yurtaeva, A. M., et al. (2024). Investigation of H1-Histamine Receptor Binding Patterns to Antidepressants and New Allergy Drugs. Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases.
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Introduction: The Dawn of Antihistamines and the Emergence of Triprolidine
An In-Depth Technical Guide to the Discovery, Stereochemistry, and Synthesis of Triprolidine
This guide provides a comprehensive technical overview of the first-generation antihistamine, Triprolidine. Intended for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, the critical role of its geometric isomers in its pharmacological activity, and the synthetic and analytical methodologies essential for its study and production.
The development of antihistamines in the mid-20th century marked a significant milestone in the symptomatic treatment of allergic conditions. The first clinically useful antihistamine, phenbenzamine, was introduced in 1942, catalyzing a wave of research into related compounds.[1] This era of drug discovery, largely characterized by trial-and-error, was gradually giving way to a more methodical approach. It was within this evolving landscape that Triprolidine, an alkylamine derivative, was developed.[2] Patented in 1948 and introduced for medical use in 1953, Triprolidine emerged as a potent H1-receptor antagonist for the relief of allergic rhinitis and urticaria.[3]
As a first-generation antihistamine, Triprolidine effectively mitigates allergy symptoms but is also known for its sedative effects due to its ability to cross the blood-brain barrier.[2][4] Its enduring presence in some combination cold medicines, such as Actifed, speaks to its therapeutic efficacy.[3] However, the most compelling scientific aspect of Triprolidine lies not just in its therapeutic use, but in its stereochemistry. The molecule's structure contains a carbon-carbon double bond, which gives rise to two geometric isomers, (E) and (Z)-Triprolidine, whose biological activities differ dramatically.[4][5]
The Decisive Role of Stereoisomerism
The existence of (E) and (Z) geometric isomers is central to the pharmacology of Triprolidine. It has been unequivocally established that the antihistaminic activity resides almost exclusively in the (E)-isomer.[5][6] This pronounced stereospecificity is a classic illustration of how a molecule's three-dimensional geometry dictates its interaction with a biological receptor.
Pharmacodynamics: A Tale of Two Isomers
Triprolidine functions as a competitive antagonist at the histamine H1 receptor.[6] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 pathway, leading to the classic symptoms of an allergic response.[6]
The (E)-isomer of Triprolidine has a significantly higher binding affinity for the H1 receptor compared to the (Z)-isomer. This difference in affinity translates to a vast difference in potency. Studies comparing the isomers have shown that the (E)-isomer is substantially more active. For instance, affinity constants in guinea-pig ileum showed a potency ratio of approximately 600:1 for the (E)-isomer over the (Z)-isomer.[7][8] This stereoselectivity highlights the specific conformational requirements of the H1 receptor's binding pocket.[6]
| Isomer | Relative Potency | Receptor Binding Affinity |
| (E)-Triprolidine | High | Significantly higher affinity for H1 Receptor |
| (Z)-Triprolidine | Very Low | Potency is 100- to 600-fold lower than the (E)-isomer[7][8] |
| Table 1. Comparative Pharmacological Activity of Triprolidine Isomers. |
Synthesis and Isomerization Strategies
The synthesis of Triprolidine typically results in a mixture of (E) and (Z) isomers, necessitating a dedicated isomerization step to enrich the therapeutically active (E)-isomer. The classical and most described method involves a Mannich reaction followed by a Grignard reaction and dehydration.[5]
Protocol 1: Synthesis of (E)-Triprolidine Hydrochloride
This protocol describes a classical three-step synthesis followed by isomerization and salt formation.[5][9]
Step 1: Mannich Reaction
-
Charge 4'-methylacetophenone, paraformaldehyde, and pyrrolidine into a reaction vessel.
-
The reaction proceeds to form the Mannich base intermediate, 4'-methyl-3-pyrrolidinopropiophenone.
Step 2: Grignard Reaction
-
Separately, prepare the Grignard reagent, 2-pyridylmagnesium bromide, from 2-bromopyridine and magnesium in a suitable aprotic solvent.
-
React the ketone intermediate from Step 1 with the Grignard reagent to form the tertiary alcohol, 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol.
Step 3: Dehydration
-
Dehydrate the tertiary alcohol using a strong acid, such as sulfuric acid. This step yields a mixture of (E)- and (Z)-Triprolidine.
Step 4: Isomerization and Purification
-
Heat the isomeric mixture with a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid at approximately 140°C for several hours to enrich the (E)-isomer.[9]
-
Isolate the product by converting it into its oxalate salt and crystallizing from a suitable solvent like methyl ethyl ketone.
-
Neutralize the oxalate salt with ammonia and extract the free (E)-Triprolidine base into a solvent such as toluene.
Step 5: Hydrochloride Salt Formation
-
Evaporate the toluene to obtain the purified (E)-isomer base.
-
Dissolve the base in methyl ethyl ketone and add concentrated hydrochloric acid to precipitate the final product, (E)-Triprolidine hydrochloride.[5]
Analytical Methods for Isomer Separation and Characterization
Given the profound difference in activity, robust analytical methods are required to separate the isomers and determine the purity of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a validated method for assessing the isomeric purity of Triprolidine samples, ensuring that tested compounds are greater than 99.5% pure.[7][8] Furthermore, competitive radioligand binding assays are essential for characterizing the pharmacological profile of each isomer.
Protocol 2: Competitive Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines a workflow to determine the inhibitory constant (Ki) of the Triprolidine isomers for the histamine H1 receptor.[6]
1. Preparation of Reagents:
-
Receptor Source: Prepare cell membranes from a cell line expressing the human histamine H1 receptor.
-
Radioligand: Use a tritiated H1 antagonist, such as [³H]mepyramine.
-
Test Compounds: Prepare stock solutions of (E)-Triprolidine and (Z)-Triprolidine.
-
Buffers: Prepare appropriate assay and wash buffers.
2. Assay Setup (96-well Plate):
-
Total Binding: Add receptor membranes and radioligand to wells.
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a non-labeled H1 antagonist.
-
Competitive Binding: Add receptor membranes, radioligand, and serial dilutions of the test isomers ((E)- or (Z)-Triprolidine).
3. Incubation and Termination:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
4. Quantification and Data Analysis:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - NSB).
-
Plot the percentage of specific binding against the concentration of the test isomer to generate a competition curve.
-
Determine the IC50 value (the concentration of isomer that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The story of Triprolidine is a compelling case study in the importance of stereochemistry in pharmacology. While its discovery predates the modern era of rational drug design pioneered by scientists like George Hitchings and Gertrude Elion[10], the subsequent characterization of its isomers perfectly aligns with the principle that subtle changes in molecular structure can lead to dramatic differences in biological function. The significantly greater potency of the (E)-isomer underscores the precise, three-dimensional nature of drug-receptor interactions.[6] For drug development professionals, Triprolidine serves as a crucial reminder that the synthesis, separation, and rigorous characterization of stereoisomers are fundamental to creating safe and effective medicines.
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- Casy, A. F., & Ghanim, A. M. (1992). Analogues of triprolidine: structural influences upon antihistamine activity. Journal of Pharmacy and Pharmacology, 44(10), 791-795. [URL: https://academic.oup.com/jpp/article-abstract/44/10/791/6137636]
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(Z)-Triprolidine Hydrochloride: An In-Vitro Biological Activity Profile
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A Technical Guide for Researchers and Drug Development Professionals
Abstract
(Z)-Triprolidine hydrochloride, a first-generation antihistamine, exerts its primary therapeutic effect through competitive antagonism of the histamine H1 receptor.[1][2] This guide provides a comprehensive technical overview of the in-vitro biological activities of (Z)-Triprolidine, detailing its mechanism of action, receptor binding affinity, functional antagonism, and potential off-target effects. Methodologies for key in-vitro assays are presented, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile. This document serves as a resource for scientists engaged in the research and development of antihistamines and other receptor-targeted therapeutics.
Introduction
This compound is an alkylamine derivative recognized for its role as a sedating antihistamine used to alleviate symptoms associated with allergic conditions such as rhinitis and urticaria.[2] Its clinical efficacy is rooted in its interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] A thorough in-vitro characterization is paramount to understanding its potency, selectivity, and potential for off-target effects, which are characteristic of first-generation antihistamines.[4][5]
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The principal mechanism of action of (Z)-Triprolidine is its competitive binding to the histamine H1 receptor.[2][6] By occupying the receptor's binding site, it blocks the action of endogenous histamine, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[7] Triprolidine stabilizes the inactive conformation of the H1 receptor, acting as an inverse agonist to reduce constitutive receptor activity and attenuate the inflammatory response.[8][9]
The Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[3] Upon activation by histamine, a signaling cascade is initiated, leading to the release of intracellular calcium, a key event in the allergic response.[3][10] (Z)-Triprolidine interrupts this pathway at its origin by preventing the initial binding of histamine.
Caption: The Histamine H1 receptor signaling cascade and the inhibitory point of (Z)-Triprolidine.
In-Vitro Experimental Workflows
A comprehensive in-vitro evaluation of (Z)-Triprolidine involves a suite of assays to determine its binding affinity, functional potency, and selectivity.
Receptor Binding Affinity (Ki)
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a compound for its target receptor.[3]
Experimental Protocol: H1 Receptor Competitive Binding Assay
-
Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[3]
-
Assay Components:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of (Z)-Triprolidine.
-
Separation: Separate bound from unbound radioligand via rapid filtration.
-
Detection: Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism (IC50)
Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. Calcium mobilization assays are commonly used for H1 receptor antagonists.[10]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line stably expressing the human H1 receptor (e.g., CHO-K1 cells).[10]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of (Z)-Triprolidine.
-
Stimulation: Stimulate the cells with histamine.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the histamine response against the concentration of (Z)-Triprolidine.
Caption: A logical workflow for the in-vitro characterization of this compound.
Quantitative Data Summary
The in-vitro activity of (Z)-Triprolidine is characterized by its high affinity for the H1 receptor. It is important to note that the antihistaminic activity of triprolidine resides almost exclusively in the (E)-isomer, which is significantly more potent than the (Z)-isomer.[11]
| Isomer | Target Receptor | Assay Type | Parameter | Reported Value |
| (E)-Triprolidine | Histamine H1 | Binding | Ki | ~1-5 nM |
| (Z)-Triprolidine | Histamine H1 | Binding | Ki | Significantly higher than (E)-isomer |
| (E)-Triprolidine | Histamine H1 | Functional | IC50 | ~10-50 nM |
| (Z)-Triprolidine | Histamine H1 | Functional | IC50 | Significantly higher than (E)-isomer |
Off-Target Activities and Selectivity
A key characteristic of first-generation antihistamines is their potential for off-target effects due to a lack of receptor selectivity.[8] These can include interactions with muscarinic, adrenergic, and serotonergic receptors, leading to side effects such as sedation, dry mouth, and blurred vision.[4][5] In-vitro profiling of (Z)-Triprolidine against a panel of receptors is essential to determine its selectivity and predict its side-effect profile. It is known to possess anticholinergic properties, contributing to some of its side effects.[12][13]
Conclusion
The in-vitro biological activity of (Z)-Triprolidine is defined by its role as a competitive antagonist of the histamine H1 receptor. Its high affinity and functional potency are key determinants of its therapeutic efficacy. However, as a first-generation antihistamine, it exhibits a broader receptor interaction profile, which accounts for its characteristic side effects. The methodologies and data presented in this guide provide a framework for the comprehensive in-vitro characterization of (Z)-Triprolidine and related compounds, underscoring the importance of such studies in drug development.
References
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National Center for Biotechnology Information. (2025, May 30). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PMC. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Off-Target Effects of (Z)-Triprolidine Hydrochloride
Introduction
(Z)-Triprolidine Hydrochloride is the geometric isomer of the well-known first-generation antihistamine, (E)-Triprolidine. While the antihistaminic activity of triprolidine is primarily attributed to the (E)-isomer, the potential for off-target effects of the (Z)-isomer warrants a thorough investigation, particularly in the context of drug development and safety pharmacology.[1][2] First-generation antihistamines are known for their relatively poor receptor selectivity, often leading to a range of side effects due to interactions with unintended molecular targets.[3][4][5] This guide provides a comprehensive technical overview of the potential off-target effects of this compound, methodologies for their investigation, and insights into the underlying pharmacological principles.
As drug development professionals, understanding the complete pharmacological profile of a compound, including its less active isomers, is paramount for a comprehensive safety assessment. Off-target interactions can lead to unforeseen adverse drug reactions or, in some cases, present opportunities for drug repositioning.[6][7] This document is structured to provide a deep dive into the causality behind experimental choices and to present self-validating protocols for the characterization of (Z)-Triprolidine's off-target profile.
Known On-Target Activity and Stereoselectivity of Triprolidine
The primary therapeutic action of triprolidine is the antagonism of the histamine H1 receptor.[4][8] This action is highly stereoselective, with the (E)-isomer demonstrating significantly greater potency than the (Z)-isomer. In functional assays using guinea-pig ileum, the (E)-isomer is approximately 600 times more potent than the (Z)-isomer, highlighting the precise structural requirements for high-affinity binding to the H1 receptor.[2]
This pronounced difference in on-target activity underscores the importance of evaluating the off-target profile of the (Z)-isomer independently. While it may be less potent at the intended target, its interactions with other receptors may not exhibit the same degree of stereoselectivity and could be pharmacologically significant.
Potential Off-Target Effects of this compound
The chemical structure of triprolidine, a substituted alkene, and its classification as a first-generation antihistamine suggest several potential off-target interactions. These are primarily due to its ability to bind to receptors other than the histamine H1 receptor.
Muscarinic Receptor Antagonism (Anticholinergic Effects)
A hallmark of first-generation antihistamines is their anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors.[3][4] This off-target effect is responsible for common side effects such as dry mouth, blurred vision, urinary retention, and constipation.[4][9] Quantitative receptor-binding assays have demonstrated that some first-generation antihistamines have high affinity for muscarinic receptors, with Ki values in the nanomolar range.[10]
Given the structural similarities within this class of drugs, it is highly probable that (Z)-Triprolidine also exhibits antagonist activity at muscarinic receptors (M1-M5). The extent of this activity requires empirical determination through binding and functional assays.
Monoamine Transporter Interactions
There is evidence to suggest that some first-generation antihistamines can interact with monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). While triprolidine has been reported to have a micromolar affinity for DAT, its affinity for SERT and NET is considered to be very low. The clinical significance of these interactions at therapeutic concentrations of (Z)-Triprolidine is likely minimal but should be formally assessed in a comprehensive safety pharmacology screen.
Alpha-Adrenergic Receptor Antagonism
Antagonism of α-adrenergic receptors is another potential off-target effect of first-generation antihistamines, which can lead to cardiovascular side effects such as postural hypotension.[9] The potential for (Z)-Triprolidine to interact with these receptors should be investigated as part of a thorough off-target profiling.
Methodologies for Investigating Off-Target Effects
A combination of in vitro and in silico methods provides a robust framework for identifying and characterizing the off-target effects of this compound.
In Vitro Safety Pharmacology Profiling
A standard approach in modern drug discovery is to screen compounds against a panel of known safety-relevant targets.[11][12] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.
This protocol describes a detailed, step-by-step methodology to determine the binding affinity (Ki) of this compound for the human muscarinic M1 receptor, a key off-target.
Objective: To quantify the binding affinity of this compound to the human muscarinic M1 receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Receptor Source: Commercially available membranes from cells stably expressing the human muscarinic M1 receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Pirenzepine (a selective M1 antagonist).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled M1 antagonist (e.g., 10 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that the specific binding is a significant portion of the total radioligand added (typically <10%).
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the M1 receptor.
-
Prepare the non-specific binding control solution.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add receptor membranes, [³H]-Pirenzepine, and assay buffer.
-
Non-specific Binding: Add receptor membranes, [³H]-Pirenzepine, and the non-specific binding control (Atropine).
-
Competitive Binding: Add receptor membranes, [³H]-Pirenzepine, and the various dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes). The optimal time should be determined in preliminary kinetic experiments.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid, or use a filter-based scintillation counter.
-
Measure the radioactivity (in counts per minute, CPM) for each well.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (Z)-Triprolidine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Causality and Self-Validation: This protocol incorporates several self-validating steps. The inclusion of total and non-specific binding controls ensures the integrity of the assay. A well-defined sigmoidal competition curve with a Hill slope close to 1.0 provides confidence that the binding interaction follows the law of mass action for a single site. Reproducibility across triplicate wells and independent experiments is crucial for validating the results.
Diagram of the Competitive Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
In Silico Off-Target Prediction
Computational methods, such as reverse docking, can be employed early in the drug development process to predict potential off-target interactions for a small molecule like (Z)-Triprolidine.[13][14][15] This approach involves docking the ligand into the binding sites of a large number of proteins to identify potential binding partners.
Objective: To predict the potential off-target binding profile of this compound by docking it against a library of human protein structures.
Step-by-Step Workflow:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Perform energy minimization and assign appropriate protonation states and charges at a physiological pH.
-
-
Target Library Preparation:
-
Compile a comprehensive library of 3D human protein structures from databases like the Protein Data Bank (PDB). This library should include known off-targets for first-generation antihistamines and a diverse set of other proteins to enable novel discoveries.
-
Prepare each protein structure by removing water molecules and co-factors not essential for binding, adding hydrogen atoms, and assigning charges.
-
-
Binding Site Identification:
-
For each protein in the library, identify potential ligand-binding pockets using computational tools.
-
-
Molecular Docking:
-
Systematically dock the prepared (Z)-Triprolidine ligand into each identified binding site of every protein in the library using a validated docking program (e.g., AutoDock, GOLD, Glide).
-
The docking algorithm will generate multiple possible binding poses of the ligand in each pocket and calculate a corresponding binding score (e.g., estimated binding free energy).
-
-
Scoring and Ranking:
-
Rank the potential protein targets based on their docking scores. Lower binding energy scores generally indicate a higher predicted binding affinity.
-
-
Hit Filtering and Analysis:
-
Filter the ranked list to prioritize proteins with the most favorable docking scores.
-
Analyze the predicted binding poses for plausibility, considering factors like hydrogen bonds, hydrophobic interactions, and steric clashes.
-
Cross-reference the high-scoring hits with known biological pathways and disease associations to assess the potential physiological consequences of these off-target interactions.
-
-
Experimental Validation:
-
The most promising off-target candidates identified through this in silico screening should be prioritized for experimental validation using in vitro binding assays, as described in the previous section.
-
Causality and Self-Validation: The predictive power of this workflow is dependent on the quality of the protein structure library and the accuracy of the docking and scoring algorithms. Validation of the docking protocol with known ligand-receptor pairs is a critical step. The ultimate validation comes from the experimental confirmation of the predicted interactions.
Diagram of the In Silico Reverse Docking Workflow:
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Literature review of (Z)-Triprolidine Hydrochloride research
An In-depth Technical Guide to the Research on (Z)-Triprolidine Hydrochloride
Authored by a Senior Application Scientist
Introduction
Triprolidine Hydrochloride is a first-generation H1-receptor antagonist belonging to the alkylamine class of antihistamines, widely utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2][3] Structurally, Triprolidine possesses a carbon-carbon double bond, which gives rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine.[1] It is a well-established principle in pharmacology that the therapeutic efficacy of Triprolidine as an antihistamine is almost exclusively attributed to the (E)-isomer, which demonstrates a significantly higher binding affinity for the histamine H1 receptor.[1][4]
This pronounced stereospecificity underscores the critical importance of molecular geometry in drug-receptor interactions.[1] Consequently, the (Z)-isomer is often considered an impurity in pharmaceutical preparations. However, a thorough understanding of its synthesis, characterization, and pharmacological profile is paramount for researchers, scientists, and drug development professionals. Ensuring isomeric purity is a critical aspect of quality control, and characterizing the less active isomer is essential for a complete safety and efficacy profile of the drug substance.
This technical guide provides a comprehensive literature review of this compound research, delving into its stereospecific pharmacology, synthesis and isolation, analytical methodologies for its characterization, and its overall relevance in the context of the therapeutically active (E)-isomer.
The Critical Role of Stereochemistry in Pharmacological Activity
The profound difference in pharmacological activity between the (E) and (Z) isomers of Triprolidine is a direct consequence of their three-dimensional arrangement and its influence on their interaction with the histamine H1 receptor.[1] The antihistaminic activity resides predominantly in the (E)-isomer.[1][4]
This stereoselectivity has been quantified in various studies. Affinity constants for Triprolidine isomers in guinea-pig ileum showed a potency ratio of approximately 600 ((E)-isomer being more potent), whereas at cerebellar H1 receptor sites, this ratio was about 100.[5][6] This significant disparity highlights the precise conformational requirements of the H1 receptor's binding pocket and serves as a crucial reminder of the importance of isomeric purity in the design and optimization of therapeutic agents.[4] In all tested isomeric pairs of Triprolidine analogues, the E-configuration consistently demonstrated superior activity over the Z-configuration in in-vivo tests.[5][6]
Mechanism of Action: A Tale of Two Isomers
Triprolidine is a competitive antagonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][7] Upon activation by histamine, the H1 receptor initiates a cascade that leads to the symptoms of an allergic reaction.[8] Triprolidine, primarily the (E)-isomer, binds to this receptor, blocking the action of histamine and thereby mitigating allergy symptoms.[2][8][9] As a first-generation antihistamine, it can also cross the blood-brain barrier, leading to sedative effects by interacting with H1 receptors in the central nervous system.[1][8]
While the (E)-isomer is a potent antagonist, the (Z)-isomer exhibits significantly lower binding affinity and, therefore, has negligible antihistaminic activity. Its presence in a drug formulation contributes little to the therapeutic effect but is critical to monitor from a quality and safety perspective.
Caption: Histamine H1 Receptor Signaling Cascade and the antagonistic action of (E)-Triprolidine.
Synthesis and Analytical Characterization
The synthesis of Triprolidine typically results in a mixture of both (E) and (Z) isomers, necessitating robust methods for separation and analysis.
Synthetic Pathways
Two primary routes for Triprolidine synthesis are well-documented:
-
Mannich and Grignard Reaction Route: This classic three-step approach begins with a Mannich reaction involving 4'-methylacetophenone, paraformaldehyde, and pyrrolidine. The resulting ketone intermediate then undergoes a Grignard reaction with 2-pyridylmagnesium bromide. Finally, dehydration of the tertiary alcohol yields a mixture of (E)- and (Z)-Triprolidine, which is then converted to the hydrochloride salt.[10][11]
-
Wittig Reaction: This method involves the condensation of 2-(l-pyrrolidino)ethyl triphenyl phosphonium bromide with 2-(p-toluoyl)pyridine. The Wittig reaction also produces a mixture of E and Z isomers, with the ratio depending on the specific reaction conditions and solvents used.[12]
The resulting isomeric mixture can be purified to isolate the desired (E)-isomer, often involving isomerization in the presence of an acid catalyst like sulfuric acid or methane sulfonic acid, followed by oxalate salt preparation and crystallization.[12]
Caption: Common synthetic workflows for producing Triprolidine isomers.
Experimental Protocol: Synthesis via Mannich/Grignard Route
This protocol is a synthesized representation based on literature descriptions and should be adapted and optimized for specific laboratory conditions.[10]
-
Step 1: Mannich Reaction: React 4'-methylacetophenone with paraformaldehyde and pyrrolidine to form the Mannich base, 4'-methyl-3-pyrrolidinopropiophenone.
-
Step 2: Grignard Reaction:
-
Prepare the Grignard reagent, 2-pyridylmagnesium bromide, from 2-bromopyridine and magnesium in a suitable ether solvent.
-
Add a solution of the Mannich base from Step 1 dropwise to the Grignard reagent at a controlled low temperature (e.g., -50°C).
-
Allow the reaction to proceed for several hours.
-
Quench the reaction with an acid solution (e.g., hydrochloric acid) over ice.
-
-
Step 3: Dehydration and Salt Formation:
-
Dehydrate the resulting tertiary alcohol using a strong acid, such as sulfuric acid, to yield a mixture of (E)- and (Z)-Triprolidine.
-
Isolate the free base and subsequently treat it with hydrochloric acid in a suitable solvent (e.g., methyl ethyl ketone) to afford Triprolidine Hydrochloride as a mixture of isomers.
-
Analytical Methodologies for Isomer Quantification
Precise analytical methods are required to assess isomeric purity and quantify the (Z)-isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for separating and quantifying the (E) and (Z) isomers, ensuring the isomeric purity of the final product is greater than 99.5%.[5] Reverse-phase HPLC methods are commonly used to determine plasma concentrations of triprolidine in pharmacokinetic studies.[13]
-
Thin-Layer Chromatography (TLC): TLC provides a straightforward method for the separation and identification of the Z-isomer from the main E-isomer. A common system uses a silica gel plate with a mobile phase of chloroform and diethylamine (95:5). The spots can be visualized under UV light, and the intensity of the Z-isomer spot (RF value about 1.2 relative to the E-isomer) can be compared to standards to ensure it does not exceed specified limits (e.g., 2.0%).[14]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): High-field NMR, particularly using nuclear Overhauser enhancement (NOE) methods, is invaluable for validating the configurational assignments of the E- and Z-isomers.[5]
-
UV-Vis Spectrophotometry: Spectrophotometric methods are used for the quantitative analysis of triprolidine in pharmaceutical dosage forms, often after separation or by using derivative techniques.[15][16][17]
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): These techniques are used to confirm the chemical structure and identity of the synthesized compounds.[18]
-
Caption: Workflow for the analytical characterization of Triprolidine isomers.
Pharmacokinetics and Clinical Considerations
While most clinical and pharmacokinetic data pertains to the active (E)-isomer, understanding these parameters is essential for the overall context of the drug.
Pharmacokinetic Profile
Following oral administration, Triprolidine is well-absorbed from the gastrointestinal tract.[3] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP2D6.[19] This is a critical consideration for potential drug-drug interactions.
| Parameter | Value | Study Population | Dosage | Reference |
| Time to Peak (Tmax) | ~1.5 - 2.0 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [19][20] |
| Peak Plasma Conc. (Cmax) | 8.4 ng/mL | Healthy Adults | 2.5 mg oral | [19][20] |
| 14.3 ng/mL | Healthy Adults | 5.0 mg oral | [19][20] | |
| Elimination Half-life (t1/2) | ~4 - 6 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [19][21] |
| Oral Bioavailability | ~4% | Not Specified | Not Specified | [19][21] |
| Urinary Excretion (unchanged) | ~1.3% of dose in 24h | Healthy Adults | 0.04 mg/kg oral | [19][22] |
Clinical Applications and Side Effects
Triprolidine is indicated for the symptomatic relief of allergic conditions, including allergic rhinitis (hay fever) and urticaria (hives).[3][7][23] It is effective at reducing symptoms like sneezing, runny nose, and itchy, watery eyes.[7][24]
As a first-generation antihistamine, its use is associated with a range of potential side effects, primarily due to its anticholinergic properties and ability to cross the blood-brain barrier.
-
Common Side Effects: Drowsiness, dizziness, dry mouth/nose/throat, blurred vision, and constipation.[23][25][26][27]
-
Less Common/Serious Side Effects: Confusion, difficulty urinating, fast or irregular heartbeat, and breathing problems.[25][28]
The presence of the (Z)-isomer is not linked to therapeutic benefit and is controlled to ensure the safety and efficacy of the medication, which relies solely on the (E)-isomer.
Conclusion
The study of Triprolidine Hydrochloride provides a classic and compelling case for the importance of stereochemistry in pharmacology. The therapeutic activity is almost entirely confined to the (E)-isomer, rendering the (Z)-isomer a critical process-related impurity that must be monitored and controlled. For researchers and professionals in drug development, the significant difference in potency between these geometric isomers highlights the necessity for precise synthetic control and robust analytical validation to ensure the quality, safety, and efficacy of the final pharmaceutical product. Future investigations could further explore the specific molecular interactions at the H1 receptor binding site that dictate this pronounced stereospecificity, potentially through co-crystallization studies, to inform the design of next-generation antihistamines with improved selectivity and safety profiles.[4]
References
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Benchchem. Stereospecificity of Triprolidine Hydrochloride Monohydrate Isomers: An In-depth Technical Guide. 1
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Benchchem. Triprolidine E/Z Isomer Activity and Receptor Binding: A Technical Guide. 4
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Casy, A. F., Ganellin, C. R., Mercer, A. D., & Upton, C. (1992). Analogues of triprolidine: structural influences upon antihistamine activity. Journal of Pharmacy and Pharmacology, 44(9), 725-730. 5
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Wang, Y., & Jia, J. (2003). Studies on pharmacokinetics and bioavailability of triprolidine hydrochloride by means of HPLC assay. Chinese Journal of New Drugs, 12(1), 55-57. 13
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Patsnap Synapse. (2024). What are the side effects of Triprolidine Hydrochloride? 25
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Oxford Academic. (n.d.). Analogues of Triprolidine: Structural Influences upon Antihistamine Activity. Journal of Pharmacy and Pharmacology. 6
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Patsnap Synapse. (2024). What is Triprolidine Hydrochloride used for? 7
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Benchchem. An In-depth Technical Guide to the Synthesis of Triprolidine Hydrochloride for Research Applications. 10
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Cleveland Clinic. (n.d.). Triprolidine oral suspension. 28
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ChemicalBook. (n.d.). Triprolidine Hydrochloride, chemical structure, molecular formula, Reference Standards. 14
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Drugs.com. (2025). Triprolidine Uses, Side Effects & Warnings. 26
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National Center for Biotechnology Information. (n.d.). Triprolidine. PubChem Compound Database. 2
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Patsnap Synapse. (2024). What is the mechanism of Triprolidine Hydrochloride? 8
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GlobalRx. (n.d.). Clinical Profile of Triprolidine Hydrochloride USP. 3
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GoodRx. (2023). Triprolidine: Uses, Alternatives, Side Effects & More. 27
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Pediatric Oncall. (n.d.). Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. 9
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Medindia. (2024). Triprolidine- Side effect(s). 24
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Hendeles, L., & Shelton, M. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(4), 489-496. 20
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Khan, M. S., & Aman, T. (2009). Determination of Triprolidine-HCl by Spectrophotometric Method in Pure and Pharmaceutical Preparations Using Dichloronitrobenzene. Journal of the Chemical Society of Pakistan, 31(5), 792-796. 15
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Shah, V. R., & Shah, S. A. (2004). Extractive Spectrophotometric Determination of Dextromethorphan Hydrobromide and Triprolidine Hydrochloride from Liquid Dosage Form. Indian Journal of Pharmaceutical Sciences, 66(3), 332-335. 16
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USP29-NF24. (n.d.). USP Monographs: Triprolidine Hydrochloride Tablets. 17
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Simons, K. J., Singh, M., & Gillespie, C. A. (1986). An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. The Journal of Allergy and Clinical Immunology, 77(2), 326-330. 22
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Madhuri, P., et al. (2015). Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. Pharmaceutical Methods, 6(2). 29
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Amber Lifesciences. (2024). Triprolidine Uses, Side Effects, and Dosage. 23
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Gpatindia. (2020). TRIPROLIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. 11
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An In-depth Technical Guide to the Spectroscopic Analysis of (Z)-Triprolidine Hydrochloride
Abstract
Triprolidine, a first-generation H1 histamine receptor antagonist, is a cornerstone in the symptomatic relief of allergic conditions.[1][2] Its chemical structure, featuring a propenyl group, gives rise to (E) and (Z) geometric isomers. Pharmacological studies have unequivocally demonstrated that the antihistaminic activity resides almost exclusively in the (E)-isomer, rendering the (Z)-isomer a critical process-related impurity that must be identified and controlled in pharmaceutical formulations.[2][3][4] This technical guide provides a multi-faceted spectroscopic protocol for the unequivocal identification and structural elucidation of (Z)-Triprolidine Hydrochloride. Leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic analytical workflow designed for researchers, quality control scientists, and drug development professionals. The causality behind experimental choices, interpretation of spectral data, and the synergy between these techniques are explored to build a self-validating system for structural confirmation.
Introduction: The Imperative of Stereochemical Purity
In pharmaceutical development, the stereochemical configuration of an active pharmaceutical ingredient (API) is not a trivial detail; it is fundamental to its therapeutic action and safety profile. Triprolidine exemplifies this principle. The significant difference in pharmacological activity between its (E) and (Z) isomers necessitates robust analytical methods to ensure the isomeric purity of the drug substance.[2][4] Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), mandate strict limits on the (Z)-isomer, classifying it as an impurity that must be monitored.[3]
This guide delineates the application of modern spectroscopic techniques to provide unambiguous structural proof of this compound. We will move beyond simple data reporting to explain why specific experiments are chosen and how their results interlink to form a cohesive and definitive structural assignment.
Molecular Structure and Isomeric Configuration
This compound is chemically named 2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine hydrochloride.[5] The "(Z)" designation, from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the C=C double bond are on the same side. In this case, the pyridine and the p-tolyl groups are assigned higher priority based on the Cahn-Ingold-Prelog convention, and their relative orientation defines the geometry.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most comprehensive information regarding the molecular structure, including connectivity and stereochemistry.
Experimental Protocol: Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it readily dissolves the salt and allows for the observation of the exchangeable N-H⁺ proton.[6] Deuterated chloroform (CDCl₃) can also be used, though the N-H⁺ signal may be broad or absent.[7] The selection depends on solubility and the specific information required.[8]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Vortex the tube gently until the sample is fully dissolved. The solution should be clear and free of particulate matter.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (proton count), and coupling patterns (neighboring protons).
Causality in Spectral Interpretation:
-
Aromatic Region (δ 7.0-8.5 ppm): Protons on the pyridine and p-tolyl rings resonate here. The electron-withdrawing nature of the pyridine nitrogen deshields the ortho-protons (adjacent to N) significantly, pushing them to the furthest downfield positions.[9][10] The p-tolyl group will show a characteristic AA'BB' system (two doublets).
-
Vinylic Region (δ ~6.5 ppm): The single proton on the double bond (=C-H) appears in this region. Its chemical shift is influenced by the anisotropic effects of the adjacent aromatic rings.
-
Aliphatic Region (δ 1.5-3.5 ppm): Protons of the pyrrolidine ring and the allylic -CH₂- group resonate here. The protons on carbons attached directly to the nitrogen atoms are deshielded relative to other aliphatic protons.[6]
-
Methyl Region (δ ~2.3 ppm): The three protons of the tolyl methyl group will appear as a sharp singlet.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H (ortho to N) | 8.4 - 8.6 | d | 1H |
| p-Tolyl H (ortho to C=C) | 7.3 - 7.5 | d | 2H |
| Pyridine H | 7.1 - 7.8 | m | 3H |
| p-Tolyl H (meta to C=C) | 7.1 - 7.3 | d | 2H |
| Vinylic H | 6.4 - 6.6 | t | 1H |
| Allylic -CH₂- | 3.2 - 3.4 | d | 2H |
| Pyrrolidine -CH₂- (α to N) | 2.5 - 2.8 | m | 4H |
| p-Tolyl -CH₃ | 2.3 - 2.4 | s | 3H |
| Pyrrolidine -CH₂- (β to N) | 1.7 - 1.9 | m | 4H |
| Note: Shifts are approximate and can vary based on solvent and concentration. |
¹³C NMR and DEPT: The Carbon Skeleton
¹³C NMR spectroscopy maps the carbon framework of the molecule. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the differentiation of methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 |
| Aromatic/Vinylic C (quaternary) | 125 - 160 | No Signal |
| Aromatic/Vinylic CH | 120 - 150 | Positive |
| Pyrrolidine CH₂ (α to N) | 50 - 55 | Negative |
| Allylic CH₂ | 45 - 50 | Negative |
| Pyrrolidine CH₂ (β to N) | 22 - 25 | Negative |
| p-Tolyl CH₃ | 20 - 22 | Positive |
2D NMR: Unambiguous Structural Confirmation
While 1D NMR provides substantial data, 2D NMR experiments are essential for irrefutable assignment and confirmation of connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). This is used to trace the connectivity within the pyridine ring, the p-tolyl ring, and the spin system from the vinylic proton to the allylic CH₂ group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the primary tool for assigning carbon resonances based on the already-assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (2-3 bonds) between protons and carbons. This is the key experiment for piecing the molecular fragments together. For instance, a correlation between the vinylic proton and the quaternary carbons of the pyridine and p-tolyl rings definitively proves their attachment to the double bond.
Caption: NMR workflow for structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It serves as a crucial identity test, particularly when compared against a reference standard, as stipulated by pharmacopeias.[11][12]
Experimental Protocol: ATR-FTIR
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid powders due to its simplicity and minimal sample preparation.[13]
-
Procedure:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Collect a background spectrum.
-
Place a small amount of the this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Interpretation of Key Absorption Bands
The IR spectrum provides a characteristic fingerprint of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H⁺ Stretch (broad) | 2400 - 3000 | Confirms the presence of the hydrochloride salt. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the p-tolyl and pyridine rings. |
| Aliphatic C-H Stretch | 2850 - 2980 | From the pyrrolidine and methyl groups. |
| C=C and C=N Stretch | 1500 - 1610 | Aromatic and vinylic double bond stretching.[14] |
| C-N Stretch | 1200 - 1350 | Stretching of the amine C-N bonds.[14] |
| C-H Out-of-Plane Bending | 750 - 900 | Characteristic bands for the substitution patterns on the aromatic rings. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers corroborating evidence for the molecular structure.
Experimental Protocol: ESI-MS
-
Ionization: Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method suitable for pre-charged and polar molecules like hydrochloride salts, minimizing in-source fragmentation.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
Interpretation of Mass Spectra
-
Parent Ion: In positive ESI mode, the spectrum will be dominated by the protonated molecule of the free base, [M+H]⁺.
-
Molecular Formula (Free Base): C₁₉H₂₂N₂
-
Monoisotopic Mass: 278.18 Da[1]
-
Expected [M+H]⁺ ion: m/z 279.19
-
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) involves isolating the parent ion (m/z 279.19) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
Plausible Fragmentation: The most common fragmentation pathways for N-heterocyclic compounds involve alpha-cleavage next to the nitrogen atom.[15] A primary fragmentation for Triprolidine is the cleavage of the bond between the allylic carbon and the pyrrolidine ring, leading to the loss of a neutral pyrrolidinyl radical and subsequent rearrangement.
-
Key Fragment: A major, highly stable fragment ion is consistently observed at m/z 209 .[1] This corresponds to the [M+H - C₄H₈N]⁺ fragment, which provides strong evidence for the core structure.
-
Caption: Integrated spectroscopic workflow.
-
Mass Spectrometry provides the initial confirmation of molecular weight and elemental composition.
-
IR Spectroscopy offers a rapid screen for the required functional groups and confirms the presence of the hydrochloride salt.
-
NMR Spectroscopy , particularly with a full suite of 2D experiments, delivers the final, high-resolution picture, confirming the precise atomic connectivity and, crucially, the (Z) stereochemistry of the double bond.
By following this integrated workflow, analytical scientists can confidently and robustly characterize this compound, ensuring the quality, safety, and efficacy of pharmaceutical products.
References
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- 11. ftp.uspbpep.com [ftp.uspbpep.com]
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- 14. researchgate.net [researchgate.net]
- 15. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Use of (Z)-Triprolidine Hydrochloride in Cell-Based Assays
Introduction
(Z)-Triprolidine Hydrochloride is a potent, first-generation antihistamine that acts as a selective inverse agonist/antagonist of the histamine H1 receptor.[1][2][3] Its primary mechanism of action involves competitive inhibition of histamine binding to H1 receptors, effectively blocking the downstream signaling cascades that trigger allergic and inflammatory responses.[1][2] This property makes Triprolidine a valuable pharmacological tool for researchers investigating histamine-mediated cellular processes, G-protein coupled receptor (GPCR) signaling, and for the screening and characterization of novel modulators of the histamine H1 receptor pathway.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of this compound in various cell-based assays. The protocols herein are designed to ensure experimental reproducibility and scientific rigor.
Mechanism of Action: The Histamine H1 Receptor Signaling Cascade
This compound exerts its effects by antagonizing the histamine H1 receptor, a member of the rhodopsin-like G-protein-coupled receptor family.[4] The binding of histamine to the H1 receptor initiates a conformational change that activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit (Gαq).[4][5][6] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates the membrane-bound enzyme phospholipase C (PLC).[5][6]
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5][6] The subsequent increase in cytosolic Ca²⁺, along with DAG's activation of protein kinase C (PKC), leads to a cascade of downstream cellular responses, including the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.[6][7] this compound, by blocking the initial binding of histamine, prevents this entire signaling cascade.
Signaling Pathway Diagram
Caption: (Z)-Triprolidine HCl blocks the Histamine H1 receptor signaling pathway.
Physicochemical Properties and Solution Preparation
Accurate and reproducible experimental outcomes are contingent upon the correct preparation of this compound solutions.
| Property | Value | Source |
| Molecular Weight | 332.87 g/mol | [1][8] |
| Appearance | White crystalline powder | [1][9] |
| Solubility (Water) | ≥ 50 mg/mL | [10][11] |
| Solubility (DMSO) | ~28 mg/mL | [10] |
| Solubility (Alcohol) | Soluble | [10] |
| Storage | Store at room temperature. Protect from light. | [12] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.33 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the weighed powder.
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the DMSO stock solution at -20°C or -80°C.[1]
Protocol for Preparing a 10 mg/mL Stock Solution in Aqueous Solution
-
Weighing: Accurately weigh out 10 mg of this compound powder.
-
Dissolution: Add 1 mL of sterile deionized water or phosphate-buffered saline (PBS).
-
Mixing: Vortex until the powder is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Storage: Store aqueous stock solutions at 2-8°C for short-term use.[1]
Experimental Protocols
The following protocols are provided as a general framework. It is imperative that researchers optimize parameters such as cell type, seeding density, incubation times, and compound concentrations for their specific experimental systems.
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTS Assay
This protocol outlines a method to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., a cell line endogenously or recombinantly expressing the histamine H1 receptor)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Workflow Diagram
Caption: Workflow for assessing cell viability using an MTS assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[1]
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended to determine the half-maximal inhibitory concentration (IC₅₀), if any.
-
Include appropriate controls: untreated cells (vehicle control, e.g., medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1]
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time will depend on the cell type and metabolic rate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Generate a dose-response curve by plotting cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Calcium Influx Assay
This protocol describes a method to measure the antagonistic effect of this compound on histamine-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the histamine H1 receptor
-
96-well black-wall, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Histamine solution (agonist)
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well black-wall, clear-bottom plate at an appropriate density to form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Carefully wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Incubation (Antagonist Plate):
-
Prepare a plate with various concentrations of this compound in assay buffer.
-
Add the desired volume of the Triprolidine solutions to the cell plate and incubate for 15-30 minutes at room temperature or 37°C.
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject the histamine solution (agonist) at a concentration that elicits a submaximal response (e.g., EC₈₀) to allow for the detection of antagonism.
-
Record the fluorescence intensity over time, both before and after the addition of histamine. The histamine-induced increase in fluorescence corresponds to an increase in intracellular calcium.[13][14][15]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the histamine-induced calcium response as a function of the this compound concentration.
-
Calculate the IC₅₀ value for this compound, which represents the concentration that inhibits 50% of the histamine-induced calcium response.
-
Trustworthiness and Self-Validation
To ensure the validity of your results, the following controls should be incorporated into your experimental design:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, water) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Positive Control (for antagonism assays): Cells treated with the agonist (histamine) alone to establish the maximum response.
-
Negative Control: Untreated cells to establish the baseline.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods such as Short Tandem Repeat (STR) analysis to ensure their identity and purity.[16]
By explaining the causality behind each step and incorporating these self-validating controls, the trustworthiness of the generated data is significantly enhanced. The provided protocols are based on established methodologies in cell-based assays and GPCR pharmacology.[16][17][18]
References
-
Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]
-
Mori, K., et al. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 19(12), 3785. Retrieved from [Link]
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Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
-
Leurs, R., et al. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 25 Suppl 1, 46-51. Retrieved from [Link]
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Wikipedia. (n.d.). Gq alpha subunit. Retrieved from [Link]
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Small Molecule Pathway Database (SMPDB). (2017). Histamine H1 Receptor Activation. Retrieved from [Link]
-
Animated biology with arpan. (2023, September 18). Gq signaling pathway | IP3 DAG pathway | 1 min cell bio [Video]. YouTube. Retrieved from [Link]
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Schrage, R., et al. (2015). An experimental strategy to probe Gq contribution to signal transduction in living cells. Journal of Biological Chemistry, 290(36), 22165-22178. Retrieved from [Link]
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Wikipedia. (n.d.). Histamine receptor. Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Triprolidine Hydrochloride used for?. Retrieved from [Link]
- Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference (36th ed.). Pharmaceutical Press.
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PubChem. (n.d.). Triprolidine hydrochloride monohydrate. Retrieved from [Link]
- Offermanns, S., & Simon, M. I. (1995). G alpha q family of G proteins. Journal of Biological Chemistry, 270(25), 15175-15180.
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EPFL Graph Search. (n.d.). Gq alpha subunit. Retrieved from [Link]
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PubChem. (n.d.). Triprolidine. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Triprolidine Hydrochloride?. Retrieved from [Link]
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Pediatric Oncall. (n.d.). Triprolidine. Retrieved from [Link]
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ResearchGate. (n.d.). The structurally unrelated antihistamine triprolidine does not induce.... Retrieved from [Link]
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Hill, S. J., & Donaldson, J. (1992). Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. Biochemical Journal, 284(Pt 2), 425–430. Retrieved from [Link]
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Kawase, T., et al. (1997). Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells. Journal of Periodontal Research, 32(6), 519-527. Retrieved from [Link]
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Hill, S. J., & Donaldson, J. (1992). Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. Biochemical Journal, 284(2), 425-430. Retrieved from [Link]
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Industrial Chemicals. (n.d.). Buy Triprolidine HCL. Retrieved from [Link]
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Smart, D., & Lambert, D. G. (1996). The histamine H1 receptor in GT1-7 neuronal cells is regulated by calcium influx and KN-62, a putative inhibitor of calcium/calmodulin protein kinase II. British Journal of Pharmacology, 118(4), 837–845. Retrieved from [Link]
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El-Hage, A. N., & Herman, E. H. (1995). Triprolidine: 104-week feeding study in rats. Fundamental and Applied Toxicology, 27(2), 200-210. Retrieved from [Link]
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PubChem. (n.d.). Triprolidine H1-Antihistamine Action. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 665, 345–361. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Cell Based Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid chromatographic method for the determination of Triprolidine. Retrieved from [Link]
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Application Notes & Protocols for the In Vivo Administration of (Z)-Triprolidine Hydrochloride in Animal Models
Introduction: Elucidating the Role of a Classic H1 Antagonist in Preclinical Research
(Z)-Triprolidine Hydrochloride is a first-generation alkylamine antihistamine that serves as a potent and competitive antagonist of the histamine H1 receptor.[1][2] Its primary clinical applications are in the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2][3] In the preclinical setting, Triprolidine is an invaluable tool for investigating the pathophysiology of allergic inflammation, the role of histamine in central nervous system processes, and for validating animal models of allergic disease.
A defining characteristic of first-generation antihistamines like Triprolidine is their ability to cross the blood-brain barrier, leading to sedative effects.[4][5] This property, while often considered a side effect in clinical use, provides a unique avenue for researchers studying the interplay between the histaminergic system and alertness, cognition, and behavior.[5][6]
This guide provides a comprehensive framework for the effective in vivo administration of this compound. It moves beyond simple procedural steps to explain the underlying scientific rationale, ensuring that researchers can design and execute robust, reproducible, and ethically sound experiments.
Core Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor
Histamine exerts its pro-inflammatory and physiological effects by binding to one of four G-protein coupled receptors (H1-H4). In allergic responses, histamine released from mast cells and basophils binds to H1 receptors on endothelial cells, sensory neurons, and smooth muscle cells.[4][7] This interaction activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The downstream consequences include vasodilation, increased vascular permeability, sensory nerve stimulation (leading to itching and sneezing), and smooth muscle contraction.[4]
This compound acts as a competitive antagonist (or more accurately, an inverse agonist) at the H1 receptor.[8] It binds to the receptor, stabilizing it in an inactive conformation and thereby blocking histamine from binding and initiating the signaling cascade.[2][4][9]
Pharmacokinetic Profile: A Multi-Species Overview
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Triprolidine is critical for designing effective dosing regimens. The compound is generally well-absorbed orally but undergoes extensive first-pass metabolism in the liver.[3][10]
| Parameter | Mouse (CD-1) | Rat (Fischer 344) | Dog (Beagle) | Human |
| Dose / Route | 50 mg/kg / Oral[11] | 250-2000 ppm in feed[12] | 2.5 mg/kg / Oral & IV[13] | 2.5 - 5.0 mg / Oral[8][14] |
| Tmax | Not Reported | Not Applicable | ~2.1 hours (Oral) | ~1.5 - 2.0 hours[8][14][15] |
| Elimination t½ | Not Reported | Not Reported | ~4.7 hours (IV) | ~4 - 6 hours[3][8][14] |
| Primary Metabolism | Extensive; Oxidation of the p-methyl group to a carboxylic acid (major metabolite).[3][11] | Not specified, but liver lesions at high doses suggest hepatic metabolism.[16] | Extensive; Major metabolite is the carboxylic acid analog (219C69).[13] | Extensive; Primarily via CYP2D6.[3] |
| Primary Excretion | >80% in urine[11] | Not Reported | ~75% in urine[13] | Primarily renal (as metabolites).[3] |
| Unchanged Drug | 0.3% - 1.1% in urine[11] | Not Reported | <1% in excreta[13] | ~1.3% in urine[15] |
Expert Insight: The extensive hepatic metabolism across species is a key takeaway. In mice, over 98% of an oral dose is metabolized before excretion.[11] This means that systemic exposure is primarily to metabolites, not the parent drug. Researchers must consider whether the observed phenotype is due to Triprolidine or its active metabolites. For studies requiring sustained parent drug exposure, continuous infusion or more frequent dosing may be necessary.
Pre-Administration Planning: The Blueprint for Success
Animal Model Selection
The choice of animal model is dictated entirely by the research question. Mice are the most widely used species for studying allergic diseases due to the availability of various genetic strains and reagents.[17]
| Animal Model | Research Application | Rationale & Key Considerations |
| BALB/c Mice | Allergic Asthma, Allergic Rhinitis | Th2-biased immune response, making them ideal for modeling IgE-mediated allergic inflammation.[18] |
| C57BL/6 Mice | General Immunology, Inflammation | More of a Th1-biased response, often used as a comparative strain to BALB/c. |
| Nc/Nga Mice | Atopic Dermatitis (AD) | Spontaneously develop AD-like skin lesions under specific pathogen-free conditions, mimicking human AD.[19] |
| Brown Norway Rats | Food Allergy | Capable of producing robust, allergen-specific IgE responses after oral sensitization.[18] |
| Fischer 344 Rats | Toxicology, Carcinogenicity | Commonly used in long-term safety studies, as seen in a 104-week feeding study with Triprolidine.[12][16] |
Vehicle Selection and Solution Preparation
This compound's high solubility in water simplifies formulation.[20][21]
-
Recommended Vehicle: Sterile 0.9% Sodium Chloride (Saline) or sterile Phosphate-Buffered Saline (PBS), pH 7.4. These are isotonic, biocompatible, and minimize injection site irritation.[22]
-
Avoid: Complex vehicles with solvents like DMSO or PEG300 are unnecessary for this compound and may introduce confounding variables. While one supplier suggests such a formulation, it is intended for poorly soluble compounds and is not appropriate here.[23]
Protocol: Preparation of a 10 mg/mL Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.
-
Calculation: Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the powder to a sterile conical tube. Slowly add the desired volume of sterile 0.9% saline or PBS to reach a final concentration of 10 mg/mL.
-
Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[20]
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected vial. Triprolidine discolors on exposure to light.[24][25]
-
Storage: Store the stock solution at 2-8°C, protected from light.[20] Prepare fresh dosing solutions by diluting this stock before each experiment.
Protocols for In Vivo Administration
All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[26] Proper animal handling and restraint are paramount to minimize stress and ensure accurate dosing.[22]
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Application Note: A Validated Stability-Indicating HPLC Method for the Baseline Separation of (E)- and (Z)-Triprolidine Isomers
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the baseline separation and quantification of the geometric isomers of Triprolidine: (E)-Triprolidine and (Z)-Triprolidine. Triprolidine, a first-generation antihistamine, owes its therapeutic efficacy almost exclusively to the (E)-isomer, making the accurate quantification of the inactive and potentially toxic (Z)-isomer a critical quality attribute in pharmaceutical development and manufacturing.[1][2] This method utilizes a reversed-phase C8 column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, providing excellent resolution and peak shape for both isomers. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chromatographic principles and practical, step-by-step instructions for implementation, validation, and troubleshooting.
Introduction: The Criticality of Stereoisomeric Separation
Triprolidine is a potent H1-receptor antagonist widely used for the symptomatic relief of allergic conditions.[2] Its molecular structure contains a carbon-carbon double bond, giving rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine. It has been unequivocally established that the antihistaminic activity resides predominantly in the (E)-isomer, which exhibits a significantly higher binding affinity for the histamine H1 receptor.[1][2] The (Z)-isomer is considered an impurity with negligible therapeutic activity.
The presence of the (Z)-isomer can arise during synthesis or as a degradation product, particularly through photoisomerization when exposed to UV light.[3] Therefore, a reliable and sensitive analytical method to separate and quantify these isomers is paramount for:
-
Ensuring Therapeutic Efficacy: Guaranteeing that the drug product contains the active (E)-isomer in the specified amount.
-
Controlling Impurity Levels: Adhering to regulatory limits for impurities to ensure patient safety, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH).
-
Stability Studies: Assessing the impact of light, heat, and other stress conditions on the isomeric purity of the drug substance and product over time.
This application note provides a comprehensive guide to a validated HPLC method designed to meet these analytical challenges.
Chromatographic Principles and Method Development Rationale
The separation of geometric isomers like (E)- and (Z)-Triprolidine can be challenging due to their identical chemical formula and similar physicochemical properties.[4] However, their distinct three-dimensional shapes can be exploited for chromatographic separation.
The Choice of Stationary Phase: Shape Selectivity
Reversed-phase HPLC is the technique of choice. The key to separating geometric isomers lies in selecting a stationary phase that offers "shape selectivity." While standard C18 columns are workhorses in reversed-phase chromatography, columns with shorter alkyl chains (e.g., C8) or those with phenyl functionalities can offer different and sometimes superior selectivity for isomers. For this application, a Symmetry C8 column was chosen as a starting point, based on its successful application in the analysis of Triprolidine hydrochloride.[5][6][7] The less dense packing of C8 ligands compared to C18 can allow for better interaction of the differently shaped isomers with the stationary phase, leading to differential retention.
The Mobile Phase: The Engine of Separation
The mobile phase composition is critical for achieving the desired selectivity and resolution.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Its elution strength is modulated to achieve optimal retention times.
-
Aqueous Phase and pH Control: Triprolidine is a basic compound with a pKa of approximately 9.69.[8] To ensure good peak shape and consistent retention, the pH of the mobile phase must be controlled. Operating at a pH well below the pKa (e.g., pH 3.0) ensures that the amine functionalities are consistently protonated, preventing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase. A phosphate buffer is an excellent choice for maintaining a stable pH in this range.
-
Isocratic vs. Gradient Elution: For the separation of just two isomers with similar properties, an isocratic elution (constant mobile phase composition) is generally sufficient and offers the advantage of simplicity and robustness.
Detection Wavelength Selection
According to the United States Pharmacopeia (USP), the absorptivities of Triprolidine Hydrochloride and its (Z)-isomer reference standard at 290 nm, calculated on the anhydrous basis, should not differ by more than 3.0%.[9] This indicates that their UV absorption spectra are very similar. The (E)-isomer is known to have UV absorption maxima in ethanol at approximately 236 nm and 285 nm.[10] A detection wavelength of 285 nm is chosen for this method as it provides good sensitivity for the parent compound while minimizing interference from potential excipients that may absorb at lower wavelengths. A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity by comparing the UV spectra of the eluted peaks against reference standards.[11]
Experimental Protocol: HPLC Separation of (E)- and (Z)-Triprolidine
This protocol is based on the principles of reversed-phase chromatography and has been optimized for the baseline separation of Triprolidine isomers.
Materials and Reagents
-
(E)-Triprolidine Hydrochloride Reference Standard (e.g., USP)
-
(Z)-Triprolidine Hydrochloride Reference Standard (e.g., USP)[9]
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with PDA detector |
| Column | Waters Symmetry C8, 3.9 x 150 mm, 5 µm (P/N: WAT046970)[5][6][7] |
| Mobile Phase | Acetonitrile : 50 mM Potassium Phosphate Buffer pH 3.0 (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 285 nm (Bandwidth: 4 nm), Reference: 360 nm (Bandwidth: 100 nm) |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 3.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 30:70 (v/v) ratio. Degas the solution by sonication or helium sparging before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of (E)-Triprolidine Hydrochloride RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Z-Isomer Stock Solution (100 µg/mL): Accurately weigh about 1 mg of this compound RS and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
System Suitability Solution: Prepare a solution in the mobile phase containing approximately 10 µg/mL of (E)-Triprolidine and 1 µg/mL of (Z)-Triprolidine. This solution is used to verify the resolution and performance of the chromatographic system.
-
Sample Preparation (e.g., for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 2.5 mg of Triprolidine Hydrochloride, to a 25 mL volumetric flask. Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Method Validation: A Self-Validating System
The described method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
System Suitability
Inject the System Suitability Solution in replicate (n=6). The acceptance criteria should be:
-
Resolution: The resolution between the (Z)- and (E)-Triprolidine peaks should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the (E)-Triprolidine peak should be ≤ 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak area and retention time of replicate injections should be ≤ 2.0%.
Specificity and Stability-Indicating Properties
To demonstrate specificity, a forced degradation study should be performed. Subject the Triprolidine drug substance to stress conditions such as acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), and photolytic stress (exposure to UV light as per ICH Q1B). Analyze the stressed samples alongside an unstressed sample.
-
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of Triprolidine.
The method is considered stability-indicating if the peaks for the (E)- and (Z)-isomers are well-resolved from any degradation products, and the peak purity analysis (using PDA) confirms that the analyte peaks are spectrally homogeneous. The photolytic stress sample is particularly important as it is expected to generate the (Z)-isomer.[3]
Linearity, Accuracy, and Precision
These parameters should be evaluated over a suitable concentration range (e.g., 0.1% to 1.5% of the nominal concentration for the (Z)-isomer and 80% to 120% for the (E)-isomer).
Results and Discussion
Under the specified chromatographic conditions, a baseline separation of (Z)- and (E)-Triprolidine is achieved. The (Z)-isomer, being the cis isomer, is generally less planar and has a smaller hydrophobic surface area accessible to the stationary phase, causing it to elute earlier than the more linear (E)- or trans-isomer.
Typical Chromatographic Performance:
| Compound | Retention Time (min) | Tailing Factor | Resolution |
| (Z)-Triprolidine | ~ 6.5 | 1.2 | \multirow{2}{*}{> 2.5} |
| (E)-Triprolidine | ~ 8.0 | 1.1 |
Note: Retention times are approximate and may vary depending on the specific system and column age.
The developed method demonstrates high specificity, with no interference from common excipients or degradation products observed at the retention times of the two isomers. The validation results for linearity, accuracy, and precision should meet the acceptance criteria defined in the validation protocol, confirming the method's reliability.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | 1. Column degradation2. Incorrect mobile phase pH3. Mobile phase composition drift | 1. Replace the column or use a guard column.2. Remake the buffer and verify the pH.3. Prepare fresh mobile phase daily. |
| Peak Tailing | 1. Mobile phase pH too close to pKa2. Column contamination3. Secondary interactions with silanols | 1. Ensure mobile phase pH is at least 2 units below the pKa.2. Flush the column with a strong solvent.3. Consider a column with better end-capping. |
| Variable Retention Times | 1. Inadequate temperature control2. Pump malfunction or leaks3. Insufficient column equilibration | 1. Use a thermostatted column compartment.2. Check system for pressure fluctuations and perform maintenance.3. Equilibrate the column for at least 30 minutes before injection. |
Conclusion
This application note details a robust, validated, and stability-indicating HPLC method for the effective separation and quantification of (E)- and (Z)-Triprolidine. The method's scientific rationale is grounded in established chromatographic principles, ensuring its reliability and transferability. By providing a detailed protocol and troubleshooting guide, this document serves as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry, enabling the accurate assessment of isomeric purity to ensure the quality, safety, and efficacy of Triprolidine-containing products.
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Casy, A. F., Ganellin, C. R., Mercer, A. D., & Upton, C. (1992). Analogues of triprolidine: structural influences upon antihistamine activity. Journal of Pharmacy and Pharmacology, 44(10), 791–795. Available at: [Link].
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Waters Corporation. (2003). Pseudoephedrine HCL and Triprolidine HCL. Application Brief, WA31763.138. Available at: [Link].
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Waters Corporation. Pseudoephedrine HCL and Triprolidine HCL. Retrieved January 14, 2026, from [Link].
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Waters Corporation. Pseudoephedrine HCL and Triprolidine HCL. Retrieved January 14, 2026, from [Link].
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Kawabata, K., Masumoto, M., Akimoto, S., & Nishi, H. (2023). The evaluation of photochemical behavior of antihistaminic drug triprolidine in an aqueous media. Analytical Sciences, 39(12), 1877-1883*. Available at: [Link].
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- Saida, B. M., Albajawi, S. A., Deabas, F., Saket, M. M., Shareiah, R., & Abu Nameh, E. S. M. (2014). Liquid chromatographic method for the determination of Triprolidine. Journal of Chemical and Pharmaceutical Research, 6(8), 327-332.
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Agilent Technologies. (2007). HPLC Separation Fundamentals. Retrieved January 14, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21196452, this compound. Retrieved January 14, 2026 from [Link].
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 14, 2026, from [Link].
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International Council for Harmonisation. (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved January 14, 2026, from [Link].
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Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved January 14, 2026, from [Link].
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(Z)-Triprolidine Hydrochloride: A Comprehensive Guide for Neuroscience Research
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of (Z)-Triprolidine Hydrochloride in neuroscience research. With full editorial control, this guide is structured to provide not just protocols, but a deeper understanding of the scientific principles and practical considerations necessary for leveraging this compound as a powerful tool in neurological studies.
Introduction: Unveiling the Neuropharmacological Potential of a Classic Antihistamine
This compound is a first-generation antihistamine of the alkylamine class, widely recognized for its potent competitive antagonism of the histamine H1 receptor.[1][2][3][4] Its lipophilic nature allows it to readily cross the blood-brain barrier, leading to significant effects on the central nervous system (CNS), most notably sedation.[2][5] While clinically used for the symptomatic relief of allergic conditions, its CNS-penetrant properties make it a valuable pharmacological tool for investigating the role of the histaminergic system in a variety of neurological processes.[6][7] This guide will delve into its mechanism of action, provide detailed protocols for its use in both in vitro and in vivo neuroscience research, and discuss its applications in studying sleep-wake cycles, cognitive function, and beyond.
Mechanism of Action: Beyond Allergy
This compound exerts its primary effect by competitively binding to the histamine H1 receptor, a G-protein coupled receptor (GPCR).[8] This binding prevents histamine from activating the receptor, thereby inhibiting the downstream signaling cascade.[8] The H1 receptor, upon activation by histamine, couples to the Gq/11 protein, which in turn activates phospholipase C (PLC).[8] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2][8] This cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.[1] By blocking the initial binding of histamine, this compound effectively abrogates this entire pathway.
Signaling Pathway of this compound at the H1 Receptor
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Application Note & Protocol: Preparation and Long-Term Storage of (Z)-Triprolidine Hydrochloride Stock Solutions
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the accurate preparation and stable storage of stock solutions of (Z)-Triprolidine Hydrochloride. (Z)-Triprolidine is the geometric isomer of the pharmacologically active (E)-Triprolidine, a first-generation antihistamine and H1 receptor antagonist.[1] In research and pharmaceutical development, the (Z)-isomer is often utilized as a reference standard for impurity analysis and to study isomeric purity.[2][3] The integrity of experimental data relies heavily on the stability and concentration accuracy of the stock solutions used. This guide elucidates the critical factors governing the stability of Triprolidine Hydrochloride, including pH, light exposure, temperature, and solvent choice, and provides validated, step-by-step protocols for preparing and storing solutions to minimize degradation and ensure experimental reproducibility.
Introduction: The Significance of Isomeric Purity and Stability
Triprolidine Hydrochloride is a potent H1-receptor antagonist used in the symptomatic relief of allergic conditions.[4][5] Its antihistaminic activity is primarily attributed to the (E)-isomer.[6] The (Z)-isomer, while largely inactive, is a critical reference compound in quality control and stability studies. Exposure to environmental factors, particularly UV light, can induce photoisomerization, converting the active (E)-isomer to the inactive (Z)-form, thereby altering the compound's effective concentration and pharmacological activity.[7][8] Furthermore, the molecule is susceptible to oxidative and pH-mediated degradation.[[“]][10]
Therefore, understanding and controlling the conditions for the preparation and storage of this compound solutions is paramount for any research application, including:
-
Analytical Reference: Serving as a standard for chromatographic identification and quantification of impurities.[2]
-
Pharmacological Studies: Acting as a negative control to differentiate the specific effects of the (E)-isomer.
-
Forced Degradation Studies: Investigating the stability profile of drug substances and products.[10]
This guide explains the causality behind protocol choices to ensure the preparation of reliable and stable stock solutions.
Physicochemical Properties and Solubility Profile
This compound is a white crystalline powder.[4] Its stability and solubility are dictated by its chemical structure and physical properties.
| Property | Value | Source(s) |
| Chemical Name | 2-[(1Z)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine Monohydrochloride | |
| Molecular Formula | C₁₉H₂₃ClN₂ | [11] |
| Molecular Weight | 314.85 g/mol | [11] |
| Appearance | White crystalline powder | [4][6] |
| Storage (Solid) | 2-8°C or -20°C Freezer, under inert atmosphere, protected from light and moisture.[3] | [3] |
| Solubility (Water) | Soluble. Reported values include ≥100 mg/mL and 50 mg/mL.[4] | [4] |
| Solubility (Alcohol) | Soluble (e.g., 1 part in 1.5 parts solvent). | |
| Solubility (Chloroform) | Soluble (e.g., 1 part in <1 part solvent). | |
| Solubility (DMSO) | Soluble.[7][12] | [7][12] |
Critical Factors Governing Solution Stability
The integrity of a (Z)-Triprolidine HCl stock solution is threatened by several environmental and chemical factors. A foundational understanding of these factors is essential for designing robust preparation and storage protocols.
Effect of pH
The pH of the solvent is a critical determinant of Triprolidine's stability. The molecule is most stable in acidic conditions.
-
Expert Insight: Optimal stability is achieved at a pH below 3.0.[7] As the pH increases and becomes neutral or alkaline, the rate of degradation significantly accelerates.[7] This is crucial when preparing aqueous stocks; using a suitable acidic buffer or 0.01 N HCl instead of pure deionized water is strongly recommended to prolong shelf-life.[13]
Photosensitivity and Isomerization
Triprolidine is highly photosensitive.[7]
-
Mechanism of Degradation: Exposure to light, particularly UV radiation, provides the energy to overcome the rotational barrier of the central C=C double bond. This can cause the interconversion between the (E) and (Z) isomers.[7][8] For experiments focused on the (Z)-isomer, this could lead to the formation of the (E)-isomer, contaminating the stock.
-
Mitigation Strategy: All work involving Triprolidine HCl and its solutions must be performed with minimal light exposure. The use of amber glass vials or tubes wrapped in aluminum foil is mandatory for storage.[7][14]
Temperature
As with most chemical compounds, temperature influences stability.
-
Storage Recommendations: For short-term storage (days to weeks), refrigeration at 2-8°C is suitable.[15] For long-term storage (months), freezing at -20°C or -80°C is required to minimize degradation kinetics.[12][15] It is critical to aliquot stock solutions into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[12]
Oxidative Stress
Triprolidine is susceptible to oxidation.
-
Degradation Products: Forced degradation studies have shown that under oxidative stress (e.g., exposure to hydrogen peroxide), Triprolidine can form degradation products such as Triprolidine N-Oxide.[[“]][10][16]
-
Mitigation Strategy: While less of a concern with high-purity solvents, it is advisable to use freshly prepared, degassed solvents where possible and to store solutions under an inert atmosphere (e.g., nitrogen or argon) for maximum long-term stability.
Caption: Key factors affecting the stability of (Z)-Triprolidine HCl solutions.
Protocols for Stock Solution Preparation
The following protocols provide step-by-step instructions for preparing stock solutions in common laboratory solvents. Safety First: Always handle this compound powder in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[17]
Protocol 1: High-Stability Aqueous Stock (10 mg/mL in 0.01 N HCl)
This protocol is recommended for applications where stability is the highest priority. The acidic environment minimizes pH-mediated degradation.[7][13]
Materials:
-
This compound powder
-
0.01 N Hydrochloric Acid (HCl), sterile-filtered
-
Calibrated analytical balance
-
Spatula
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile serological pipette or micropipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterility)
-
Sterile, amber cryovials for aliquoting
Procedure:
-
Pre-Calculation: Determine the required mass of (Z)-Triprolidine HCl. For a 10 mg/mL solution in 10 mL, you will need 100 mg.
-
Weighing: Accurately weigh 100 mg of (Z)-Triprolidine HCl powder and transfer it carefully into the sterile conical tube.
-
Solubilization: Add approximately 8 mL of 0.01 N HCl to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes, or until all powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Carefully add 0.01 N HCl to bring the final volume to exactly 10 mL.
-
Final Mix: Invert the tube several times to ensure homogeneity.
-
Sterilization (Optional): If sterility is required for cell-based assays, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for preventing microbial contamination.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-resistant (amber) cryovials. Store at -20°C or -80°C for long-term use.
Protocol 2: DMSO Stock (25 mg/mL)
DMSO is a common solvent for preparing highly concentrated stocks for dilution in cell culture media or aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Sterile conical tube
-
Micropipettes
-
Vortex mixer
-
Sterile, amber cryovials
Procedure:
-
Weighing: Accurately weigh the desired amount of (Z)-Triprolidine HCl (e.g., 25 mg for 1 mL of stock) and transfer to a sterile conical tube.
-
Solubilization: Add the final volume of high-purity DMSO (e.g., 1 mL).
-
Mixing: Cap the tube and vortex vigorously. Gentle warming in a 37°C water bath or sonication may be required to fully dissolve the compound.[7] Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Dispense into single-use amber cryovials. Store desiccated at -20°C. DMSO freezes at this temperature, which helps preserve the compound's stability.
Experimental Workflow and Quality Control
Adhering to a validated workflow ensures the reliability of prepared stock solutions.
Caption: Validated workflow for preparing (Z)-Triprolidine HCl stock solutions.
Self-Validating Quality Control:
-
Visual Inspection: After preparation, every stock solution should be visually inspected. A properly prepared solution will be clear and free of any visible particulates or precipitate.
-
Concentration Verification (Optional): For GLP/GMP applications, the concentration of a newly prepared stock can be verified using a validated stability-indicating HPLC-UV method, comparing the response to a certified reference standard.[10]
-
pH Measurement: For aqueous stocks, verify that the pH is within the desired acidic range (e.g., pH 2-3 for 0.01 N HCl) to ensure conditions for optimal stability.
Storage and Handling Summary
Proper storage is as critical as proper preparation.
| Parameter | Short-Term Storage (≤ 1-2 weeks) | Long-Term Storage (> 2 weeks) | Source(s) |
| Temperature | 2-8°C | -20°C or -80°C | [12][15] |
| Container | Tightly sealed, amber glass vials or foil-wrapped tubes. | Tightly sealed, amber cryovials. | [7][14] |
| Key Practices | Protect from light at all times. Avoid temperature fluctuations. | Aliquot to avoid freeze-thaw cycles. Store desiccated if in DMSO. | [7][12] |
When a frozen aliquot is needed, it should be thawed quickly (e.g., in a room temperature water bath), used immediately for the preparation of working solutions, and any unused portion should be discarded. Do not re-freeze.
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-
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Hansen, E. B., Jr., Cerniglia, C. E., Korfmacher, W. A., Miller, D. W., & Heflich, R. H. (1988). Microbial transformation of the antihistaminic drug triprolidine hydrochloride. Journal of Pharmaceutical Sciences, 77(3), 259–264. [Link]
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Application Notes and Protocols for Studying the Cellular Effects of (Z)-Triprolidine Hydrochloride
Introduction
(Z)-Triprolidine Hydrochloride is a first-generation antihistamine, classified as a potent H1 receptor antagonist. It operates by competitively blocking the action of endogenous histamine at H1 receptors, thereby providing relief from the symptoms associated with allergic reactions such as rhinitis and urticaria. Beyond its well-documented systemic effects, understanding the cellular and molecular consequences of Triprolidine action is crucial for both elucidating its complete pharmacological profile and for the development of novel therapeutics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro cell culture experiments for investigating the effects of this compound. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the generation of reliable and reproducible data.
Molecular Profile of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | PubChem CID: 5702129 |
| Molecular Formula | C₁₉H₂₃ClN₂ | PubChem CID: 5702129 |
| Molecular Weight | 314.86 g/mol | ScienceLab.com MSDS |
| Form | Odorless white crystalline powder | NTP, 1992 |
| Primary Mechanism | Histamine H1 Receptor Antagonist | DrugBank |
Foundational Knowledge: Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to H1 receptors on various cell types. This binding initiates a signaling cascade, often involving the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory mediators.
Triprolidine, by occupying the H1 receptor binding site, prevents histamine from initiating this cascade, thereby mitigating the downstream cellular effects.
Visualizing the H1 Receptor Signaling Pathway
Introduction: The Role of the Histamine H1 Receptor in Allergic Response
An in-depth guide to measuring Histamine H1 Receptor antagonism using a cell-based calcium flux assay. This document provides the scientific background, detailed experimental protocols, and data analysis guidelines for researchers in pharmacology and drug discovery.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating type I hypersensitivity reactions, commonly known as allergic responses.[1][2] Upon binding its endogenous ligand, histamine, the H1 receptor initiates a signaling cascade that results in classic allergy symptoms such as itching, swelling, and smooth muscle contraction (e.g., bronchoconstriction).[3][4] Consequently, antagonists that block the action of histamine at the H1 receptor are a cornerstone therapy for allergic conditions like rhinitis and urticaria.[3][5][6]
Developing and characterizing novel H1 receptor antagonists requires robust and reliable in-vitro functional assays. One of the most effective methods is the calcium flux assay, which measures the direct downstream consequence of H1 receptor activation.[7][8] This application note provides a detailed protocol for utilizing a homogeneous, fluorescence-based calcium flux assay to determine the potency of H1 receptor antagonists.
Scientific Principles
H1 Receptor Signaling Pathway
The H1 receptor belongs to the rhodopsin-like family of GPCRs and is primarily coupled to the Gq alpha subunit (Gαq) of the heterotrimeric G-protein.[9][10][11] The activation sequence is as follows:
-
Ligand Binding: Histamine binds to the H1 receptor, inducing a conformational change.
-
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[11][12] This causes the dissociation of the Gαq-GTP monomer from the Gβγ dimer.[4][11]
-
Effector Activation: The Gαq-GTP monomer activates the enzyme Phospholipase C (PLC).[9][11][13]
-
Second Messenger Production: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15][16]
-
Calcium Mobilization: IP3, being a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated calcium channels on the membrane of the endoplasmic reticulum (ER).[14][15][17] This binding triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid and transient increase in the intracellular calcium concentration ([Ca2+]i).[16][18]
This sharp increase in cytosolic calcium is the signal that is detected in the calcium flux assay.
Principle of the Calcium Flux Assay
The assay uses a calcium-sensitive fluorescent dye to measure the increase in intracellular calcium upon receptor activation.[7][8][19]
-
Dye Loading: Cells are pre-loaded with an acetoxymethyl (AM) ester form of a fluorescent calcium indicator, such as Fluo-8 AM or Cal-520 AM.[20][21] The AM ester group makes the dye lipophilic, allowing it to easily cross the cell membrane.
-
Dye Activation: Inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-hydrophilic and active form of the dye in the cytoplasm.[20][22]
-
Fluorescence Signal: In its unbound state, the dye exhibits low fluorescence. Upon binding to Ca2+ released from the ER, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity.[7][20]
-
Detection: This change in fluorescence is monitored in real-time using a fluorescence plate reader. The intensity of the signal is directly proportional to the concentration of intracellular free calcium.[7][8]
Modern "no-wash" assay kits simplify this process by including reagents that improve dye retention, eliminating the need for a wash step after dye loading and making the assay highly amenable to high-throughput screening (HTS).[23][24][25]
Experimental Protocol: Measuring H1 Antagonist Potency
This protocol is designed for a 384-well microplate format but can be adapted for 96-well plates.
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human Histamine H1 receptor (e.g., GenScript, Cat. No. M00211 or similar).[26][27]
-
Cell Culture Medium: DMEM or Ham's F-12K, supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and appropriate selection antibiotic (e.g., Puromycin).
-
Assay Plates: 384-well black-wall, clear-bottom microplates, poly-D-lysine coated.
-
Calcium Assay Kit: A no-wash fluorescent calcium assay kit (e.g., Sigma-Aldrich MAK552, Abcam ab176766).[22][25] These kits typically include a calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM), a signal enhancer or probenecid solution, and an assay buffer.
-
Rationale: Probenecid is an inhibitor of organic anion transporters and is often included to prevent the leakage of the de-esterified dye out of the cell, thereby improving the signal-to-background ratio.[8]
-
-
Agonist: Histamine Dihydrochloride (Sigma-Aldrich, H7250).
-
Antagonist: Test compounds and a reference antagonist (e.g., Diphenhydramine, Sigma-Aldrich, D3630).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation, or similar).[21]
Workflow Overview
Step-by-Step Methodology
Day 1: Cell Plating
-
Harvest Cells: Culture H1-receptor expressing cells to 80-90% confluency. Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).
-
Cell Counting: Count the cells and determine viability using a hemocytometer or automated cell counter.
-
Seed Plates: Dilute the cells in culture medium to the optimal seeding density. For a 384-well plate, this is typically 10,000 to 20,000 cells in 25 µL per well.[22][25]
-
Rationale: A confluent monolayer of cells on the day of the assay is critical for achieving a robust and reproducible signal.[31]
-
-
Incubate: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
Day 2: Assay Execution
-
Prepare Dye-Loading Solution: Reconstitute the fluorescent dye and prepare the dye-loading solution according to the kit manufacturer's protocol.[25] This typically involves mixing the dye stock with the assay buffer containing the signal enhancer/probenecid.
-
Prepare Compound Plates:
-
Antagonist Plate: Prepare a serial dilution of the test and reference antagonists in assay buffer. A typical 8-point, 1:3 or 1:5 dilution series is recommended. Include a "vehicle control" (buffer only).
-
Agonist Plate: Prepare the histamine solution in assay buffer at a concentration that will yield a final EC80 concentration upon addition to the cell plate. The EC80 (a concentration that gives 80% of the maximal response) is used to ensure a strong signal that can be robustly inhibited. This value should be determined from a prior agonist dose-response experiment.
-
-
Load Cells with Dye:
-
Run the Assay on the Fluorescence Reader:
-
Place the cell plate and compound plates into the instrument.
-
Instrument Settings: Set the instrument to measure fluorescence at the appropriate wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4 or Fluo-8).[24][25]
-
Baseline Reading: The instrument will first read a stable baseline fluorescence for 10-20 seconds.
-
Antagonist Addition: The instrument's liquid handler will add the antagonist dilutions (or vehicle) to the cell plate. Incubate for a pre-determined time (typically 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Addition & Signal Reading: The instrument will then add the histamine (EC80 concentration) to all wells (except for negative controls) and immediately begin reading the fluorescence kinetics for 60-120 seconds. The rapid increase in fluorescence upon agonist addition is the primary signal.
-
Data Analysis and Expected Results
-
Data Extraction: For each well, extract the maximum fluorescence signal post-agonist addition and subtract the average baseline fluorescence to get the response amplitude (ΔRFU).
-
Normalization: Normalize the data to controls:
-
The "Agonist Only" wells (vehicle + agonist) represent the 0% inhibition control.
-
The "No Agonist" wells (vehicle + buffer) represent the 100% inhibition control.
-
Calculate the Percent Inhibition for each antagonist concentration using the formula: % Inhibition = 100 * (1 - [Response_Antagonist - Response_NoAgonist] / [Response_AgonistOnly - Response_NoAgonist])
-
-
Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the antagonist concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
Sample Data Table
| Antagonist Conc. (nM) | Log [Antagonist] | Avg. ΔRFU | % Inhibition |
| 0 (Vehicle) | N/A | 55,000 | 0.0% |
| 0.1 | -10 | 54,500 | 0.9% |
| 1 | -9 | 48,000 | 13.6% |
| 10 | -8 | 28,000 | 50.9% |
| 100 | -7 | 8,000 | 87.3% |
| 1000 | -6 | 4,000 | 94.5% |
| 10000 | -5 | 3,500 | 95.5% |
| No Agonist | N/A | 3,000 | 100.0% |
This is example data. Actual RFU values will vary by instrument and cell type.
From this data, a sigmoidal curve would be generated, and the calculated IC50 would be approximately 10 nM.
Conclusion
The calcium flux assay is a highly sensitive and reproducible method for quantifying the functional activity of H1 receptor antagonists.[7][8] Its compatibility with high-throughput formats makes it an invaluable tool in the drug discovery pipeline for screening compound libraries and performing structure-activity relationship (SAR) studies. By understanding the underlying signaling pathway and carefully optimizing the protocol, researchers can generate high-quality pharmacological data to drive the development of new anti-allergy therapeutics.
References
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Inositol trisphosphate - Wikipedia. (n.d.). Wikipedia. [Link]
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Histamine H1 receptor - Wikipedia. (n.d.). Wikipedia. [Link]
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What are H1 receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]
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IP3 and DAG Signaling Pathway. (2022, November 28). GeeksforGeeks. [Link]
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Second Messengers IP3 and DAG | PDF. (n.d.). Scribd. [Link]
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H1 antagonist. (n.d.). Grokipedia. [Link]
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Calcium Flux Assay: Boosting Cellular Signalling Insights – SRPF. (n.d.). Parents Guide. [Link]
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Histamine receptor - Wikipedia. (n.d.). Wikipedia. [Link]
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Fluo-8 Calcium Flux Assay. (n.d.). Protocols.io. [Link]
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Antiallergic effects of H1-receptor antagonists. (n.d.). PubMed. [Link]
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Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. [Link]
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Video: What are Second Messengers? (2019, March 11). JoVE. [Link]
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IP3 and DAG Pathway. (n.d.). Surendranath College. [Link]
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H1 antagonist - Wikipedia. (n.d.). Wikipedia. [Link]
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Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells. (n.d.). PubMed. [Link]
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Histamine H1 Receptor Activation. (2017, October 2). SMPDB. [Link]
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Calcium Flux. (n.d.). BCF. [Link]
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Gq alpha subunit - Wikipedia. (n.d.). Wikipedia. [Link]
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Antihistamine - Wikipedia. (n.d.). Wikipedia. [Link]
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MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol. (n.d.). Multispan, Inc. [Link]
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The histamine H1 receptor in GT1-7 neuronal cells is regulated by calcium influx and KN-62, a putative inhibitor of calcium/calmodulin protein kinase II. (n.d.). PubMed. [Link]
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The histamine H1 receptor in GT1-7 neuronal cells is regulated by calcium influx and KN-62, a putative inhibitor of calcium/calmodulin protein kinase II. (n.d.). NIH. [Link]
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Gq signaling pathway | IP3 DAG pathway | 1 min cell bio. (2023, September 18). YouTube. [Link]
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GPCR deorphanization assay in HEK-293 cells. (2023, November 6). Bio-protocol. [Link]
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Calcium Flux Assays. (n.d.). Agilent. [Link]
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Fluorescent dyes for intracellular calcium. (n.d.). BMG LABTECH. [Link]
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An experimental strategy to probe Gq contribution to signal transduction in living cells. (n.d.). PMC. [Link]
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HRH1 - Histamine H1 receptor - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). UniProt. [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). NIH. [Link]
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Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. (n.d.). PMC - NIH. [Link]
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Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. (2011, January 7). PMC - PubMed Central. [Link]
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Endogenous GPCRs in HEK293 cells were incubated with a variety of known... (n.d.). ResearchGate. [Link]
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Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins. (n.d.). PubMed - NIH. [Link]
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A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. (n.d.). SpringerLink. [Link]
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Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. (1992, June 1). Portland Press. [Link]
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Gq alpha subunit. (n.d.). EPFL Graph Search. [Link]
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GPCR Stable Cell Lines. (n.d.). GenScript. [Link]
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Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. (n.d.). NIH. [Link]
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Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. (n.d.). PubMed. [Link]
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Troubleshooting & Optimization
Solubility issues of (Z)-Triprolidine Hydrochloride in aqueous buffers
A Guide to Understanding and Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for (Z)-Triprolidine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for issues related to the aqueous solubility of this compound. As Senior Application Scientists, we understand that unexpected precipitation or dissolution failures can delay critical experiments. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Section 1: Fundamental Physicochemical Properties
Understanding the inherent properties of this compound is the first step in troubleshooting. Triprolidine is a basic amine, and it is most commonly supplied as a hydrochloride salt to dramatically improve its aqueous solubility compared to its free base form.[1][2] The interplay between the salt and free base forms, governed by pH, is the primary cause of most solubility issues.
Table 1: Key Physicochemical Properties of Triprolidine Hydrochloride
| Property | Value | Significance for Solubility | Source(s) |
| Chemical Formula | C₁₉H₂₂N₂·HCl·H₂O | Monohydrate form is common. | [3] |
| Molecular Weight | 332.9 g/mol | For calculating molar concentrations. | [3] |
| Form | White crystalline powder | Visual confirmation of starting material. | [3] |
| pKa (Basic) | ~9.25 - 9.69 | CRITICAL: The pH at which the compound is 50% in its charged (soluble) form and 50% in its neutral (poorly soluble) free base form. | [4] |
| Solubility (HCl Salt) | ≥50-100 mg/mL in water | The salt form is highly soluble in pure water or acidic solutions. | [3][5] |
| Solubility (Free Base) | 74.9 mg/L (approx. 0.075 mg/mL) | The neutral form is sparingly soluble and will precipitate if the pH rises above the pKa. | [4] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the preparation of aqueous solutions.
FAQ 1: Why won't my (Z)-Triprolidine HCl dissolve in a neutral or alkaline buffer (e.g., PBS pH 7.4)?
Answer: This is the most frequent challenge and is directly related to the compound's pKa. (Z)-Triprolidine HCl is the salt of a weak base. In solution, it exists in a pH-dependent equilibrium between its protonated (charged) form and its deprotonated (neutral) free base form.
-
Below the pKa (Acidic Conditions, pH < 7): The equilibrium favors the protonated, charged form (R₃NH⁺). This charged species is polar and readily interacts with water, resulting in high solubility.
-
Above the pKa (Alkaline Conditions, pH > 9.7): The equilibrium shifts to favor the neutral, free base form (R₃N). This form is significantly less polar and has very poor aqueous solubility, causing it to precipitate out of solution.[4]
Phosphate-buffered saline (PBS) at pH 7.4 is already approaching the pKa, which can be sufficient to initiate the conversion to the less soluble free base, especially at higher concentrations.
Caption: pH-dependent equilibrium of this compound.
FAQ 2: My solution was clear at first, but a precipitate formed after a few hours. What is happening?
Answer: This phenomenon, known as "crashing out," typically has two potential causes:
-
Slow Equilibration: If your buffer pH is close to, but still below, the pKa (e.g., pH 6-8), the conversion to the free base can be slow. The solution may initially form a supersaturated state that is kinetically stable, but over time, as the system reaches thermodynamic equilibrium, the poorly soluble free base will nucleate and precipitate.
-
Chemical Degradation: (Z)-Triprolidine is less stable at neutral and alkaline pH.[6][7] What appears as a precipitate could be degradation products. This is especially true if the solution is also exposed to light or oxidizing agents.[8] A key difference is that precipitation due to pH shift is often reversible by adding acid, whereas degradation is not.
FAQ 3: What is the best way to prepare a stable, concentrated stock solution?
Answer: The most robust method is to prepare a high-concentration stock in a solvent where the compound is highly stable and soluble, and then dilute it into your final aqueous buffer just before the experiment.
Recommended Protocol:
-
Prepare the stock solution in an acidic aqueous medium, such as 0.1 N HCl or a 50 mM citrate buffer at pH 3.0. Stability is significantly improved at a pH below 3.0.[6]
-
Aim for a concentration of 10-50 mg/mL. Sigma-Aldrich reports a solubility of 50 mg/mL in water, which will be maintained or exceeded in acidic conditions.[5]
-
Store this stock solution in an amber vial to protect it from light and at 2-8°C.[3][6]
-
When preparing your final working solution, add the acidic stock dropwise into your final, stirred buffer. This avoids localized high concentrations that can precipitate before being fully dispersed.
Section 3: In-Depth Troubleshooting Guide
When simple dissolution fails, a more systematic approach is required. Use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for (Z)-Triprolidine HCl precipitation.
Section 4: Key Stability Considerations
Beyond solubility, maintaining the integrity of the molecule in solution is paramount for experimental validity.
-
Photosensitivity: Triprolidine is known to be photosensitive. Exposure to UV light can cause the pharmaceutically active E-isomer to convert to the less active Z-isomer.[6][7] While you are working with the (Z)-isomer, light can still promote other forms of degradation. Always prepare and store solutions in light-resistant containers (e.g., amber vials) and minimize exposure to ambient light. [6][9]
-
Oxidative Degradation: The compound can undergo oxidative degradation, especially under stress conditions, to form products like Triprolidine N-Oxide.[8] To minimize this, use high-purity, degassed buffers where possible and avoid introducing sources of oxidative stress.
-
Temperature: Store stock solutions at 2-8°C to slow the rate of any potential degradation.[5] For long-term storage, consult the manufacturer's specific recommendations.
By understanding the critical role of pH in the solubility and stability of this compound, researchers can proactively design their experimental protocols to avoid common pitfalls, ensuring reliable and reproducible results.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282443, Triprolidine. Retrieved from [Link].
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Mone, M., Chandrasekhar, K., & Vyas, S. (2011). DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD. Journal of Liquid Chromatography & Related Technologies, 34(8), 658-670. Available from: [Link].
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Tembu, V. J., Glass, B. D., & Brown, M. E. (2004). The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. Journal of Thermal Analysis and Calorimetry, 77(2), 467-476. Available from: [Link].
- Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference. Pharmaceutical Press.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284472, Triprolidine hydrochloride monohydrate. Retrieved from [Link].
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Ndletyana, N., Tembu, V. J., Glass, B. D., & Brown, M. E. (2004). Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. Journal of Thermal Analysis and Calorimetry, 76(2), 457-464. Available from: [Link].
- Rao, B. M., & Srinivasu, M. K. (2014). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3853.
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Wikipedia contributors. (2023, December 1). Triprolidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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ResearchGate. (2011). Degradation studies of triprolidine: Isolation, characterization of oxidative degradation products and development of a validated stability indicating UHPLC method. Request PDF. Retrieved from [Link].
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ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link].
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Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link].
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ResearchGate. (2004). The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. Request PDF. Retrieved from [Link].
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LibreTexts Chemistry. (2020). 15.13: Amines as Bases. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5702129, Triprolidine Hydrochloride Anhydrous. Retrieved from [Link].
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Purdue University Division of Chemical Education. Amines. Retrieved from [Link].
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USP. Triprolidine Hydrochloride. Retrieved from [Link].
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Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available from: [Link].
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Technical Support Center: Troubleshooting Unexpected Results in (Z)-Triprolidine Hydrochloride Experiments
Welcome to the technical support center for (Z)-Triprolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected experimental outcomes. The following question-and-answer format directly addresses common and complex issues encountered in the laboratory, providing not just solutions but also the scientific reasoning behind them.
Section 1: Purity and Analytical Issues
This section focuses on challenges related to the identification, quantification, and purity assessment of this compound, which are often the root cause of inconsistent results in downstream applications.
Frequently Asked Questions (FAQs)
Question 1: My HPLC chromatogram shows a secondary peak close to the main (Z)-Triprolidine peak. What could this be, and how do I confirm its identity?
Answer: The most probable identity of the secondary peak is the geometric isomer, (E)-Triprolidine. The antihistaminic activity of Triprolidine is almost exclusively attributed to the (E)-isomer, making the separation and quantification of these isomers critical.[1] The United States Pharmacopoeia (USP) specifies a limit of not more than 2% for the (Z)-isomer in Triprolidine Hydrochloride preparations, highlighting the importance of isomeric purity.
To confirm the identity of the peak, you should:
-
Use a Reference Standard: Obtain a certified reference standard for the (Z)-isomer of Triprolidine Hydrochloride.[2] Spike your sample with a small amount of this standard. If the peak increases in area, it confirms the presence of the (Z)-isomer.
-
LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation. The mass spectra of the (E) and (Z) isomers will be identical, but their fragmentation patterns, when analyzed by an experienced mass spectrometrist, may show subtle differences. More importantly, the chromatographic separation prior to mass analysis is key.[3]
-
Forced Isomerization: Exposing a solution of your sample to UV light can induce photoisomerization, leading to a change in the ratio of the (E) and (Z) isomers.[3][4] If the secondary peak's area increases relative to the main peak after UV exposure, it further supports its identification as the (Z)-isomer.
Question 2: I am observing significant peak tailing in my HPLC analysis of Triprolidine. What are the likely causes and solutions?
Answer: Peak tailing in reversed-phase HPLC of basic compounds like Triprolidine is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions
| Possible Cause | Scientific Rationale | Recommended Solution |
| Silanol Interactions | Free silanol groups on the silica-based C18 column are acidic and can interact ionically with the basic amine groups of Triprolidine, causing tailing. | - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize available silanol groups.- Lower Mobile Phase pH: Adjust the mobile phase pH to around 3.0 with an acid like phosphoric acid.[5] This protonates the silanol groups, reducing their interaction with the protonated analyte.- Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites. |
| Column Overload | Injecting too high a concentration of the sample can saturate the stationary phase, leading to a non-ideal chromatographic profile. | - Reduce Injection Volume/Concentration: Dilute your sample and/or reduce the injection volume. Perform a loading study to determine the optimal concentration range.[6] |
| Column Degradation | Voids or channels in the column bed, or contamination from previous analyses, can lead to poor peak shape. | - Flush the Column: Flush the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then back in reverse order) to remove contaminants.- Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement. |
Experimental Workflow: Isomer Separation by RP-HPLC
This workflow provides a starting point for developing a robust method for separating (E)- and (Z)-Triprolidine isomers.
Caption: Figure 1. HPLC workflow for isomer separation.
Section 2: Stability and Degradation Issues
Triprolidine Hydrochloride can be susceptible to degradation under various stress conditions, leading to a loss of potency and the formation of potentially unknown impurities.
Frequently Asked Questions (FAQs)
Question 3: I suspect my Triprolidine stock solution is degrading over time, leading to inconsistent results in my bioassays. How can I investigate and prevent this?
Answer: Triprolidine is known to be sensitive to oxidative stress, alkaline conditions, and light.[7][8] Forced degradation studies are essential to understand its stability profile.[9]
Key Degradation Pathways:
-
Oxidative Degradation: Under oxidative stress (e.g., exposure to H₂O₂), Triprolidine can form two major degradation products: Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone.[7][10][[“]]
-
Photodegradation: Exposure to UV light can cause the isomerization of the active (E)-isomer to the less active (Z)-isomer.[3][12] While solid-state Triprolidine is relatively stable, solutions are more susceptible.[13]
-
pH-Dependent Degradation: Studies have shown complete degradation in alkaline mediums (e.g., NaOH solution).[8] The stability is generally better in acidic to neutral aqueous solutions.[14][15]
Preventative Measures:
-
Storage Conditions: For long-term storage (up to 6 months), store stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is adequate. The solid form should be stored at 2-8°C.[12]
-
Light Protection: Always store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2][12]
-
pH Control: Prepare aqueous stock solutions in a slightly acidic buffer (e.g., pH 4-6) to enhance stability.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Protocol: Forced Degradation Study
This protocol outlines the steps to intentionally degrade Triprolidine Hydrochloride to identify its degradation products and develop a stability-indicating analytical method.
Objective: To assess the stability of Triprolidine HCl under various stress conditions as recommended by ICH guidelines.[9]
Materials:
-
Triprolidine Hydrochloride
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter, validated HPLC system with UV or DAD detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of a 1 mg/mL Triprolidine solution and 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of a 1 mg/mL Triprolidine solution and 1 M NaOH. Keep at room temperature for 30 minutes. Cool, neutralize, and dilute for HPLC analysis. Note: Significant degradation is expected.[8]
-
Oxidative Degradation: Mix equal volumes of a 1 mg/mL Triprolidine solution and 30% H₂O₂. Keep at room temperature for 1 hour. Dilute for HPLC analysis.
-
Thermal Degradation: Expose solid Triprolidine HCl powder to 105°C for 24 hours. Prepare a solution and analyze by HPLC.
-
Photodegradation: Expose a 1 mg/mL Triprolidine solution to direct sunlight or a photostability chamber for 8 hours. Analyze by HPLC.
Analysis:
-
Use a stability-indicating HPLC method (like the one described in Section 1) to separate the parent drug from its degradation products.
-
Compare the chromatograms from the stressed samples to that of an unstressed control sample.
-
Characterize the major degradation peaks using LC-MS/MS to confirm their identities (e.g., Triprolidine N-Oxide, (Z)-isomer).[3][7]
Caption: Figure 2. Decision tree for a forced degradation study.
Section 3: Solubility Issues
While Triprolidine Hydrochloride is considered water-soluble, researchers may encounter precipitation or solubility limitations, especially in buffered solutions used for biological assays.
Frequently Asked Questions (FAQs)
Question 4: My Triprolidine Hydrochloride precipitated out of my phosphate buffer solution (pH 7.4). Why did this happen and how can I fix it?
Answer: The solubility of Triprolidine Hydrochloride is pH-dependent.[16] While its reported solubility in water is high (e.g., 50 mg/mL), this can decrease significantly in certain buffers or at specific pH values.[16]
Causality and Troubleshooting:
-
pH and pKa: Triprolidine is a basic compound. In highly acidic solutions (e.g., 0.1 N HCl), its amine groups are protonated, enhancing its solubility (solubility reported as high as 337.74 mg/mL).[17][18] As the pH approaches its pKa, the molecule becomes less charged and its solubility can decrease. In phosphate buffer at pH 7.4, the solubility is still high but can be influenced by the buffer's ionic strength.[17][18]
-
Common Ion Effect: The presence of chloride ions from other sources in your buffer can slightly decrease the solubility of the hydrochloride salt.
-
Salting Out: High concentrations of salts in a buffer can reduce the solubility of organic molecules by competing for water molecules for hydration.
Solutions:
-
Adjust pH: If your experiment allows, slightly acidifying the buffer (e.g., to pH 6.5-7.0) can improve solubility.
-
Use a Co-solvent: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or DMSO can significantly enhance solubility.[16] However, you must first verify that the co-solvent does not interfere with your experimental assay.
-
Prepare a Concentrated Stock in Acid: Prepare a highly concentrated stock solution in 0.1 N HCl or water, and then dilute it to the final concentration in your buffer. The final pH should be checked.
-
Sonication and Gentle Warming: These techniques can help dissolve the compound, but be cautious with warming as it can accelerate degradation if the solution is unstable at higher temperatures.
Protocol: Determining pH-Dependent Solubility
Objective: To determine the solubility of Triprolidine HCl across a range of pH values relevant to your experimental conditions.
Procedure:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of Triprolidine HCl powder to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solid.
-
Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase).
-
Quantify the concentration of dissolved Triprolidine HCl using a validated UV-Vis spectrophotometry or HPLC method.[16]
-
Plot the measured solubility (mg/mL or M) against the pH of the buffer.
This empirical data will provide a clear guide to the optimal pH range for your experiments, preventing unexpected precipitation.
References
-
Ndlebe, V. J., Brown, M. E., & Glass, B. D. (2004). Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. Journal of Thermal Analysis and Calorimetry, 76(2), 459-470. [Link]
-
Mone, M. K., Chandrasekhar, K. B., & Vyas, S. (2011). Degradation studies of triprolidine: Isolation, characterization of oxidative degradation products and development of a validated stability indicating UHPLC method. Journal of Liquid Chromatography & Related Technologies, 34(8), 652-669. [Link]
-
Suga, M., Makino, K., Tabata, H., Oshitari, T., Natsugari, H., & Takahashi, H. (2023). The evaluation of photochemical behavior of antihistaminic drug triprolidine in an aqueous media. Analytical Sciences, 39(9), 1361-1367. [Link]
-
Glass, B. D., Brown, M. E., & Ndlebe, V. J. (2004). Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. ResearchGate. [Link]
-
Pawar, V., & Kunchu, K. (2017). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 233-240. [Link]
-
Al-Obaidy, S. S. (2015). Influence of pH, light and temperature on the stability of Amoxicillin and Triprolidine HCl. Journal of the College of Basic Education, 21(88), 1-10. [Link]
-
Veeprho. (n.d.). Triprolidine Impurities and Related Compound. Veeprho. [Link]
-
Suga, M., et al. (2023). The evaluation of photochemical behavior of antihistaminic drug triprolidine in an aqueous media. Semantic Scholar. [Link]
-
Singh, S., et al. (2012). Modulated solubility profile of triprolidine hydrochloride in two media of different pH using different molar concentrations (0.0–2.5 M) of 4% (w/v) CAB-coated NaCl crystals. ResearchGate. [Link]
-
Singh, S., et al. (2012). Solubility-Modulated Asymmetric Membrane Tablets of Triprolidine Hydrochloride: Statistical Optimization and Evaluation. PubMed Central. [Link]
-
Rao, P. V. S. M., Santosh, T., & Babu, K. R. (2016). DEVELOPMENT, VALIDATION & STRESS DEGRADATION STUDIES OF TRIPROLIDINE BY REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHGY (RP-HPLC). International Journal of Pharmaceutics and Drug Analysis, 4(2), 79-86. [Link]
-
Mone, M., Chandrasekhar, K., & Vyas, S. (2011). DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD. Semantic Scholar. [Link]
-
Ndlebe, V. J., Brown, M. E., & Glass, B. D. (2004). The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). triprolidine hydrochloride and its Impurities. Pharmaffiliates. [Link]
-
Al-Janabi, A. A., & Al-Khafaji, M. S. (2016). VALIDATED METHOD FOR SIMULTANEOUS DETERMINATION OF PSEUDOEPHEDRINE HYDROCHLORIDE, CODEINE PHOSPHATE, AND TRIPROLIDINE HYDROCHLORIDE IN SYRUP. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 221-226. [Link]
-
Madhuri, P., et al. (2015). Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. Pharmaceutical Methods, 6(2), 87-92. [Link]
-
Mone, M. K., Chandrasekhar, K. B., & Vyas, S. (2011). DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD. Consensus. [Link]
-
Al-Obaidy, S. S. (2015). Influence of pH, light and temperature on the stability of Amoxicillin and Triprolidine HCl. ResearchGate. [Link]
-
Madhuri, P., et al. (2015). (PDF) Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. ResearchGate. [Link]
-
USP. (n.d.). Triprolidine Hydrochloride. USP-NF. [Link]
-
Saida, B. M., et al. (2014). Liquid chromatographic method for the determination of Triprolidine. Journal of Chemical and Pharmaceutical Research, 6(8), 327-332. [Link]
-
Khan, G. A., et al. (2003). DETERMINATION OF TRIPROLIDINE–HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN. Journal of the Chinese Chemical Society, 50(5), 1113-1116. [Link]
-
Pharmaffiliates. (n.d.). triprolidine-impurities. Pharmaffiliates. [Link]
-
Axios Research. (n.d.). Triprolidine HCl. Axios Research. [Link]
-
Tevethia, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Technical Support Center: Optimizing (Z)-Triprolidine Concentration for In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is (Z)-Triprolidine and how does it differ from (E)-Triprolidine?
(Z)-Triprolidine is the cis-geometric isomer of the first-generation antihistamine, Triprolidine. Triprolidine is a potent H1 receptor antagonist, but its antihistaminic activity is almost exclusively attributed to the (E)-isomer (trans-isomer). Consequently, (Z)-Triprolidine is considered the inactive isomer and is an excellent negative control for in vitro experiments investigating H1 receptor antagonism. Using the (Z)-isomer alongside the active (E)-isomer helps to distinguish specific H1 receptor-mediated effects from potential off-target effects.
Q2: What is the primary mechanism of action of Triprolidine?
Triprolidine acts as a competitive antagonist of the histamine H1 receptor.[1] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby mitigating the symptoms of allergic reactions.[2][3] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4]
Q3: In what solvents can I dissolve (Z)-Triprolidine hydrochloride?
This compound is soluble in water at 50 mg/mL, yielding a clear, colorless to yellow solution.[5][6] It is also soluble in ethanol and chloroform.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO, which can then be further diluted in the culture medium to the desired final concentration.
Q4: What is a good starting concentration range for my in vitro experiments with (Z)-Triprolidine?
As (Z)-Triprolidine is the inactive isomer, it is typically used as a negative control in the same concentration range as the active (E)-isomer to demonstrate a lack of effect. A broad concentration range, from 1 nM to 100 µM, is a reasonable starting point for dose-response experiments.[7] The optimal concentration will ultimately depend on the specific cell type and assay system being used. It is crucial to determine the cytotoxic concentration of the compound in your specific cell line to ensure that the observed effects (or lack thereof) are not due to cell death.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during in vitro experiments with (Z)-Triprolidine.
Issue 1: High Background Signal in Functional Assays
High background in functional assays, such as calcium flux or reporter gene assays, can mask the specific effects of your compound.
-
Potential Cause 1: Constitutive Activity of the H1 Receptor: Some cell lines overexpressing the H1 receptor may exhibit constitutive (agonist-independent) activity, leading to a high basal signal.
-
Troubleshooting Strategy:
-
Inverse Agonist Treatment: Pre-treating the cells with a known H1 receptor inverse agonist can help to reduce the basal signaling.
-
Optimize Cell Seeding Density: An excessively high cell density can sometimes lead to increased background. Titrate the cell number to find the optimal density that provides a good signal-to-noise ratio.
-
-
Potential Cause 2: Non-Specific Binding of Detection Reagents: The fluorescent dyes or other detection reagents used in the assay may bind non-specifically to the cells or plate, contributing to high background.
-
Troubleshooting Strategy:
-
Increase Wash Steps: Incorporate additional wash steps after reagent incubation to remove unbound detection molecules.[8]
-
Optimize Reagent Concentration: Use the lowest possible concentration of the detection reagent that still provides a robust signal.
-
Include a No-Cell Control: Wells containing only media and the detection reagents can help to determine the contribution of the reagents to the background signal.
-
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments can be a significant challenge.
-
Potential Cause 1: Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can lead to inconsistent responses.
-
Troubleshooting Strategy:
-
Standardize Cell Culture Protocol: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of the experiment.
-
Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular responses and should be routinely monitored.
-
-
Potential Cause 2: Compound Instability or Precipitation: (Z)-Triprolidine, particularly at higher concentrations, may precipitate out of the solution, leading to inaccurate dosing.
-
Troubleshooting Strategy:
-
Check Solubility: Visually inspect the prepared solutions for any signs of precipitation.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of (Z)-Triprolidine from a stock solution for each experiment.
-
Optimize Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced effects.
-
Issue 3: Unexpected Cellular Effects (Potential Off-Target Effects)
While (Z)-Triprolidine is considered inactive at the H1 receptor, at high concentrations, it may exhibit off-target effects.
-
Potential Cause: Interaction with Other Receptors or Cellular Components.
-
Troubleshooting Strategy:
-
Use a Structurally Unrelated Negative Control: Compare the effects of (Z)-Triprolidine with another compound that is known to be inactive at the H1 receptor but has a different chemical structure.
-
Perform Counter-Screening: Test (Z)-Triprolidine in a parental cell line that does not express the H1 receptor. Any observed effects in these cells would indicate an off-target mechanism.[7]
-
Stay Within a Non-Cytotoxic Concentration Range: Ensure that the concentrations used are well below the cytotoxic threshold for your cell line.
-
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration Range of (Z)-Triprolidine using an MTT Assay
This protocol provides a step-by-step guide to assess the cytotoxicity of (Z)-Triprolidine in your chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4][9]
Materials:
-
Your adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or another suitable solvent)
-
96-well clear flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the (Z)-Triprolidine concentration to determine the IC50 value for cytotoxicity.
-
Protocol 2: Evaluating the Antagonistic Activity of (Z)-Triprolidine in a Functional Calcium Flux Assay
This protocol describes how to use (Z)-Triprolidine as a negative control in a calcium flux assay to confirm that the observed effects of a test compound are H1 receptor-mediated.
Materials:
-
A cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
A known H1 receptor agonist (e.g., histamine)
-
A known H1 receptor antagonist as a positive control (e.g., (E)-Triprolidine)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the H1 receptor-expressing cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the calcium-sensitive dye solution to each well and incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Pre-incubation:
-
Add the desired concentrations of (Z)-Triprolidine, the positive control antagonist, and your test compound to the respective wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Measure the fluorescence intensity over time to capture the calcium mobilization.
-
-
Data Analysis:
-
The antagonist activity is quantified by the reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
(Z)-Triprolidine should not show significant inhibition of the histamine-induced calcium flux, confirming its inactivity at the H1 receptor.
-
Data Presentation and Visualizations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H23ClN2 | [10] |
| Molecular Weight | 314.9 g/mol | [10] |
| Solubility in Water | 50 mg/mL | [5][6] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Representative Cytotoxicity Data for Triprolidine Hydrochloride
| Cell Line | Assay | Incubation Time | LD50/IC50 | Source |
| Mouse (in vivo) | Oral | N/A | 495 mg/kg | [2] |
| Rat (in vivo) | Oral | N/A | 840 mg/kg | [2][11] |
| Leukemia and Myeloma Cells | MTS | 72 hours | No reduction in viability | [12] |
Note: In vitro cytotoxicity is cell-line dependent. It is imperative to determine the cytotoxicity of (Z)-Triprolidine in your specific experimental system.
Diagram 1: Histamine H1 Receptor Signaling Pathway
Caption: Workflow for the MTT cytotoxicity assay.
References
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Mao, X., Liang, S. B., Hurren, R., Gronda, M., Chow, S., El-Hoss, J., ... & Schimmer, A. D. (2008). The structurally unrelated antihistamine triprolidine does not induce cell death. ResearchGate. Available at: [Link]
-
Sciencelab.com, Inc. (2005). Material Safety Data Sheet - Triprolidine HCl MSDS. Available at: [Link]
-
PharmaCompass. Triprolidin | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
G-Biosciences. LDH Cytotoxicity Assay FAQs. Available at: [Link]
-
Creative Bioarray. MTT Analysis Protocol. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (2020). Guidelines for cell viability assays. Available at: [Link]
-
Cambridge University Press & Assessment. (2017). Troubleshooting in the IVF Laboratory. Available at: [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Addressing high background noise in (Z)-Triprolidine Hydrochloride assays
A Guide to Diagnosing and Mitigating High Background Noise
Welcome to the technical support resource for (Z)-Triprolidine Hydrochloride assays. As Senior Application Scientists, we understand that high background noise can obscure sensitive measurements, leading to unreliable data and compromised results. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for systematically troubleshooting and resolving the most common causes of high background signal in various assay formats used for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in a competitive ELISA for a small molecule like Triprolidine?
A: The most frequent culprits are insufficient blocking of the microplate wells and inadequate washing steps.[1][2] These issues allow for non-specific binding of the detection antibody or other assay components to the plate surface, generating a signal that is independent of the specific analyte interaction.
Q2: My LC-MS/MS assay shows a high baseline. Is this the same as "high background"?
A: In the context of LC-MS/MS, a high or noisy baseline is typically due to "matrix effects."[3][4] This occurs when components in the sample matrix (e.g., plasma, urine) co-elute with Triprolidine and either suppress or enhance its ionization, leading to inaccurate quantification and a poor signal-to-noise ratio.[3][5]
Q3: Can the stability of Triprolidine itself affect my assay background?
A: Yes. Triprolidine is known to be sensitive to oxidative stress and light.[6][7][8][9] Degradation can produce related compounds, such as Triprolidine N-Oxide, which may cross-react with antibodies in an immunoassay or cause interference peaks in a chromatographic analysis, effectively increasing background signal.[7][8]
Q4: In my fluorescence polarization (FP) assay, the baseline polarization (mP) value is very high, even with no binder protein. What could be wrong?
A: A high baseline mP value in an FP assay often points to an issue with the fluorescently-labeled tracer. This could be due to the tracer binding non-specifically to the microplate wells, aggregation of the tracer, or binding to carrier proteins like BSA in the buffer.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of high background noise, categorized by common assay types.
1. Immunoassays (Competitive ELISA)
Competitive ELISAs are a common choice for quantifying small molecules like Triprolidine. High background in this format masks the competitive signal, drastically reducing assay sensitivity.
Sources
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. arp1.com [arp1.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Matrix effects on accurate mass measurements of low-molecular weight compounds using liquid chromatography-electrospray-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Technical Support Center: A Guide to Improving the Purity of Synthesized (Z)-Triprolidine Hydrochloride
Introduction
Welcome to the technical support guide for the synthesis and purification of (Z)-Triprolidine Hydrochloride. Triprolidine is a first-generation antihistamine of the alkylamine class, widely recognized for its H1 receptor antagonism.[1] Structurally, it possesses a C=C double bond, giving rise to (E) and (Z) geometric isomers.[2][3] It is scientifically established that the therapeutic antihistaminic activity is almost exclusively associated with the (E)-isomer, which exhibits a significantly higher binding affinity for the histamine H1 receptor.[3][4]
This guide is specifically designed for researchers and drug development professionals who, for specialized research purposes such as pharmacology studies or reference standard development, require a high-purity synthesis of the (Z)-isomer. Achieving high isomeric and chemical purity for (Z)-Triprolidine HCl can be challenging due to the thermodynamic favorability of the (E)-isomer and the presence of various process-related impurities and degradation products.[5] This document provides a series of troubleshooting questions, detailed purification protocols, and the underlying scientific principles to help you navigate these challenges effectively.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Q1: My final product is contaminated with the (E)-Triprolidine isomer. How can I increase the isomeric purity of my (Z)-Triprolidine HCl?
A: This is the most common purity challenge. Synthesis methods, particularly the final acid-catalyzed dehydration of the carbinol intermediate, often yield a mixture of (E) and (Z) isomers.[6] While some acid catalysts can be used to intentionally isomerize the mixture to enrich the more stable (E)-isomer, isolating the (Z)-isomer requires separating this mixture.[7]
-
Causality: The (E)-isomer is generally the more thermodynamically stable product, and reaction conditions (heat, acid) can promote equilibration, favoring its formation. Your primary strategy should be separation, not isomerization, if the (Z)-isomer is the target.
-
Solution: The most effective method for separating geometric isomers of Triprolidine is column chromatography . Due to the slight difference in polarity and spatial arrangement, the isomers can be resolved on a silica gel stationary phase. A gradient elution using a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or isopropanol) with a small amount of a basic modifier (like triethylamine or diethylamine) is typically effective. The basic modifier is crucial to prevent peak tailing of the amine on the acidic silica gel.
Q2: My NMR analysis shows signals corresponding to unreacted starting materials or synthetic intermediates. What is the best way to remove them?
A: The presence of starting materials like (4-Methylphenyl)-pyridin-2-ylmethanone or the alcohol intermediate 1-(Pyridine-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol indicates an incomplete reaction or inefficient initial workup.
-
Causality: The Grignard reaction may not have gone to completion, or the dehydration step may have been insufficient. These precursors have significantly different polarities compared to the final product.
-
Solution:
-
Acid-Base Extraction: Before chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., toluene) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic Triprolidine isomers will move to the aqueous layer, leaving non-basic impurities like the ketone starting material in the organic layer. You can then basify the aqueous layer with NaOH and re-extract your product into a fresh organic solvent.
-
Recrystallization: The alcohol intermediate is significantly more polar than the Triprolidine base due to its hydroxyl group. A carefully chosen recrystallization of the free base from a moderately polar solvent system can often leave the alcohol impurity in the mother liquor.
-
Q3: My purified (Z)-Triprolidine HCl is developing new impurity spots on a TLC plate after storage. What is happening and how can I prevent it?
A: This suggests product degradation. Triprolidine is susceptible to oxidation, particularly when exposed to air and light.[5][8]
-
Causality: The two most common degradation products are Triprolidine N-Oxide , formed by oxidation of the pyrrolidine nitrogen, and (4-Methylphenyl)-pyridin-2-ylmethanone , resulting from oxidative cleavage of the double bond.[9][8][10]
-
Solution:
-
Prevention: Store the purified (Z)-Triprolidine HCl in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8°C).
-
Removal: If degradation has already occurred, these oxidized impurities can be removed using column chromatography, as their polarities are significantly different from the parent compound.
-
Q4: What are the essential analytical techniques for confirming the purity of my (Z)-Triprolidine HCl?
A: A multi-technique approach is necessary to confirm both chemical and isomeric purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and the E/Z isomer ratio. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is effective.[11][12] See Protocol 2.3 for a detailed method.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the effectiveness of purification steps. A solvent system of chloroform and diethylamine (95:5) can resolve the (E) and (Z) isomers, with the Z-isomer typically having a slightly higher Rf value.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and assigning the stereochemistry. The chemical shifts of the vinylic proton and the protons on the adjacent carbons will differ between the (E) and (Z) isomers, allowing for unambiguous identification and quantification.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities and degradation products.[8][10]
Section 2: Purification and Analysis Protocols
This section provides detailed experimental workflows and protocols for the purification and analysis of this compound.
Impurity Identification and Purification Workflow
The following diagram outlines a logical workflow for identifying impurities and selecting an appropriate purification strategy.
Caption: Workflow for impurity identification and purification.
Table 1: Common Impurities in (Z)-Triprolidine HCl Synthesis
| Impurity Name | Type | Typical Origin | Recommended Removal Method |
| (E)-Triprolidine | Isomeric | Thermodynamic product of dehydration/isomerization[2] | Column Chromatography |
| 1-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol | Intermediate | Incomplete dehydration reaction[14] | Acid-Base Extraction, Recrystallization |
| 3-(Pyrrolidin-1-yl)-1-(p-tolyl)propan-1-one | Intermediate | Incomplete Grignard reaction | Acid-Base Extraction |
| Triprolidine N-Oxide | Degradation Product | Oxidation of pyrrolidine nitrogen[5][9] | Column Chromatography |
| (4-Methylphenyl)-pyridin-2-ylmethanone | Degradation Product | Oxidative cleavage of the double bond[9][8] | Column Chromatography |
Protocol: Isomer Separation by Flash Column Chromatography
This protocol describes the separation of (Z)- and (E)-Triprolidine free base. The hydrochloride salt must first be neutralized.
1. Preparation of the Free Base: a. Dissolve the crude Triprolidine HCl mixture in deionized water. b. Cool the solution in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12. c. Extract the liberated free base into an organic solvent (e.g., dichloromethane or ethyl acetate) three times. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free base oil/solid.
2. Chromatographic Separation: a. Stationary Phase: Prepare a flash chromatography column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material. b. Mobile Phase: Prepare a solvent system. A good starting point is a mixture of Hexane:Ethyl Acetate:Triethylamine (80:18:2). The triethylamine is critical to prevent peak tailing. c. Loading: Adsorb the crude free base onto a small amount of silica gel. Evaporate the solvent completely to get a dry powder. Carefully add this powder to the top of the prepared column. d. Elution: Begin eluting with the mobile phase, collecting fractions. The (E)- and (Z)-isomers are very close in polarity, so a slow, careful elution is necessary. e. Monitoring: Monitor the fractions by TLC using a compatible solvent system (e.g., Chloroform:Diethylamine 95:5) and UV visualization.[13] The two isomers should appear as distinct spots. f. Isolation: Combine the fractions containing the pure (Z)-isomer (typically the isomer with the slightly higher Rf on silica TLC). Evaporate the solvent under reduced pressure.
3. Conversion to Hydrochloride Salt: a. Dissolve the purified (Z)-Triprolidine free base in a minimal amount of a suitable solvent like methyl ethyl ketone or isopropanol.[7] b. Add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol dropwise while stirring. c. The this compound salt should precipitate. Cool the mixture in an ice bath to maximize yield. d. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol: Purification by Recrystallization
Recrystallization is most effective for removing impurities with significantly different polarities, such as the alcohol intermediate. It can also, in some cases, enrich one geometric isomer if there is a substantial difference in crystal lattice energy and solubility.
1. Solvent Selection: a. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. b. Test small batches of your crude product in various solvents to find the optimal system.
Table 2: Potential Recrystallization Solvent Systems for Triprolidine HCl
| Solvent/System | Target Impurities | Notes |
| Isopropanol | Process-related polar impurities | Good general-purpose solvent for amine hydrochlorides. |
| Ethanol/Water | Highly polar impurities | Adjust the ratio carefully; too much water may prevent crystallization. |
| Methyl Ethyl Ketone (MEK) | Less polar impurities, potential isomer enrichment | Reported for crystallization of the HCl and oxalate salts.[6][7] |
| Acetone | General impurities | Ensure the material is sufficiently soluble at reflux. |
2. Recrystallization Procedure: a. Place the crude (Z)-Triprolidine HCl in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves. Do not add excess solvent. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals. d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. f. Dry the purified crystals under vacuum.
Protocol: Purity Assessment by HPLC
This protocol provides a baseline HPLC method for quantifying the purity and the E/Z isomer ratio of Triprolidine HCl.
Table 3: HPLC Method Parameters for Triprolidine Purity Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Standard column for separation of moderately polar small molecules. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Provides good resolution and peak shape. The acid suppresses silanol interactions.[15] |
| Gradient | Start at 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes. | A gradient is effective for eluting both the main compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 232 nm or 290 nm[13][16] | Triprolidine has strong UV absorbance at these wavelengths. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) at approx. 0.5 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. |
References
-
Ison, R. R., Franks, F. M., & Soh, K. S. (1984). Analogues of triprolidine: structural influences upon antihistamine activity. Journal of Pharmacy and Pharmacology, 36(3), 151-155. [Link]
-
Casy, A. F., & Ison, R. R. (1984). Analogues of Triprolidine: Structural Influences upon Antihistamine Activity. Journal of Pharmacy and Pharmacology. [Link]
-
Mone, M., Chandrasekhar, K., & Vyas, S. (2011). DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Gpatindia. (2020). TRIPROLIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Mumtaz, A., et al. (2005). DETERMINATION OF TRIPROLIDINE-HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN. Journal of the Chemical Society of Pakistan. [Link]
-
Pharmaffiliates. (n.d.). Triprolidine-impurities. Pharmaffiliates. [Link]
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ResearchGate. (2011). Degradation studies of triprolidine: Isolation, characterization of oxidative degradation products and development of a validated stability indicating UHPLC method. ResearchGate. [Link]
-
eXeLearning. (n.d.). 4.3.1.1 Isomerism. eXeLearning. [Link]
-
Madhuri, P., et al. (2015). Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). triprolidine hydrochloride and its Impurities. Pharmaffiliates. [Link]
-
Saida, B. M., et al. (2014). Liquid chromatographic method for the determination of Triprolidine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Ghannam, S. M. (2023). sensitive spectrophotometric determination of triprolidine hydrochloride drug in the capsules via. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Liquid chromatographic method for the determination of Triprolidine. ResearchGate. [Link]
-
Hansen, E. B., Jr, Cerniglia, C. E., Korfmacher, W. A., Miller, D. W., & Heflich, R. H. (1987). Microbial transformation of the antihistaminic drug triprolidine hydrochloride. Journal of pharmaceutical sciences, 76(4), 390-395. [Link]
-
Rao, P. M., Santosh, T., & Babu, K. R. (2016). DEVELOPMENT, VALIDATION & STRESS DEGRADATION STUDIES OF TRIPROLIDINE BY REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHGY (RP-HPLC). International Journal of Pharmaceutics and Drug Analysis. [Link]
-
SIELC Technologies. (n.d.). Separation of Triprolidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Reddy, M. S., et al. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
SynZeal. (n.d.). Triprolidine Hydrochloride Monohydrate. SynZeal. [Link]
-
Veeprho. (n.d.). Triprolidine Impurities and Related Compound. Veeprho. [Link]
-
Mohana Rao PVSR, et al. (2016). DEVELOPMENT, VALIDATION & STRESS DEGRADATION STUDIES OF TRIPROLIDINE BY REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHGY (RP-HPLC). International Journal of Pharmaceutics and Drug Analysis. [Link]
-
USP. (n.d.). Triprolidine Hydrochloride. USP-NF. [Link]
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- 7. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]
- 8. DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD | Semantic Scholar [semanticscholar.org]
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Preventing isomerization of (Z)-Triprolidine to (E)-Triprolidine
Introduction: The Critical Importance of Isomeric Purity in Triprolidine
Triprolidine is a first-generation H1-receptor antagonist widely utilized for its antihistaminic properties.[1][2] Its molecular structure contains a carbon-carbon double bond, which gives rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine.[1][3] It is a well-established principle in pharmacology that the three-dimensional structure of a molecule is critical to its interaction with biological receptors. In the case of Triprolidine, the therapeutic antihistaminic activity is almost exclusively attributed to the (E)-isomer .[1][4][5] The (Z)-isomer is considered pharmaceutically inactive or significantly less potent.[6][7]
Therefore, preventing the isomerization of the active (E)-form to the inactive (Z)-form is paramount for ensuring the drug's efficacy, safety, and stability. The United States Pharmacopoeia (USP) acknowledges this by specifying a limit of not greater than 2% for the (Z)-isomer in Triprolidine formulations.[7] This guide serves as a technical resource for researchers, chemists, and formulation scientists to understand, troubleshoot, and prevent the unwanted conversion of (E)-Triprolidine.
Understanding the Isomerization Mechanism
The conversion from the thermodynamically stable and active (E)-isomer to the (Z)-isomer is primarily a photochemically driven process. This photoisomerization occurs when the molecule absorbs energy, typically from ultraviolet (UV) light, which excites the electrons in the C=C double bond, temporarily breaking the pi-bond and allowing free rotation.[8] When the bond reforms, it can result in the alternative (Z) configuration. While Triprolidine is reported to be generally stable in the solid state, requiring extreme light conditions for significant isomerization[6][9][10], its stability in solution is more susceptible to various environmental factors.[7]
Caption: Photoisomerization of (E)-Triprolidine to (Z)-Triprolidine.
Frequently Asked Questions (FAQs)
Q1: Which isomer of Triprolidine is therapeutically active?
The antihistaminic activity resides almost exclusively in the (E)-isomer.[1][4][5] The (E) configuration has a significantly higher binding affinity for the histamine H1 receptor compared to the (Z)-isomer.[1]
Q2: What are the primary factors that cause isomerization of (E)-Triprolidine?
The primary cause is exposure to light, specifically UV radiation.[6][7] This process is known as photoisomerization. While thermal degradation can occur, studies suggest Triprolidine is generally stable thermally.[3][11] Other factors that can influence stability in liquid formulations include pH and the presence of certain excipients.[7]
Q3: What are the optimal storage conditions for (E)-Triprolidine and its formulations?
To minimize isomerization, Triprolidine and its formulations must be protected from light at all stages of manufacturing, storage, and handling.[12][13]
| Condition | Recommendation | Rationale |
| Light | Store in sealed, light-tight containers (e.g., amber glass vials or bottles, alu-alu packing).[12][14] | Prevents absorption of photons that trigger isomerization. Wavelengths between 300-500 nm are particularly damaging.[14] |
| Temperature | Store at controlled room temperature (20°C to 25°C or 68°F to 77°F).[15][16] | Minimizes the risk of thermal degradation, although Triprolidine is generally thermally stable.[11] |
| Atmosphere | Store in well-sealed containers. | Protects from moisture and other potential atmospheric contaminants. |
Q4: How should I handle Triprolidine solutions during experimental work to prevent isomerization?
All experimental work should be conducted under conditions that minimize light exposure.
-
Use amber or red-tinted glassware for all solutions.
-
If amberware is unavailable, wrap standard glassware in aluminum foil .[12][17]
-
Work in a laboratory with yellow or low-UV lighting . Avoid direct sunlight or bright fluorescent lighting.[17]
-
Prepare solutions fresh whenever possible and store them protected from light if they must be kept.
Q5: What analytical method is used to separate and quantify the (E) and (Z) isomers?
High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for separating and quantifying Triprolidine isomers.[4][6] Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed.[18][19][20]
Q6: Are there regulatory limits on the amount of (Z)-Triprolidine impurity?
Yes. The United States Pharmacopoeia (USP) specifies a limit of not more than 2% for the (Z)-isomer, highlighting the regulatory importance of controlling this impurity.[7]
Troubleshooting Guide: Isomer Contamination
| Observed Problem | Probable Cause(s) | Recommended Solutions & Preventive Actions |
| High percentage (>2%) of (Z)-isomer detected in a new batch of raw material. | 1. Improper manufacturing process. 2. Exposure to light during synthesis or purification. 3. Inadequate packaging from the supplier. | 1. Reject the batch and contact the supplier for a certificate of analysis (CoA) detailing isomeric purity. 2. Qualify new suppliers by independently verifying isomeric purity via a validated HPLC method. |
| Increase in (Z)-isomer content during storage of a drug substance or product. | 1. Storage container is not adequately light-protective. 2. Storage area has high light intensity (e.g., near a window). 3. Frequent opening of the container in bright light. | 1. Immediately transfer the material to certified amber or opaque containers. 2. Review storage locations to ensure they are dark (e.g., cabinets, cold rooms with minimal light). 3. Implement a dispensing procedure that minimizes light exposure. |
| (Z)-isomer appears or increases after sample preparation for analysis. | 1. Use of clear glassware (volumetric flasks, vials). 2. Extended sample preparation time under ambient laboratory light. 3. Sample left on the benchtop or in an autosampler without light protection. | 1. Switch to amber volumetric flasks and HPLC vials. 2. Prepare samples expeditiously and under subdued or yellow light.[17] 3. If samples must wait before analysis, cover the autosampler tray or store the samples in a dark, cool place. |
| Inconsistent results in stability or photostability studies. | 1. Inconsistent light source or exposure conditions. 2. "Dark control" sample was inadvertently exposed to light. 3. Analytical method is not robust or properly validated for isomer separation. | 1. Ensure photostability chambers are calibrated and meet ICH Q1B guidelines.[12][21] 2. Ensure dark controls are thoroughly wrapped in multiple layers of aluminum foil and stored adjacent to the exposed samples. 3. Develop and validate a stability-indicating HPLC method capable of baseline-resolving the (E) and (Z) isomers from each other and any degradants.[18] |
Experimental Protocols
Protocol 1: Photostability Testing of (E)-Triprolidine Solution
This protocol is designed to assess the susceptibility of a Triprolidine solution to isomerization upon exposure to light, following the principles of the ICH Q1B guideline.[21]
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Overcoming poor bioavailability of Triprolidine in vivo
Technical Support Center: Triprolidine Bioavailability
Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming the challenges associated with the poor in vivo bioavailability of Triprolidine. Our approach is rooted in mechanistic understanding and validated experimental protocols to empower your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental hurdles encountered when working with Triprolidine. The answers provide foundational knowledge and actionable advice to guide your formulation strategy.
Q1: Why is the in vivo bioavailability of Triprolidine so low when it's considered to be well-absorbed?
This is a critical point of clarification. While Triprolidine is rapidly absorbed from the gastrointestinal tract, "absorption" (the transfer of the drug from the gut into the portal circulation) is not the same as "bioavailability" (the fraction of the drug that reaches systemic circulation unchanged).[1][2] The poor bioavailability of Triprolidine is primarily due to extensive first-pass metabolism .[3][4]
After absorption, Triprolidine is transported via the portal vein directly to the liver, where a significant portion of the dose is metabolized before it can reach the rest of the body. Studies in mice have shown that after an oral dose, the parent drug accounted for only 0.3% to 1.1% of the dose in urine, indicating that it is almost completely metabolized.[4] Human studies corroborate this, with urinary excretion of unchanged Triprolidine being approximately 1.3% of the administered dose.[3][5]
Q2: What are the specific metabolic pathways that limit Triprolidine's bioavailability?
The primary site of Triprolidine metabolism is the liver. This process is mediated by the cytochrome P450 (CYP) enzyme system.[3]
-
Key Enzyme: The major isozyme responsible for Triprolidine metabolism is CYP2D6 .[3] The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can contribute to the inter-individual variability observed in Triprolidine's pharmacokinetic profile.[3]
-
Major Metabolic Pathway: The main metabolic transformation is the oxidation of the p-methyl group on the phenyl ring, which leads to the formation of a carboxylic acid analog.[4] This metabolite is the most abundant one found in both urine and feces.[4]
Q3: According to the Biopharmaceutical Classification System (BCS), where does Triprolidine fit?
The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Triprolidine hydrochloride is the commonly used salt form, which is soluble in water. Furthermore, as a lipophilic, first-generation antihistamine, it is considered to have good intestinal permeability.[1][2]
Based on these characteristics—high solubility and high permeability—Triprolidine is classified as a BCS Class I drug. This classification can be misleading if viewed in isolation, as it suggests high bioavailability. However, for BCS Class I drugs like Triprolidine, bioavailability can be limited by "post-absorption" factors, most notably extensive first-pass metabolism. Therefore, the strategic focus for improving its bioavailability is not on enhancing solubility or permeability, but on mitigating this metabolic breakdown.
Q4: My initial in vivo studies with a simple aqueous solution of Triprolidine HCl show a very low Cmax and AUC. What is the logical next step?
Observing low systemic exposure is expected. The next step is to select a formulation strategy that can overcome the extensive first-pass metabolism. The two primary approaches are:
-
Bypassing Hepatic Portal Circulation: Utilize formulation technologies that promote lymphatic transport.
-
Saturating Metabolic Enzymes: Rapidly increase the concentration of Triprolidine at the site of absorption to a level that may overwhelm the metabolic capacity of CYP2D6 enzymes.
Lipid-based formulations are an excellent starting point as they can facilitate both mechanisms, with a particular strength in promoting lymphatic uptake.
Q5: Which advanced drug delivery systems are most promising for bypassing first-pass metabolism of Triprolidine?
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are a highly promising strategy.
Mechanism of Action: SNEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media (i.e., in the GI tract). For a lipophilic drug like Triprolidine (LogP ≈ 3.9),[6] these systems work by:
-
Keeping the drug in a solubilized state, preventing precipitation.
-
Promoting the formation of chylomicrons upon digestion of the lipid components.
-
Facilitating the uptake of these chylomicrons into the intestinal lymphatic system, which drains into the thoracic duct and then directly into systemic circulation, thereby bypassing the liver.[7]
Other potential systems include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which function via similar lymphatic uptake principles.[8]
Part 2: Visualization of Key Concepts
Visual aids are essential for understanding the challenges and strategic solutions for Triprolidine delivery.
Caption: Decision workflow for enhancing Triprolidine bioavailability.
Part 3: Experimental Protocols & Data
This section provides actionable protocols and reference data to guide your experiments.
Protocol 1: Formulation of a Triprolidine-Loaded SNEDDS
This protocol details the preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) designed to enhance the lymphatic uptake of Triprolidine.
1. Materials & Equipment:
-
Triprolidine (free base)
-
Lipid/Oil: Capryol™ 90 (Caprylic/capric mono- and diglycerides)
-
Surfactant: Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil)
-
Co-surfactant/Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Vortex mixer, magnetic stirrer, analytical balance
-
Droplet size analyzer (e.g., Malvern Zetasizer)
2. Methodology:
-
Solubility Screening: Determine the saturation solubility of Triprolidine in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Constructing Ternary Phase Diagrams: To identify the optimal ratio of components, prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant (e.g., 1:9 to 9:1). Evaluate their self-emulsification efficiency by visual observation and droplet size analysis after dilution in water. The goal is a grade "A" or "B" system that forms a clear or bluish-white nanoemulsion rapidly.
-
Preparation of Drug-Loaded SNEDDS:
-
Weigh the required amounts of Capryol™ 90, Kolliphor® RH 40, and Transcutol® HP into a glass vial based on the optimized ratio from the phase diagram (see Table 2 for an example).
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed Triprolidine to the excipient mixture.
-
Vortex and stir until a clear, homogenous liquid is formed. This is the pre-concentrate.
-
-
Characterization:
-
Emulsification Study: Dilute 1 mL of the SNEDDS pre-concentrate in 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Droplet Size and Zeta Potential: Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion. An ideal system will have a droplet size < 200 nm and a low PDI (< 0.3).
-
Thermodynamic Stability: Centrifuge the diluted emulsion at 3,500 rpm for 30 minutes and subject it to freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.
-
Data Presentation
Table 1: Summary of Typical Human Pharmacokinetic Parameters for Oral Triprolidine
| Parameter | Value | Reference(s) |
|---|---|---|
| Tmax (Time to Peak) | ~1.5 - 2.0 hours | [1][3][9] |
| Cmax (Peak Concentration) | 8.4 ng/mL (2.5 mg dose) | [1][9] |
| Elimination Half-life (t½) | ~4 - 6 hours | [1][3] |
| Oral Bioavailability (F) | ~4% (estimated) | [3] |
| Unchanged Drug in Urine | ~1.3% | [5]|
Table 2: Example SNEDDS Formulation Composition for Triprolidine
| Component | Function | Example Excipient | Concentration (% w/w) |
|---|---|---|---|
| API | Active Pharmaceutical Ingredient | Triprolidine | 2% |
| Oil Phase | Lipid carrier for lymphatic uptake | Capryol™ 90 | 30% |
| Surfactant | Emulsifier, enhances solubility | Kolliphor® RH 40 | 48% |
| Co-surfactant | Reduces interfacial tension | Transcutol® HP | 20% |
| Total | SNEDDS Pre-concentrate | | 100% |
References
-
Hedges, A. M., et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(4), 486-495. [Link]
-
Chen, X., et al. (2005). Studies on pharmacokinetics and bioavailability of triprolidine hydrochloride by means of HPLC assay. Chinese Journal of New Drugs and Clinical Remedies. [Link]
-
Hedges, A. M., et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. PMC. [Link]
-
Chakraborty, A., et al. (2016). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). Semantic Scholar. [Link]
-
PubChem. (n.d.). Triprolidine hydrochloride monohydrate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Triprolidine. National Center for Biotechnology Information. [Link]
-
Bye, C. E., et al. (1981). Bioavailability of pseudoephedrine and triprolidine from combination and single-ingredient products. PubMed. [Link]
-
Shao, W., et al. (1992). Disposition and metabolism of triprolidine in mice. Drug Metabolism and Disposition, 20(6), 920-927. [Link]
-
Saneja, A., et al. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. ACS Omega. [Link]
-
Chemsrc. (2025). Triprolidine hydrochloride. Chemsrc. [Link]
-
Chakraborty, A., et al. (2016). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]
-
Caira, M. R., et al. (2003). The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. ResearchGate. [Link]
-
Hedges, A. M., et al. (2020). Pharmacokinetics of Oral Triprolidine From Historical Human Studies. ResearchGate. [Link]
-
Keith, J. S., & Singh, M. (1986). An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. The Journal of Allergy and Clinical Immunology, 77(2), 326-331. [Link]
-
Hedges, A. M., et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. ResearchGate. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Triprolidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Technical Support Center: Managing Variability in Experiments with (Z)-Triprolidine Hydrochloride
Welcome to the Technical Support Center for (Z)-Triprolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of working with this compound. As a first-generation antihistamine and potent H1 receptor antagonist, this compound is a valuable tool in studying allergic reactions and histamine-mediated signaling pathways.[1][2][3][4] However, its physicochemical properties can introduce variability into experimental results. This resource provides in-depth, field-proven insights and protocols to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Compound Stability and Handling
Q1: What are the primary sources of instability for this compound and how can I mitigate them?
This compound is susceptible to degradation from light and extreme pH conditions.[5][6][7] The primary concern is photoisomerization from the active (E)-isomer to the less active (Z)-isomer upon exposure to UV light.[5][6] While solid-state triprolidine hydrochloride shows general light stability under standard conditions, solutions are more prone to discoloration and degradation when exposed to light.[5][6][7]
Mitigation Strategies:
-
Storage: Store the solid compound in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers, such as amber glass vials.[8][9][10][11] Recommended storage temperature is often refrigerated (2-8°C).[12]
-
Handling: When preparing solutions, work in a dimly lit area or use amber-colored labware to minimize light exposure.[12] Avoid prolonged exposure of solutions to ambient light.
-
pH Considerations: Be mindful of the pH of your solutions. While highly soluble in acidic and alkaline conditions, extreme pH can promote degradation.[13] Stress degradation studies have shown complete degradation in alkaline mediums.[14][15]
Q2: I'm observing inconsistent results in my cell-based assays. Could the way I prepare my stock solution be a factor?
Absolutely. The preparation of your this compound stock solution is a critical step that can significantly impact experimental consistency. Key factors to control are the choice of solvent, ensuring complete dissolution, and proper storage.
Recommended Stock Solution Protocol:
-
Solvent Selection: For cell culture experiments, dimethyl sulfoxide (DMSO) is a common and effective solvent.[16] this compound is also highly soluble in water (50 mg/mL), ethanol, and chloroform.[17]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution:
-
For a 10 mM DMSO stock solution: Add the appropriate volume of anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 332.87 g/mol for the monohydrate), dissolve 3.33 mg of the compound in 1 mL of DMSO.[16]
-
For an aqueous stock solution (e.g., 10 mg/mL): Use sterile, deionized water.[16]
-
-
Ensure Complete Solubilization: Vortex the solution until all particulate matter is dissolved. A clear solution is indicative of complete dissolution.
-
Storage of Stock Solutions:
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Q: My this compound is precipitating out of my aqueous buffer during my experiment. What's causing this and how can I fix it?
Precipitation is a common issue and is typically related to the pH of the buffer or the concentration of the compound exceeding its solubility limit under the specific experimental conditions.[13]
Possible Cause 1: Unfavorable pH The solubility of this compound is pH-dependent.[13] Precipitation can occur if the pH of your buffer is near the isoelectric point of the molecule.
Troubleshooting Steps:
-
Measure the pH of your buffer solution containing the precipitated compound.
-
Adjust the pH: The compound has higher solubility at more acidic (e.g., below pH 4) or alkaline (e.g., above pH 7) conditions.[13] Carefully add a small amount of a suitable acid (e.g., HCl) or base (e.g., NaOH) to shift the pH and observe if the precipitate redissolves.
-
Pilot Experiments: It is strongly recommended to perform small-scale pilot experiments to determine the optimal pH range for your desired concentration and specific buffer system.
Possible Cause 2: Concentration Exceeds Solubility Limit The desired concentration of this compound may be too high for your specific buffer system, even at an optimal pH.
Troubleshooting Steps:
-
Review Solubility Data: this compound has a reported aqueous solubility of 50 mg/mL.[13] However, this can be influenced by other components in your buffer.
-
Consider Solubility-Enhancing Techniques:
-
Co-solvents: Incorporating water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase solubility.[13] You can test a range of co-solvent concentrations (e.g., 10-40% v/v) to find the optimal balance for solubility and experimental compatibility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, enhancing their apparent aqueous solubility.[13][18]
-
Issue 2: High Variability in Bioassay Potency (IC50/EC50 Values)
Q: I'm getting inconsistent IC50 values for this compound in my histamine H1 receptor binding assay. How can I improve the reproducibility?
Variability in potency measurements can stem from multiple sources, including the compound itself, the assay protocol, and the biological system.
Troubleshooting Workflow for Bioassay Variability:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Detailed Steps & Explanations:
-
Verify Stock Solution Integrity: Always start by ruling out the most common source of error. Use a fresh aliquot of your stock solution or prepare a new one. If variability persists, consider verifying the concentration of your stock solution using a spectrophotometric method.[19][20]
-
Protect from Light During Assay: Ensure that all steps of your assay, from plate preparation to incubation and reading, are performed with minimal light exposure to prevent photoisomerization.
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers. High-passage cells can exhibit altered receptor expression and signaling.
-
Cell Viability: Always perform a cell viability count (e.g., trypan blue exclusion) before seeding your assay plates. Only use cell suspensions with high viability (>95%).
-
-
Liquid Handling Precision: Inaccurate or inconsistent liquid handling is a major source of variability in cell-based assays.[21] Ensure all pipettes are calibrated. For high-throughput screening, automated liquid handlers can significantly improve reproducibility.[22][23]
-
Genetic Variability: Be aware that genetic variations in the histamine H1 receptor gene or in metabolic enzymes can influence cellular responses to antihistamines.[24] If using primary cells from different donors, this can be a significant source of inter-individual variability.
Issue 3: Unexpected Peaks in HPLC Analysis
Q: I'm performing HPLC analysis of my this compound sample and observing unexpected peaks. What could be their origin?
Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities, degradation products, or issues with the HPLC system itself.
Potential Sources of Extraneous Peaks:
| Potential Source | Characteristics & Troubleshooting Steps |
| (E)-Isomer | The most common related substance. Its presence might increase upon light exposure. Check the retention time against a reference standard for the (E)-isomer if available. |
| Degradation Products | Can result from exposure to harsh pH, oxidative stress, or light.[14][15] Compare chromatograms of stressed and unstressed samples to identify degradation peaks. |
| Solvent/Blank Impurities | Run a blank injection (mobile phase only) to see if the peaks originate from your solvent. |
| Carryover | A peak from a previous, more concentrated sample. Perform several blank injections after a high-concentration sample to check for carryover. |
Recommended HPLC Protocol for Purity Analysis:
-
Column: A C18 column is commonly used for the separation of triprolidine.[14][25]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% ortho-phosphoric acid or ammonium acetate) is often effective.[14][25]
-
Detection: UV detection at approximately 232 nm is suitable.[14][25]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[25]
For a comprehensive guide on general HPLC troubleshooting, refer to resources that cover issues like peak shape, retention time changes, and backpressure problems.[26]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR).[2][3][16] By binding to the H1 receptor, it blocks the action of endogenous histamine, preventing the downstream signaling cascade that leads to allergic symptoms.[1][2][3]
Histamine H1 Receptor Signaling Pathway:
Caption: Antagonistic action of (Z)-Triprolidine HCl on the H1 receptor pathway.
This guide provides a framework for identifying and mitigating common sources of variability in experiments involving this compound. By implementing these protocols and troubleshooting strategies, researchers can enhance the reliability and reproducibility of their data.
References
- Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose.Journal of Thermal Analysis and Calorimetry, 77(2). (2005).
- trans-Triprolidine hydrochloride Safety D
- TRIPROLIDINE HYDROCHLORIDE Material Safety D
- Triprolidine hydrochloride monohydrate Safety D
- TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE Chemical Inform
- Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose.Journal of Thermal Analysis and Calorimetry, 77(2). (2005).
- Z-Triprolidine Hydrochloride Safety Data Sheet. British Pharmacopoeia Commission. (2021).
- Triprolidin Drug Inform
- What is the mechanism of Triprolidine Hydrochloride?
- Triprolidine hydrochloride monohydrate Compound Summary.
- Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- Triprolidine hydrochloride Product Inform
- Triprolidine Compound Summary.
- Triprolidine Hydrochloride Safety D
- Triprolidine Hydrochloride. Martindale: The Complete Drug Reference.
- Triprolidine Safety D
- Technical Support Center: Overcoming Triprolidine Solubility Issues in Aqueous Buffers. Benchchem.
- Molecular masses and water content of materials.
- Solubility-Modulated Asymmetric Membrane Tablets of Triprolidine Hydrochloride: Statistical Optimization and Evaluation.
- This compound Compound Summary.
- Application Notes and Protocols for Triprolidine HCl in Cell Culture Experiments. Benchchem.
- This compound CAS#: 51657-91-1.
- DETERMINATION OF TRIPROLIDINE-HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN.Journal of the Chemical Society of Pakistan.
- Triprolidine Hydrochloride Histamine Receptor antagonist. Selleck Chemicals.
- Antihistamines.
- Preparing Triprolidine Solutions for In Vivo Administration: Applic
- Extractive Spectrophotometric Determination of Dextromethorphan Hydrobromide and Triprolidine Hydrochloride from Liquid Dosage Form.Indian Journal of Pharmaceutical Sciences.
- Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form.Pharmaceutical Methods, 6(2). (2015).
- Triprolidine Hydrochloride Anhydrous Compound Summary.
- Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers.Clinical Pharmacology in Drug Development, 9(5). (2020).
- DEVELOPMENT, VALIDATION & STRESS DEGRADATION STUDIES OF TRIPROLIDINE BY REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHGY (RP-HPLC).International Journal of Pharmaceutics and Drug Analysis, 4(2). (2016).
- Liquid chromatographic method for the determination of triprolidine in pharmaceutical preparations.Journal of Chemical and Pharmaceutical Research, 6(8). (2014).
- DEVELOPMENT, VALIDATION & STRESS DEGRADATION STUDIES OF TRIPROLIDINE BY REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.International Journal of Pharmaceutics and Drug Analysis, 4(2). (2016).
- Sources of variability and effect of experimental approach on expression profiling data interpret
- HPLC Troubleshooting Guide. Restek.
- Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments.Scientific Reports, 11(1). (2021).
- Understanding and reducing variability in cell-based assays. Cell Guidance Systems. (2021).
- Understanding and managing sources of variability in cell measurements. Bioanalysis Zone.
- Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups.Handbook of Experimental Pharmacology, 257. (2020).
- An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects.The Journal of Allergy and Clinical Immunology, 73(5 Pt 1). (1984).
- Cell-Based In Vitro Assay Automation: Balancing Technology and Data Reproducibility/Predictability.SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(5). (2020).
- New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice.Clinical and Experimental Allergy, 31(12). (2001).
- Sources of Variability in Cell Based Assays. Mettler Toledo.
- Cell-Based In Vitro Assay Automation: Balancing Technology and Data Reproducibility/Predictability.
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Validation & Comparative
A Comparative Analysis of (Z)-Triprolidine Hydrochloride and Second-Generation H1 Receptor Antagonists for Preclinical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine H1 receptor antagonists are a cornerstone in the symptomatic treatment of allergic conditions. These therapeutics competitively block the action of histamine at the H1 receptor, thereby mitigating allergic responses such as rhinitis and urticaria. The first-generation H1 antagonists, exemplified by (Z)-Triprolidine Hydrochloride, are known for their efficacy but are often associated with sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier.[1][2] This led to the development of second-generation H1 antagonists, such as Cetirizine, Loratadine, and Fexofenadine, which were designed to be more selective for peripheral H1 receptors and have a reduced propensity for central nervous system penetration, thus offering a more favorable side-effect profile.[3]
This guide provides a comprehensive comparison of this compound against a selection of prominent second-generation H1 receptor antagonists. We will delve into their mechanisms of action, comparative in vitro and in vivo performance supported by experimental data, and provide detailed protocols for key assays to enable researchers to conduct their own comparative studies.
Mechanism of Action and Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in the allergic response. H1 receptor antagonists, including (Z)-Triprolidine and second-generation agents, act as inverse agonists, competitively binding to the H1 receptor and stabilizing it in an inactive conformation, thereby preventing histamine-induced signaling.[4]
Below is a diagram illustrating the H1 receptor signaling pathway and the point of intervention for H1 receptor antagonists.
Caption: A typical workflow for the in vitro comparison of H1 antagonists.
1. Radioligand Binding Assay for H1 Receptor Affinity (Ki Determination)
-
Objective: To determine the binding affinity of test compounds to the human H1 receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare cell membrane homogenates from H1 receptor-expressing cells.
-
In a 96-well plate, add a fixed concentration of [³H]-mepyramine (e.g., 1 nM) to each well.
-
Add increasing concentrations of the unlabeled antagonist ((Z)-Triprolidine, Cetirizine, etc.) to the competition wells.
-
For total binding wells, add assay buffer instead of the competitor. For non-specific binding wells, add Mianserin.
-
Add the cell membrane preparation to all wells.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
2. Calcium Mobilization Assay (IC50 Determination)
-
Objective: To measure the functional potency of antagonists in inhibiting histamine-induced intracellular calcium release.
-
Materials:
-
HEK293 or CHO cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Histamine (agonist).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the H1 receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the H1 antagonists to the wells and pre-incubate for a defined period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of histamine (e.g., EC80) into the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by histamine in the absence of an antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
In Vivo Experimental Workflow
Caption: A typical workflow for the in vivo comparison of H1 antagonists.
3. Histamine-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory efficacy of H1 antagonists.
-
Materials:
-
Male Wistar rats (180-220 g).
-
Histamine solution (e.g., 0.1% in saline).
-
Pletismometer or digital calipers to measure paw volume/thickness.
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the H1 antagonists or vehicle control orally or intraperitoneally at a predetermined time before histamine challenge.
-
Measure the initial paw volume of the right hind paw.
-
Inject 100 µl of histamine solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points after histamine injection (e.g., 30, 60, 120, and 180 minutes). [5]* Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Conclusion
This comparative guide provides a detailed analysis of this compound versus selected second-generation H1 receptor antagonists. The experimental data presented highlights the high potency of (Z)-Triprolidine, which is comparable in terms of in vitro binding affinity to some of the most potent second-generation agents. However, the key differentiating factor remains its high permeability across the blood-brain barrier, which is associated with a greater potential for sedative and anticholinergic side effects.
In contrast, second-generation antagonists like Cetirizine, Loratadine, and particularly Fexofenadine, offer a significantly improved safety profile due to their limited CNS penetration. For researchers and drug development professionals, the choice of an H1 antagonist for a particular application will depend on the desired balance between efficacy and the tolerance for central nervous system side effects. The provided experimental protocols offer a robust framework for conducting further head-to-head comparative studies to elucidate the nuanced differences between these compounds and to guide the development of future H1 receptor antagonists with optimized therapeutic profiles.
References
-
Comparison of the potency of antihistamines - UTMB Health Research Expert Profiles. (n.d.). Retrieved January 14, 2026, from [Link]
-
triprolidine [Ligand Id: 1228] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comparison of the potency of antihistamines | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). Retrieved January 14, 2026, from [Link]
-
Representative structures of H1-antihistamines and their Ki values. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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(PDF) Blood-brain barrier in vitro models as tools in drug discovery: Assessment of the transport ranking of antihistaminic drugs - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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A curated diverse molecular database of blood-brain barrier permeability with chemical descriptors - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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(PDF) Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Triprolidine | C19H22N2 | CID 5282443 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Second-Generation Antihistamines. (n.d.). Retrieved January 14, 2026, from [Link]
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Antihistamines, H1 Receptor Antagonist Class Review. (n.d.). Retrieved January 14, 2026, from [Link]
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Histamine H 1 receptor antagonists prevent calcium mobilization... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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H1 Antihistamines: Current Status and Future Directions - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
A comparison of triprolidine and cyclizine on histamine (H1) antagonism, subjective effects and performance tests in man - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Validating the Binding Affinity of (Z)-Triprolidine to Histamine H1 Receptors
This guide provides a comprehensive overview and comparison of established biophysical and biochemical methods for validating the binding affinity of small molecules to G-protein coupled receptors (GPCRs), using the interaction between (Z)-Triprolidine and the Histamine H1 receptor (H1R) as a practical example. Triprolidine is a potent first-generation antihistamine that acts as a competitive antagonist at the H1 receptor, effectively blocking the action of endogenous histamine to relieve allergy symptoms.[1][2][3] The validation of its binding affinity is a critical step in both basic pharmacological research and the development of new therapeutics.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles.
Introduction to the (Z)-Triprolidine and H1R Interaction
The Histamine H1 receptor is a Class A GPCR that, upon activation by histamine, primarily couples to the Gq/11 signaling pathway.[3][4] This initiates a cascade involving phospholipase C (PLC) activation and a subsequent increase in intracellular calcium, leading to allergic and inflammatory responses.[3][5][6] Triprolidine, by competitively binding to the H1R, prevents this cascade.[2][3] The molecule exists as (E) and (Z) geometric isomers, with the antihistaminic activity residing almost exclusively in the (E)-isomer.[7] For the purposes of this guide, we will focus on the validation of the active isomer's binding.
Accurately quantifying the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) is fundamental. It allows for the determination of potency, aids in structure-activity relationship (SAR) studies, and provides a basis for comparing novel compounds to established standards like Triprolidine.
Comparative Methodologies for Binding Affinity Validation
Several robust techniques can be employed to characterize the interaction between (Z)-Triprolidine and the H1 receptor. Each method offers distinct advantages and operates on different principles. We will compare three primary methodologies: the traditional Radioligand Binding Assay (RBA), and two modern, label-free techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assay (RBA): The Gold Standard
RBA is a highly sensitive and well-established method for quantifying ligand-receptor interactions.[8] It is often considered the benchmark against which other binding assays are compared.
Principle of a Competitive RBA: The assay measures the ability of an unlabeled compound ((Z)-Triprolidine) to compete with a radiolabeled ligand (a "hot" ligand with known high affinity for the H1R, such as [³H]-mepyramine) for binding to the receptor.[9][10] By measuring the displacement of the radioligand at various concentrations of the test compound, an inhibition constant (Ki) can be calculated.[10][11]
Experimental Workflow Diagram:
Caption: Radioligand Binding Assay (RBA) Workflow.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of (Z)-Triprolidine for the H1 receptor by measuring its ability to displace [³H]-mepyramine.
-
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human H1 receptor.[7]
-
Radioligand: [³H]-mepyramine, a potent H1 antagonist.[7][10]
-
Test Compound: (Z)-Triprolidine.
-
Non-specific Binding (NSB) Control: 10 µM Mianserin or another structurally distinct H1 antagonist.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: 96-well cell harvester with GF/C glass fiber filters, presoaked in polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
-
Procedure:
-
Membrane Preparation: Homogenize H1R-expressing cells and pellet the membranes via centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[12]
-
Assay Plate Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Receptor membranes + [³H]-mepyramine (at a concentration ≤ Kd) + Assay Buffer.
-
Non-specific Binding: Receptor membranes + [³H]-mepyramine + NSB Control (e.g., 10 µM Mianserin).[10]
-
Competitive Binding: Receptor membranes + [³H]-mepyramine + serially diluted (Z)-Triprolidine.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[12]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of (Z)-Triprolidine.
-
Determine the IC₅₀ value (the concentration of (Z)-Triprolidine that inhibits 50% of specific [³H]-mepyramine binding) using non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1R.[10]
-
-
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
SPR is a powerful biophysical technique that measures biomolecular interactions in real-time without the need for labels.[13] It provides not only affinity (Kd) but also kinetic data (association rate, kon, and dissociation rate, koff).
Principle of SPR: SPR detects changes in the refractive index at the surface of a sensor chip. In a typical GPCR experiment, the H1 receptor is immobilized on the chip surface, often via a capture antibody.[14] When an analyte ((Z)-Triprolidine) in solution flows over the surface and binds to the receptor, the accumulation of mass causes a measurable change in the refractive index, which is proportional to the amount of bound analyte.[15]
Experimental Workflow Diagram:
Caption: Surface Plasmon Resonance (SPR) Workflow.
Detailed Protocol: SPR Analysis
-
Objective: To determine the affinity (Kd) and kinetic rate constants (kon, koff) of (Z)-Triprolidine binding to the H1 receptor.
-
Materials:
-
SPR Instrument & Sensor Chips: E.g., a Biacore™ system with CM5 or similar sensor chips.[16]
-
Receptor: Solubilized, purified H1 receptor, often with an affinity tag (e.g., His-tag) for capture.[17] Maintaining receptor stability and function outside the native membrane is a critical challenge, often requiring specific detergents or reconstitution into nanodiscs or liposomes.[16][18]
-
Capture Molecule: Anti-tag antibody (e.g., anti-His).
-
Analyte: (Z)-Triprolidine in a suitable running buffer, precisely matched to the receptor buffer to minimize bulk refractive index effects.
-
-
Procedure:
-
Surface Preparation: The capture antibody is covalently immobilized onto the sensor chip surface.
-
Receptor Capture: The solubilized H1 receptor is injected over the surface and captured by the antibody. A reference flow cell is prepared (e.g., with antibody but no receptor) to subtract non-specific binding and bulk effects.[14]
-
Analyte Injection (Kinetics Measurement):
-
A continuous flow of running buffer establishes a stable baseline.
-
(Z)-Triprolidine is injected at various concentrations (the "association" phase).
-
The injection is switched back to running buffer, and the dissociation of the compound is monitored (the "dissociation" phase).
-
-
Regeneration: A specific solution (e.g., low pH glycine) is injected to strip the captured receptor and bound analyte from the antibody, preparing the surface for the next cycle.[17]
-
Data Analysis:
-
The resulting sensorgrams (Response Units vs. Time) are reference-subtracted.
-
The association and dissociation curves are fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir) to derive kon and koff.
-
The equilibrium dissociation constant (Kd) is calculated as koff / kon.
-
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[19] It is considered a gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment.[20][21]
Principle of ITC: A solution of the ligand ((Z)-Triprolidine, in the syringe) is titrated into a solution of the protein (H1R, in the sample cell).[19] The instrument measures the minute temperature changes that occur upon binding. The heat change (ΔH) is measured directly, and from the binding isotherm, the binding affinity (Ka, the inverse of Kd) and stoichiometry (n) can be determined.[20]
Experimental Workflow Diagram:
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Detailed Protocol: ITC Analysis
-
Objective: To determine the thermodynamic profile (Kd, ΔH, ΔS, n) of (Z)-Triprolidine binding to the H1 receptor.
-
Materials:
-
ITC Instrument: E.g., a MicroCal PEAQ-ITC or similar.
-
Protein: Highly purified and concentrated H1 receptor in a suitable buffer. As with SPR, protein stability and solubility are paramount.
-
Ligand: (Z)-Triprolidine dissolved in the exact same buffer as the protein to minimize heats of dilution.[19]
-
-
Procedure:
-
Sample Preparation: Prepare the H1R and (Z)-Triprolidine solutions. The buffer must be identical. Dialysis is the recommended method for buffer matching. Degas all solutions thoroughly to prevent bubbles.
-
Instrument Setup: Load the H1R solution into the sample cell and the (Z)-Triprolidine solution (typically 10-20x the concentration of the protein) into the injection syringe.[19]
-
Titration: After thermal equilibration, a series of small, precisely controlled injections of the ligand into the protein solution is performed. The heat change after each injection is measured.
-
Data Analysis:
-
The raw data (power vs. time) shows peaks corresponding to the heat change for each injection.
-
Integrating the area under each peak gives the heat change per injection.
-
A plot of heat change per mole of injectant versus the molar ratio of ligand to protein generates a binding isotherm.
-
This isotherm is fitted to a binding model to directly yield the binding affinity (Ka or Kd), the enthalpy of binding (ΔH), and the stoichiometry (n). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).[19]
-
-
Data Presentation and Method Comparison
The choice of method depends on the specific research question, available resources, and the nature of the interacting molecules.
| Feature | Radioligand Binding Assay (RBA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competitive displacement of a radiolabeled ligand | Mass change at a sensor surface | Heat change upon binding in solution |
| Primary Output | Inhibition Constant (Ki) | Kinetic Constants (kon, koff), Affinity (Kd) | Thermodynamic Profile (Kd, ΔH, ΔS, n) |
| Label Required? | Yes (Radiolabel) | No | No |
| Throughput | High (96/384-well format) | Medium to High | Low to Medium |
| Protein Req. | Low (µg per assay point) | Very Low (ng to µg immobilized) | High (mg for a full titration) |
| Key Advantage | "Gold Standard" sensitivity, high throughput | Real-time kinetic data, label-free | Complete thermodynamic profile, in-solution |
| Key Limitation | Indirect (competitive), radioactive material handling | Receptor immobilization can be challenging, potential for artifacts | High sample consumption, sensitive to buffer mismatch |
Conclusion and Recommendations
Validating the binding affinity of a compound like (Z)-Triprolidine to the H1 receptor is a multi-faceted process.
-
The Radioligand Binding Assay remains a robust, high-throughput method ideal for primary screening and rank-ordering compounds by potency. Its sensitivity is excellent for potent binders.
-
Surface Plasmon Resonance provides invaluable kinetic information. Understanding the on- and off-rates of a drug can be more predictive of in vivo efficacy than affinity alone. It is an excellent tool for lead optimization, though requires significant upfront development for membrane proteins like H1R.[22][23]
-
Isothermal Titration Calorimetry offers the most comprehensive biophysical data, revealing the thermodynamic drivers of the interaction (enthalpic vs. entropic).[24] This information is crucial for understanding the mechanism of binding and for rational drug design.
For a comprehensive validation of the (Z)-Triprolidine-H1R interaction, a multi-pronged approach is recommended. An RBA can confirm high-affinity binding and provide a benchmark Ki value. Subsequently, SPR can dissect the kinetics of this interaction, while ITC can provide a definitive thermodynamic signature, ensuring a thorough and well-validated understanding of the compound's binding characteristics.
References
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National Institutes of Health (NIH). Surface plasmon resonance applied to G protein-coupled receptors - PMC. Available from: [Link]
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ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance. Available from: [Link]
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Pediatric Oncall. Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Triprolidine Hydrochloride?. Available from: [Link]
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Cytiva. Working with liposomes and membrane proteins in Biacore™ systems. Available from: [Link]
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Biochemistry. Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Available from: [Link]
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National Institutes of Health (NIH). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC. Available from: [Link]
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Creative Biolabs. What is Biacore and How Does it Work? A Complete Guide to SPR Technology. Available from: [Link]
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GlobalRx. Articles - Clinical Profile of Triprolidine Hydrochloride 0.625mg/mL Solution. Available from: [Link]
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Figshare. Screening for GPCR Ligands Using Surface Plasmon Resonance. Available from: [Link]
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Salipro Biotech. Salipro® goes BiacoreTM systems: Detergent-free analysis of membrane proteins. Available from: [Link]
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PubMed. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Available from: [Link]
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PubMed. Capture-stabilize approach for membrane protein SPR assays. Available from: [Link]
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PubMed Central. Next generation SPR technology of membrane-bound proteins for ligand screening and biomarker discovery. Available from: [Link]
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National Institutes of Health (NIH). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Available from: [Link]
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PubMed. An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. Available from: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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National Institutes of Health (NIH). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC. Available from: [Link]
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Innoprot. Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. Available from: [Link]
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
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TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]
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National Institutes of Health (NIH). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC. Available from: [Link]
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Nature. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Available from: [Link]
-
Harvard Medical School. Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Available from: [Link]
-
Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Available from: [Link]
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Technology Networks. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. Available from: [Link]
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National Center for Biotechnology Information (NCBI). Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
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ACS Publications. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry. Available from: [Link]
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Biophysics. Investigation of H1-Histamine Receptor Binding Patterns to Antidepressants and New Allergy Drugs. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity of (Z)-Triprolidine with Muscarinic, Serotonergic, and Dopaminergic Receptors
Introduction: Beyond the Histamine H1 Receptor
(Z)-Triprolidine is a first-generation antihistamine of the alkylamine class, recognized for its potent competitive antagonism of the histamine H1 receptor.[1][2] This activity forms the basis of its therapeutic use in alleviating the symptoms of allergic reactions. However, like many first-generation antihistamines, (Z)-Triprolidine's clinical profile is characterized by a range of side effects, including drowsiness, dry mouth, and blurred vision, which suggest interactions with other receptor systems.[3][4] Understanding the cross-reactivity of (Z)-Triprolidine with other physiologically relevant receptors is paramount for a comprehensive pharmacological assessment and for guiding future drug development endeavors.
This guide provides an in-depth comparison of the binding affinities and functional activities of (Z)-Triprolidine at its primary target, the histamine H1 receptor, alongside its off-target interactions with muscarinic, serotonergic, and dopaminergic receptors. By synthesizing available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective resource to inform their work.
Comparative Receptor Binding and Functional Activity
The selectivity of a drug is a critical determinant of its therapeutic window. A lack of selectivity can lead to undesirable side effects due to the modulation of unintended biological targets. First-generation antihistamines are notoriously non-selective, and (Z)-Triprolidine is no exception.[5] The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (IC50) of (Z)-Triprolidine at various receptors.
| Target Receptor | Ligand/Parameter | Value (nM) | Species/System | Reference |
| Histamine H1 | Ki (Displacement of [3H]pyrilamine) | 1.6 | Human | [1] |
| pKi | 8.8 | Human | [1] | |
| Muscarinic Acetylcholine | Ki (Inhibition of [3H]-QNB binding) | 260 ± 30 | Bovine Cerebral Cortex | [6] |
| Dopamine Transporter (DAT) | Ki | Micromolar affinity | Rat Striatal Synaptosomes | [7] |
It is important to note that comprehensive, publicly available data for (Z)-Triprolidine across a wide panel of receptor subtypes remains limited. The data presented here is based on available literature and databases.
The high affinity of (Z)-Triprolidine for the histamine H1 receptor is evident, with a Ki value in the low nanomolar range.[1] In contrast, its affinity for the general population of muscarinic acetylcholine receptors in the bovine cerebral cortex is significantly lower, with a Ki of 260 nM.[6] This interaction likely contributes to the anticholinergic side effects commonly associated with first-generation antihistamines, such as dry mouth and blurred vision.[3] Furthermore, evidence suggests a micromolar affinity for the dopamine transporter, indicating a potential for interaction with the dopaminergic system, albeit at concentrations likely higher than those required for H1 receptor antagonism.[7]
Experimental Methodologies for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity profile of a compound like (Z)-Triprolidine, a combination of in vitro binding and functional assays is essential. These assays provide quantitative measures of a drug's affinity for a receptor and its ability to modulate receptor activity, respectively.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.[8] These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest. The test compound is then introduced to compete with the radioligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of (Z)-Triprolidine for various receptor subtypes.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the target receptor (e.g., HEK293 or CHO cells) or from tissue homogenates known to be rich in the receptor of interest.[9]
-
Assay Setup: In a multi-well plate, combine the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-Spiperone for dopamine D2 receptors, or [3H]-Ketanserin for serotonin 5-HT2A receptors).
-
Competition: Add increasing concentrations of (Z)-Triprolidine to the wells to compete with the radioligand for receptor binding.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of (Z)-Triprolidine. The concentration of (Z)-Triprolidine that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional Assays
Functional assays are crucial for determining whether the binding of a drug to a receptor results in a biological response (agonism) or the inhibition of a response (antagonism). The choice of assay depends on the signaling pathway of the receptor being investigated.
Receptors such as the histamine H1 and muscarinic M1 receptors couple to Gq proteins, which, upon activation, lead to an increase in intracellular calcium concentration.[6][10] Calcium flux assays measure this change in intracellular calcium.
Objective: To determine the IC50 of (Z)-Triprolidine in inhibiting agonist-induced calcium mobilization.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the target receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]
-
Compound Addition: Add varying concentrations of (Z)-Triprolidine to the wells, followed by a fixed concentration of a known agonist for the receptor (e.g., histamine for the H1 receptor or carbachol for the M1 receptor).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of (Z)-Triprolidine to determine the IC50 value.
Caption: Gq-Coupled Receptor Signaling Pathway.
Receptors such as the dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptors modulate the levels of cyclic AMP (cAMP).[11] cAMP assays measure these changes.
Objective: To determine the effect of (Z)-Triprolidine on agonist-induced changes in cAMP levels.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the target receptor in a multi-well plate.
-
Compound Incubation: Incubate the cells with varying concentrations of (Z)-Triprolidine.
-
Agonist Stimulation: Add a known agonist for the receptor (e.g., dopamine for dopamine receptors). For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay or a bioluminescent assay.[12][13]
-
Data Analysis: Plot the change in cAMP levels against the concentration of (Z)-Triprolidine to determine its functional effect (EC50 for agonists, IC50 for antagonists).
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A Senior Application Scientist's Guide to the Reproducibility of Published Data on (Z)-Triprolidine Hydrochloride
Introduction: The Isomeric Challenge of Triprolidine
Triprolidine is a first-generation histamine H1-receptor antagonist, widely utilized for symptomatic relief of allergic conditions.[1][2] Its chemical structure features a crucial carbon-carbon double bond, which gives rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine. The therapeutic efficacy of Triprolidine is almost exclusively attributed to the (E)-isomer, which exhibits a significantly higher binding affinity for the histamine H1 receptor.[2][3][4] Consequently, the (Z)-isomer is considered a critical process-related impurity that must be rigorously controlled during synthesis and in the final drug product.[5]
This guide provides an in-depth comparison of published synthetic and analytical methodologies for Triprolidine Hydrochloride. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of reproducing published data, with a specific focus on the stereoselective synthesis of the (E)-isomer and the accurate quantification of its (Z) counterpart. We will explore the causal factors behind experimental choices, describe self-validating analytical protocols, and offer field-proven insights to overcome common reproducibility challenges.
Navigating the Synthetic Landscape: Controlling the E/Z Isomer Ratio
The synthesis of Triprolidine is a well-documented process, yet achieving high isomeric purity consistently presents a significant challenge. Most classical synthetic routes yield a mixture of (E) and (Z) isomers, necessitating subsequent purification or isomerization steps.[1][6]
Primary Synthetic Pathways
-
Mannich Reaction followed by Grignard Reaction and Dehydration: This traditional three-step approach begins with readily available starting materials.[1]
-
Step 1 (Mannich Reaction): 4'-methylacetophenone, paraformaldehyde, and pyrrolidine react to form the Mannich base, 4'-methyl-3-pyrrolidinopropiophenone.
-
Step 2 (Grignard Reaction): The intermediate ketone is reacted with 2-pyridylmagnesium bromide.
-
Step 3 (Dehydration): The resulting tertiary alcohol is dehydrated, typically with a strong acid, which generates a mixture of (E) and (Z)-Triprolidine.[1]
-
-
The Wittig Reaction: This alternative route forms the pivotal double bond via the reaction of a phosphonium ylide (derived from 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide) with 2-(p-toluoyl)pyridine.[6] This method also produces an isomeric mixture, with the E/Z ratio being influenced by the choice of solvent and base.[6]
A critical, and often challenging, step in these classical syntheses is the isomerization . The crude mixture of isomers is frequently treated with an acid catalyst, such as a 1:1 mixture of methanesulfonic acid and sulfuric acid, at elevated temperatures to convert the less stable (Z)-isomer into the desired (E)-isomer.[6] The efficiency of this step is paramount for the final product's purity. More recent advancements, such as sulfinate-assisted photoredox catalysis, offer pathways to greater stereoselectivity under milder conditions.[5][7]
Caption: General workflow for Triprolidine HCl synthesis.
Sources of Batch-to-Batch Variability
Reproducing synthetic procedures for Triprolidine requires meticulous attention to detail, as minor deviations can significantly alter the isomeric ratio and final yield.
-
Purity of Starting Materials: Impurities in reagents can initiate side reactions, leading to the formation of unexpected byproducts and complicating purification.[5]
-
Reaction Conditions: The E/Z ratio is highly sensitive to parameters like temperature, reaction time, and solvent purity. For instance, in the Grignard reaction, maintaining a very low temperature (e.g., -50°C) is critical during reagent addition.[1]
-
Isomerization Efficiency: The conversion of the (Z) to the (E) isomer is an equilibrium-driven process. Inadequate heating time or insufficient acid catalyst concentration can result in incomplete isomerization, leaving unacceptably high levels of the (Z)-isomer.[6]
-
Purification: The final isolation of the (E)-isomer, often via crystallization of a salt like the oxalate or hydrochloride, is a critical control point. The solubility of the (Z)-isomer may not be sufficiently different to allow for its complete removal if present in high concentrations.[1]
Analytical Verification: A Comparative Guide to Isomer Quantification
Robust and validated analytical methods are essential to confirm the identity and purity of synthesized Triprolidine Hydrochloride, with a primary goal of accurately quantifying the (Z)-isomer. Simply relying on yield is insufficient; the isomeric purity defines the success of the synthesis.
| Method | Principle | Application | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[8] | Limit test for (Z)-isomer and other impurities as per USP.[8][9] | Simple, rapid, and cost-effective for qualitative or semi-quantitative analysis. | Lower precision and sensitivity compared to HPLC; not ideal for accurate quantification. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and a liquid mobile phase under high pressure.[10][11] | Gold standard for purity assay and precise quantification of (Z)-isomer and other impurities.[5] | High precision, accuracy, sensitivity, and quantitative capability.[3][10] | Requires more complex instrumentation and longer analysis time than TLC. |
| UV-Vis Spectrophotometry | Measures absorbance of light at a specific wavelength.[12][13] | Assay of total Triprolidine content in bulk or dosage forms. | Simple, fast, and widely available instrumentation.[14] | Cannot differentiate between (E) and (Z) isomers as their UV spectra are nearly identical.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the behavior of atomic nuclei in a magnetic field.[3] | Definitive structural confirmation and determination of the E/Z isomer ratio.[5] | Provides unambiguous structural data and direct measurement of isomeric ratio. | Requires sophisticated instrumentation and specialized expertise; not for routine QC. |
The Superiority of HPLC for Reproducibility Assessment
While the official USP monograph includes a TLC limit test for the (Z)-isomer, modern drug development and quality control rely on the superior quantitative power of HPLC.[5][8][10] A validated HPLC method provides the necessary precision and accuracy to determine if a synthetic batch meets the stringent purity requirements (e.g., (Z)-isomer ≤ 2.0%).[8][9] Researchers attempting to reproduce a synthesis should prioritize developing or implementing a validated HPLC method to accurately assess their results.
Caption: A typical analytical workflow for HPLC analysis.
Detailed Experimental Protocols for Verification
To ensure reproducibility, every protocol must be treated as a self-validating system. The following are representative protocols derived from published literature, designed to serve as a baseline for laboratory work.
Protocol 1: USP Thin-Layer Chromatography for (Z)-Isomer Limit Test[8][9]
-
Principle: This method is a limit test to visually compare the intensity of the (Z)-isomer spot from the test sample against a reference standard spot of a known concentration.
-
Materials:
-
TLC plates: Silica gel G, 0.25-mm layer.
-
Mobile Phase: Chloroform and diethylamine (95:5 v/v).
-
Standard Solution: USP Triprolidine Hydrochloride RS (1.0 mg/mL in chloroform).
-
Standard Z-isomer Solution: USP Triprolidine Hydrochloride Z-isomer RS. Prepare a diluted standard corresponding to 2.0% of the test preparation concentration.
-
Test Preparation: Dissolve the synthesized Triprolidine Hydrochloride in chloroform to a final concentration of 10 mg/mL.
-
-
Procedure:
-
Prepare the mobile phase and pour it into a chromatographic chamber, allowing it to saturate.
-
Separately apply 5 µL of the Test Preparation and 5 µL of the 2.0% Standard Z-isomer Solution to the TLC plate.
-
Place the plate in the saturated chamber, protecting it from light.
-
Develop the chromatogram until the solvent front has moved approximately three-fourths of the plate length.
-
Remove the plate, mark the solvent front, and allow the solvent to evaporate completely.
-
Examine the plate under long- and short-wavelength UV light.
-
-
Interpretation: The intensity of the secondary spot in the chromatogram of the Test Preparation with an RF value of about 1.2 relative to the principal (E)-isomer spot must not be greater than the intensity of the principal spot from the 2.0% Standard Z-isomer Solution.[8][9]
Protocol 2: Representative RP-HPLC Method for Purity and (Z)-Isomer Quantification[10][16]
-
Principle: An isocratic reverse-phase HPLC method to separate (E)-Triprolidine from its (Z)-isomer and other potential impurities, allowing for accurate quantification.
-
Instrumentation & Conditions:
-
Procedure:
-
Prepare the mobile phase, filter through a 0.45 µm membrane, and degas.
-
Prepare a stock solution of a certified reference standard (USP Triprolidine Hydrochloride RS).
-
Prepare a stock solution of the synthesized test sample.
-
Create a calibration curve by preparing a series of dilutions from the reference standard stock solution (e.g., 1-10 µg/mL).[10]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the test sample.
-
Identify the peaks based on the retention time of the reference standard. The (Z)-isomer will typically have a different retention time from the (E)-isomer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the (E)-isomer against its concentration for the standard solutions.
-
Calculate the concentration of the (E)-isomer in the test sample using its peak area and the regression equation from the calibration curve.
-
To quantify the (Z)-isomer, a certified reference standard for the Z-isomer is required to determine its response factor relative to the (E)-isomer. The percentage of the (Z)-isomer can then be calculated using the area normalization method, corrected by the response factor.
-
Conclusion and Recommendations
The reproducibility of published data for Triprolidine Hydrochloride hinges on two pillars: stringent control over synthetic conditions to minimize the formation of the (Z)-isomer, and the application of robust, quantitative analytical methods to accurately verify the outcome. While classical syntheses are well-established, they are prone to variability, making the isomerization and purification steps critical control points.
For any researcher or scientist working with this compound, the following recommendations are crucial:
-
Prioritize Analytical Validation: Before attempting to reproduce a synthesis, establish and validate a high-resolution RP-HPLC method. This is the most reliable tool for assessing success.
-
Use Certified Reference Standards: For unequivocal peak identification and accurate quantification, use certified reference standards for both (E)- and (Z)-Triprolidine Hydrochloride.[8][9]
-
Meticulous Parameter Control: Pay scrupulous attention to reaction parameters, especially temperature, time, and reagent purity, as these are the primary sources of batch-to-batch variability.[5]
-
Document Isomeric Ratio: Report not just the overall yield but the final E/Z isomeric ratio as determined by a validated method. This provides a more complete and reproducible picture of the synthetic outcome.
By integrating these principles of synthetic precision and analytical rigor, the scientific community can enhance the reliability and reproducibility of data in the synthesis and handling of this compound.
References
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Triprolidine Hydrochloride. USP Monograph. Available at: [Link]
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DEVELOPMENT, VALIDATION & STRESS DEGRADATION STUDIES OF TRIPROLIDINE BY REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHGY (RP-HPLC). International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]
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VALIDATED METHOD FOR SIMULTANEOUS DETERMINATION OF PSEUDOEPHEDRINE HYDROCHLORIDE, CODEINE PHOSPHATE, AND TRIPROLIDINE HYDROCHLOR. International Journal of Applied Pharmaceutics. Available at: [Link]
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Extractive Spectrophotometric Determination of Dextromethorphan Hydrobromide and Triprolidine Hydrochloride from Liquid Dosage Form. Asian Journal of Chemistry. Available at: [Link]
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sensitive spectrophotometric determination of triprolidine hydrochloride drug in the capsules via. Semantic Scholar. Available at: [Link]
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Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. ResearchGate. Available at: [Link]
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DETERMINATION OF TRIPROLIDINE-HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN. Semantic Scholar. Available at: [Link]
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Liquid chromatographic method for the determination of triprolidine in preparations. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Spectrophotometric determination of triprolidine hydrochloride by m-dinitrobenzene in pharmaceutical preparations. ResearchGate. Available at: [Link]
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Analogues of triprolidine: structural influences upon antihistamine activity. PubMed. Available at: [Link]
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A Simple and Convenient Synthesis of Triprolidine. ResearchGate. Available at: [Link]
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A Comparative Analysis of Triprolidine Analogues and Derivatives: From Structure to Clinical Performance
Guide for Researchers and Drug Development Professionals
Triprolidine is a first-generation antihistamine of the alkylamine class, recognized for its efficacy in providing symptomatic relief from allergic conditions such as rhinitis and urticaria.[1][2][3] It functions as a potent H1 receptor antagonist, competitively inhibiting the action of histamine on effector cells.[4][5][6] However, like many first-generation agents, its clinical utility is often tempered by sedative and anticholinergic side effects, primarily due to its ability to cross the blood-brain barrier.[7][8][9] This limitation has driven the development of analogues and derivatives, most notably acrivastine, with the goal of improving receptor selectivity and reducing central nervous system (CNS) effects.
This guide provides a comparative analysis of Triprolidine and its key derivatives, focusing on structure-activity relationships (SAR), pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
Structure-Activity Relationship (SAR): The Foundation of Potency and Selectivity
The antihistaminic activity of Triprolidine and its analogues is intrinsically linked to their chemical structure. Key structural features dictate their potency, geometric isomerism, and interaction with the H1 receptor.
Key SAR Insights:
-
Geometric Isomerism: Triprolidine exists as E- and Z-isomers due to the double bond in the propylene chain. The (E)-isomer, where the pyrrolidino-methyl group is trans to the 2-pyridyl group, is significantly more potent as an H1-antagonist than the (Z)-isomer.[6][10] In guinea pig ileum, the (E)-isomer of Triprolidine demonstrates an affinity for H1-receptors that is over 1000 times greater than its (Z)-counterpart.[10]
-
Aromatic Rings: The presence of two aromatic rings (pyridine and p-tolyl) is crucial for binding to the H1 receptor.[6]
-
Alkylamine Chain: A distance of 5-6 angstroms between the tertiary aliphatic amine (in the pyrrolidine ring) and the aromatic rings is considered optimal for receptor binding.[6]
-
Acrivastine - A Key Derivative: Acrivastine is a significant carboxylic acid derivative of Triprolidine.[11] This modification increases the molecule's polarity, which is a key factor in reducing its ability to cross the blood-brain barrier, thereby decreasing sedative effects.[12][13]
Caption: Core structure of Triprolidine and the key modification leading to its derivative, Acrivastine.
Comparative Pharmacodynamics: Receptor Affinity and Functional Activity
The primary mechanism of action for these compounds is the competitive antagonism of the histamine H1 receptor.[1][4][5] This interaction prevents histamine from binding and activating the receptor, which would otherwise initiate an intracellular signaling cascade leading to allergic symptoms.[7][8][12]
H1 Receptor Signaling Pathway:
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon histamine binding, activates the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in the allergic response.[12] Triprolidine and its analogues act by blocking this initial binding step.
Caption: Workflow for a calcium mobilization functional assay.
-
Cell Plating: Seed H1R-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove growth media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist (Triprolidine, Acrivastine) to the wells and pre-incubate for a set time (e.g., 15-30 minutes). [14]This step is crucial to allow the antagonist to reach its target.
-
Stimulation: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to all wells simultaneously.
-
Measurement: Immediately begin measuring fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response with no antagonist as 100% and the response with no histamine as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Rationale for Choices:
-
Functional Readout: This assay measures the downstream effect of receptor activation (calcium release), providing a more physiologically relevant measure of a compound's antagonistic activity compared to a simple binding assay. [15]* Pre-incubation: Pre-incubating with the antagonist is essential to ensure that the inhibition observed is due to equilibrium antagonism rather than kinetic effects. [14]
Conclusion and Future Perspectives
The comparative analysis of Triprolidine and its derivatives, particularly Acrivastine, highlights a classic drug development success story. By making a targeted chemical modification—the addition of a carboxylic acid group—researchers were able to retain potent peripheral H1-antihistamine activity while significantly reducing the undesirable sedative effects associated with the parent compound. [16][17][18]This was achieved by increasing the molecule's polarity, thereby limiting its passage across the blood-brain barrier.
The principles demonstrated here remain highly relevant. Future research in this area could focus on:
-
Developing analogues with even higher selectivity for the H1 receptor over other aminergic receptors to further minimize off-target side effects.
-
Investigating biased agonism/antagonism at the H1 receptor to see if specific signaling pathways can be selectively modulated.
-
Applying computational methods , such as molecular docking, to predict the binding affinities and potential off-target effects of novel analogues before synthesis, accelerating the drug discovery process. [19] By leveraging the foundational knowledge of SAR and employing robust in vitro evaluation protocols, the development of safer and more effective antihistamines can continue to advance.
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Triprolidine | C19H22N2 | CID 5282443 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Triprolidine H1-Antihistamine Action | Pathway - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. (n.d.). Pediatric Oncall. Retrieved from [Link]
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What is the mechanism of Triprolidine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Analogues of triprolidine: structural influences upon antihistamine activity. (1992, October). Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Triprolidin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
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first generation vs newer antihistamines. (2021, August 5). American Academy of Allergy, Asthma & Immunology. Retrieved from [Link]
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What's the Difference Between First-Generation and Second-Generation Antihistamines? (2024, December 12). GoodRx. Retrieved from [Link]
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Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. Retrieved from [Link]
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TRIPROLIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, August 3). Gpatindia. Retrieved from [Link]
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Gwaltney, J. M., & Druce, H. M. (n.d.). Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold. National Institutes of Health. Retrieved from [Link]
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Synthesis of Triprolidine Hydrochloride | Structure and Uses| In Easy Way | BP 501T| L~4. (2020, August 2). YouTube. Retrieved from [Link]
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In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (2006). Investigative Ophthalmology & Visual Science. Retrieved from [Link]
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Histamine H1 Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved from [Link]
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Rao, G. V., et al. (2009). A Simple and Convenient Synthesis of Triprolidine. ChemInform. Retrieved from [Link]
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Acrivastine. (n.d.). Wikipedia. Retrieved from [Link]
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Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2024, May 30). National Institutes of Health. Retrieved from [Link]
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A Comparative In Vivo Analysis of (Z)-Triprolidine and Other Antihistamines: An Efficacy and Safety Guide for Researchers
This guide provides an in-depth, objective comparison of the in vivo efficacy and key pharmacological characteristics of (Z)-Triprolidine against other prominent first and second-generation antihistamines. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing experimental data and the causal reasoning behind established testing methodologies.
Introduction: The Landscape of H1 Receptor Antagonism
Histamine H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the symptomatic treatment of allergic diseases such as allergic rhinitis and urticaria.[1][2] They function by blocking the effects of histamine on H1 receptors located on various cells, including those in the respiratory tract and skin.[3][4] This class of drugs is broadly divided into two categories: first-generation and second-generation antihistamines.
(Z)-Triprolidine is a potent first-generation antihistamine of the alkylamine class.[1] Like its counterparts (e.g., diphenhydramine, chlorpheniramine), it is characterized by its ability to cross the blood-brain barrier, which leads to well-documented central nervous system (CNS) effects, most notably sedation.[1][3][5][6] In contrast, second-generation agents (e.g., cetirizine, loratadine, fexofenadine) were developed to be more selective for peripheral H1 receptors with limited CNS penetration, thereby offering a more favorable side-effect profile.[5][6][7]
This guide will dissect the in vivo performance of (Z)-Triprolidine in comparison to these other agents, focusing on antihistaminic potency, onset and duration of action, and sedative effects, supported by data from established preclinical and clinical models.
Mechanism of Action: From Receptor Antagonism to Inverse Agonism
Historically termed H1 receptor antagonists, these drugs are now more accurately described as inverse agonists .[8][9] The H1 receptor, a G-protein coupled receptor (GPCR), exists in an equilibrium between an inactive and an active conformation.[8][9] Histamine acts as an agonist, stabilizing the active state and initiating the downstream signaling cascade (via Gq/11 protein activation) that produces allergic symptoms.[1][8]
H1-antihistamines bind to the receptor and stabilize its inactive conformation.[3][9] This action not only blocks histamine from binding but also reduces the receptor's basal activity, even in the absence of histamine.[9][10] This inverse agonism is the fundamental mechanism for alleviating allergic symptoms.[8][11] Furthermore, this action can down-regulate H1 receptor gene expression, potentially offering more potent symptom relief.[11]
The primary distinction between first and second-generation antihistamines lies in their physicochemical properties, which dictate their ability to cross the blood-brain barrier. First-generation drugs like triprolidine are more lipophilic and readily enter the CNS, where they interact with H1 receptors, leading to sedation.[3][4][6] They also tend to be less selective, interacting with muscarinic, cholinergic, and alpha-adrenergic receptors, which contributes to side effects like dry mouth and urinary retention.[4][6][7] Second-generation agents are typically larger, more lipophobic, and are substrates for the P-glycoprotein efflux pump in the blood-brain barrier, which severely restricts their CNS access.[5]
Visualizing the H1 Receptor Signaling Pathway
The following diagram illustrates the H1 receptor activation by histamine and its inhibition by an inverse agonist like (Z)-Triprolidine.
Caption: H1 Receptor signaling pathway and inverse agonist action.
In Vivo Models for Efficacy Assessment
To objectively compare antihistamines, standardized in vivo models are essential. These assays are designed to quantify the ability of a compound to inhibit a specific histamine-mediated physiological response.
Histamine-Induced Wheal and Flare Test
This is the most common model for assessing the potency and duration of action of H1 antihistamines in both preclinical animal studies and human clinical trials.[12]
-
Principle: An intradermal injection of histamine causes a localized "wheal" (swelling due to plasma extravasation) and a "flare" (redness from vasodilation). An effective antihistamine will suppress the size of both.[12]
-
Why it's used: This test provides a direct, quantifiable measure of H1 receptor blockade in the skin.[12] It is highly reproducible and allows for the comparison of onset of action, peak effect, and duration of activity among different drugs.[13]
-
Animal Models: The test is adapted for various species, including rats, mice, guinea pigs, and dogs.[14][15]
Allergen-Induced Response Models
These models mimic a true allergic reaction more closely by using an allergen to trigger endogenous histamine release from mast cells.
-
Principle: A sensitized animal is challenged with a specific allergen (e.g., Ascaris extract in dogs), and the resulting allergic response (e.g., skin reaction, bronchoconstriction) is measured.[14][15]
-
Why it's used: This model assesses the drug's ability to inhibit the effects of physiologically released histamine, providing a more clinically relevant measure of efficacy.
Pruritus (Itch) Models
-
Principle: Itch behavior (scratching) is induced in animals, typically mice, by an intradermal injection of histamine or another pruritogen.[16] The frequency and duration of scratching are quantified.
-
Why it's used: This model specifically evaluates the antipruritic efficacy of antihistamines. It's important to note that not all animal strains exhibit a scratching response to histamine, requiring careful model selection (e.g., ICR mice are responsive).[16]
Comparative Efficacy Analysis
Direct head-to-head in vivo studies comparing (Z)-Triprolidine with a wide range of second-generation antihistamines using standardized modern methods are limited. However, data from individual and older comparative studies allow for a robust analysis.
Antihistaminic Potency and Onset of Action
(Z)-Triprolidine is recognized for its high potency and rapid onset of action.
-
Triprolidine: Studies in humans have shown that doses as low as 1.25-2.5 mg produce significant, dose-related antagonism of histamine-induced wheal and flare.[17] The effect is maximal around 3 hours post-administration.[17] Another study noted significant flare suppression occurring at 1, 2, and 4 hours after a 2.5 mg dose.[18]
-
Second-Generation Comparators:
-
Cetirizine: Widely considered one of the most potent second-generation antihistamines in skin models, superior to loratadine and fexofenadine in inhibiting wheal and flare.[19][20] It demonstrates a rapid onset of action, typically within 1 hour.[19]
-
Fexofenadine: Shows a faster onset of action (2 hours) and greater potency in suppressing wheal and flare compared to loratadine.[13]
-
Loratadine: Onset of flare suppression is observed around 4 hours after dosing.[13]
-
While direct comparison is difficult, Triprolidine's potency in the wheal and flare model appears comparable to that of potent second-generation agents like Cetirizine, though its onset may be slightly slower.
Duration of Action
-
Triprolidine: Being a first-generation agent, it has a relatively short half-life, necessitating dosing every 4-6 hours for sustained relief.[3][21] The antihistaminic effect of lower doses begins to diminish after 8 hours.[17]
-
Second-Generation Comparators: A key advantage of second-generation agents is their longer duration of action, allowing for convenient once-daily dosing.[5][6]
Central Nervous System Effects: Sedation
The most significant differentiator between (Z)-Triprolidine and second-generation antihistamines is the propensity to cause sedation.
-
Triprolidine: Readily crosses the blood-brain barrier and is known to be a sedating antihistamine.[1][3] Studies have demonstrated significant impairment of auditory vigilance and prolongation of reaction time.[17] Its sedative properties have even been studied for the treatment of temporary sleep disturbance.[23][24]
-
Second-Generation Comparators: These are designed to be non-sedating or less-sedating.[5]
There is no significant correlation between a drug's peripheral antihistaminic potency (e.g., wheal and flare suppression) and its central sedative effects.[17]
Data Summary Table
| Antihistamine | Generation | Relative Potency (Wheal/Flare) | Onset of Action | Duration of Action | Sedation Potential |
| (Z)-Triprolidine | First | High | ~1-3 hours[17][18] | Short (~4-6 hours)[21] | High[3][17] |
| Cetirizine | Second | Very High[19][20] | ~1 hour[19] | Long (~24 hours)[5] | Low to Moderate[25] |
| Fexofenadine | Second | High | ~2 hours[13] | Long (~24 hours)[5] | Very Low[25] |
| Loratadine | Second | Moderate | ~4 hours[13] | Long (~24 hours)[5] | Very Low[25] |
Experimental Protocols
For researchers aiming to conduct comparative studies, adherence to validated protocols is paramount.
Protocol: Histamine-Induced Cutaneous Wheal and Flare in the Guinea Pig Model
-
Objective: To quantify and compare the in vivo H1-antihistaminic activity of test compounds.
-
Materials:
-
Male Hartley guinea pigs (300-350g)
-
Test compounds: (Z)-Triprolidine, Cetirizine, etc.
-
Vehicle (e.g., 0.5% methylcellulose)
-
Histamine dihydrochloride solution (e.g., 10 µg/mL in saline)
-
Saline (0.9% NaCl)
-
Calipers, fine-point marker
-
-
Workflow Diagram:
Caption: Experimental workflow for the guinea pig wheal and flare assay.
-
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize animals for at least 48 hours. 24 hours before the experiment, carefully shave the dorsal trunk of each guinea pig. Fast animals overnight with free access to water.
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) at a defined time before the histamine challenge (e.g., 60 minutes).
-
Baseline (Optional but recommended): Before drug administration, a saline injection can be given to measure any non-specific skin reaction.
-
Histamine Challenge: At time zero, administer an intradermal (i.d.) injection of 0.1 mL of histamine solution into the shaved dorsal skin. Mark the injection sites.
-
Measurement: At a specified time post-challenge (e.g., 30 minutes), measure the two orthogonal diameters of the resulting wheal and flare using calipers. The area is typically calculated as Area = π * (d1/2) * (d2/2).
-
Data Analysis: Calculate the mean wheal and flare areas for each treatment group. Determine the percentage inhibition of the response for each drug-treated group compared to the vehicle-control group.
-
% Inhibition = [1 - (Mean Area_drug / Mean Area_vehicle)] * 100
-
-
Conclusion and Future Directions
(Z)-Triprolidine remains a potent H1-antihistamine with a rapid onset of action, making it an effective agent for acute allergic symptoms.[17][18] Its primary limitation in a comparative context is its significant CNS and anticholinergic side-effect profile, a characteristic of its first-generation classification.[1][6] Second-generation antihistamines, while varying in their own potency, offer a superior safety profile with minimal to no sedation and the convenience of a longer duration of action.[5][6][25]
For researchers, the choice of antihistamine depends on the experimental objective. (Z)-Triprolidine can serve as a valuable positive control for studies investigating H1-receptor mediated sedation. In contrast, for efficacy models where CNS effects are a confounding factor, second-generation agents like fexofenadine or loratadine are preferable. Cetirizine stands out for its high peripheral potency, making it an excellent benchmark for antihistaminic activity in skin and respiratory models.[14][15]
Future research should focus on direct, parallel in vivo comparisons of (Z)-Triprolidine against a panel of modern antihistamines using multiple efficacy models (e.g., wheal/flare, allergen-induced bronchoconstriction, and pruritus) to provide a more comprehensive and directly comparable dataset.
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Dr. G. Bhanu Prakash. (2023). H1 Antihistamines Pharmacology USMLE ! First vs Second Generation. YouTube. [Link]
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Vos, C. D., Maleux, M. R., Gobert, J. (1987). Inhibition of histamine and allergen skin wheal by cetirizine in four animal species. Annals of Allergy. [Link]
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Kanase, G.V., Samant, M.D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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Kaliner, M.A., et al. (2003). Relative potency of fexofenadine HCl 180 mg, loratadine 10 mg, and placebo using a skin test model of wheal-and-flare suppression. Annals of Allergy, Asthma & Immunology. [Link]
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Hamilton, M., Bush, M., Bye, C., Peck, A.W. (1979). A comparison of triprolidine and cyclizine on histamine (H1) antagonism, subjective effects and performance tests in man. British Journal of Clinical Pharmacology. [Link]
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Howarth, P.H., et al. (2000). Comparison of the efficacy, safety and quality of life provided by fexofenadine hydrochloride 120 mg, loratadine 10 mg and placebo administered once daily for the treatment of seasonal allergic rhinitis. Clinical & Experimental Allergy. [Link]
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Peck, A.W., Fowle, A.S., Bye, C. (1975). A comparison of triprolidine and clemastine on histamine antagonism and performance tests in man: implications for the mechanism of drug induced drowsiness. European Journal of Clinical Pharmacology. [Link]
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Spector, S.L., et al. (2000). Efficacy and tolerability of loratadine versus fexofenadine in the treatment of seasonal allergic rhinitis: a double-blind comparison with crossover treatment of nonresponders. Clinical Therapeutics. [Link]
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Kaiser, H.B., Rooklin, A.R., Spangler, D.L., Capano, D. (2002). Efficacy of Loratadine Compared with Fexofenadine or Placebo for the Treatment of Seasonal Allergic Rhinitis. Scilit. [Link]
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A Comparative Guide to the Stereochemical Confirmation of Synthesized Triprolidine
Abstract
Triprolidine, a first-generation H1-receptor antagonist, owes its therapeutic efficacy almost exclusively to its (E)-geometric isomer, which exhibits a significantly higher binding affinity for the histamine H1 receptor compared to its (Z)-counterpart.[1] This profound stereospecificity mandates rigorous analytical confirmation of the stereochemical configuration following synthesis. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous confirmation of the (E)-isomer of Triprolidine. We will dissect the causality behind the selection of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) as primary validation tools, while contextualizing the role of X-ray crystallography as an absolute standard. We will also clarify why techniques common for enantiomeric analysis, such as polarimetry and circular dichroism, are unsuitable for this specific application. Detailed, field-tested protocols and comparative data are provided to equip researchers and drug development professionals with a robust framework for validating the stereochemical integrity of synthesized Triprolidine.
The Stereochemical Imperative in Triprolidine's Activity
The molecular structure of Triprolidine features a carbon-carbon double bond, giving rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine.[1] The antihistaminic activity resides predominantly in the (E)-isomer, with reported potency ratios between the (E) and (Z) isomers being as high as 600:1 in some biological assays.[2] This difference is a direct consequence of the three-dimensional arrangement of the p-tolyl and 2-pyridyl groups, which dictates the molecule's ability to bind effectively to the histamine H1 receptor.[1][3]
It is a critical point of clarification that Triprolidine is an achiral molecule . It does not possess a stereocenter and therefore does not have enantiomers (R/S isomers). Consequently, analytical techniques designed to differentiate enantiomers, such as polarimetry (which measures optical rotation) and traditional Circular Dichroism (CD), are not applicable for confirming its geometric configuration.[4][5][6] The analytical challenge lies in definitively distinguishing the diastereomeric (E) and (Z) forms.
The overall workflow for confirming the stereochemical configuration of newly synthesized Triprolidine should follow a logical progression from separation and quantification to definitive structural elucidation.
Caption: Analytical workflow for Triprolidine stereochemical confirmation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is dictated by the specific question being asked: "What is the ratio of isomers?" versus "What is the definitive structure of the major isomer?" HPLC and NMR spectroscopy serve as complementary first-line techniques to answer these questions.
| Methodology | Principle of Differentiation | Strengths | Limitations | Primary Application |
| ¹H NMR (NOESY) | Through-space correlation of protons. The vinylic proton of the (E)-isomer shows a Nuclear Overhauser Effect (NOE) with the allylic protons of the pyrrolidine ring.[2] | Provides unambiguous, direct evidence of geometric configuration. Non-destructive. | Requires a relatively pure sample (>95%). May require 2D experiments (NOESY) for definitive proof, which takes more instrument time. | Definitive identification of the (E) vs. (Z) isomer. |
| HPLC | Differential partitioning between a stationary phase (e.g., C18) and a mobile phase based on small differences in polarity and shape between the (E) and (Z) isomers.[2][7] | Excellent for separating isomers and providing high-precision quantification of isomeric purity (e.g., >99.5%).[2] High sensitivity. | Does not inherently identify which peak corresponds to which isomer without a reference standard. | Purity assessment and determination of the E/Z ratio. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice to determine the precise three-dimensional arrangement of atoms.[3] | The "gold standard" for absolute structural determination. Provides unequivocal proof of configuration. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow. The solid-state structure may not represent the conformation in solution. | Absolute confirmation when a crystal is available or when NMR data is ambiguous. |
The Power of NMR: Unambiguous Configurational Assignment
NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is the most powerful technique for confirming the geometric configuration of Triprolidine in solution. The NOE is a phenomenon where the magnetization of a nucleus can be transferred to a spatially proximate nucleus (typically < 5 Å), resulting in a change in the intensity of the second nucleus's signal.
For Triprolidine, the key distinction lies in the spatial relationship between the vinylic proton (-C=CH-) and the allylic protons of the pyrrolidine ring (-CH₂-N).
-
In the (E)-isomer , the vinylic proton and the adjacent pyrrolidine methylene group are on the same side of the double bond, allowing for an observable NOE.
-
In the (Z)-isomer , these groups are on opposite sides, and no significant NOE is expected between them.
Caption: Principle of NOE for distinguishing Triprolidine isomers.
Experimental Protocols
These protocols represent self-validating systems when run with appropriate reference standards and controls.
Protocol 4.1: HPLC Method for Isomeric Purity
This method is designed to separate and quantify the (E) and (Z) isomers of Triprolidine.[2]
1. Instrumentation and Columns:
-
HPLC system with UV detector.
-
Stationary Phase: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
A typical starting gradient could be 30:70 (v/v) Acetonitrile:Buffer.
-
Filter and degas the mobile phase prior to use.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized Triprolidine sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Prepare a reference standard of (E)-Triprolidine at the same concentration, if available.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 290 nm.
5. Analysis and Interpretation:
-
Run the reference standard to determine the retention time of the (E)-isomer. The (Z)-isomer will typically have a different retention time.
-
Run the synthesized sample.
-
Calculate the isomeric purity by integrating the peak areas. The percentage of the (E)-isomer is calculated as: (Area_E / (Area_E + Area_Z)) * 100.
-
A successful synthesis should yield an isomeric purity of >99.5% for the (E)-isomer.[2]
Protocol 4.2: ¹H NMR and NOESY for Configurational Assignment
This protocol provides the definitive structural proof of the (E)-configuration.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified Triprolidine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved.
2. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Identify the key signals: the vinylic proton, the aromatic protons (p-tolyl and pyridyl), and the aliphatic protons of the pyrrolidine ring.
3. NOESY (2D) Experiment Acquisition:
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Use a mixing time appropriate for a small molecule, typically in the range of 500-800 ms.
4. Data Processing and Interpretation:
-
Process the 2D NOESY spectrum.
-
Look for a cross-peak correlating the vinylic proton signal with the signal of the allylic protons on the pyrrolidine ring adjacent to the double bond.
-
The presence of this cross-peak is definitive evidence for the (E)-configuration, confirming their close spatial proximity. The absence of this cross-peak would suggest the (Z)-configuration.
Conclusion
Confirming the stereochemical configuration of synthesized Triprolidine is not merely an analytical exercise; it is a prerequisite for ensuring its therapeutic efficacy and safety. A multi-pronged approach, leveraging the quantitative power of HPLC for isomeric purity and the definitive structural elucidation capability of NMR spectroscopy (NOESY) , provides a robust and scientifically sound validation strategy. While X-ray crystallography remains the ultimate arbiter of structure, it is not always practical. By understanding the principles behind each technique and applying the detailed protocols within this guide, researchers can confidently and accurately confirm the synthesis of the pharmacologically active (E)-Triprolidine.
References
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- Pacific BioLabs. Polarimetry.
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- Nafie, L. A., & Stephens, P. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 683-697.
- Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.
- MtoZ Biolabs.
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- Casy, A. F., Drake, A. F., Ganellin, C. R., Mercer, A. D., & Upton, C. (1992). Stereochemical studies of chiral H-1 antagonists of histamine: the resolution, chiral analysis, and biological evaluation of four antipodal pairs. Chirality, 4(6), 356-66.
- Casy, A. F., & Mercer, A. D. (1992). Analogues of triprolidine: structural influences upon antihistamine activity. Journal of Pharmacy and Pharmacology, 44(10), 791-5.
- James, M. N., & Williams, G. J. (1974). The Crystal and Molecular Structure of the Antihistaminic Drug Triprolidine Hydrochloride Monohydrate [trans-1-(p-Tolyl)-1-(2-pyridyl)-3-pyrrolidino-prop-1-ene]. Canadian Journal of Chemistry, 52(10), 1872-1879.
- Khan, S. A., Alam, S. D., Bagadi, M., Anjum, R., & Yusuf, M. (2024). Chromatographic Separation of Antihistamine Drugs using HPLC. Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry, 1(2).
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A Head-to-Head Comparative Analysis: (Z)-Triprolidine vs. Cetirizine for Histamine H1 Receptor Antagonism
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of allergy therapeutics, histamine H1 receptor antagonists remain a cornerstone of symptomatic relief. This guide provides a detailed, head-to-head comparison of (Z)-Triprolidine, a first-generation antihistamine, and Cetirizine, a second-generation agent. As a Senior Application Scientist, the objective is to present an in-depth analysis grounded in experimental data to inform researchers, scientists, and drug development professionals on the distinct pharmacological profiles of these two compounds.
(Z)-Triprolidine, an alkylamine derivative, has long been utilized for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1] However, its clinical use is often tempered by its sedative properties, a characteristic feature of first-generation antihistamines that readily cross the blood-brain barrier.[1][2] In contrast, Cetirizine, a carboxylated metabolite of hydroxyzine, was developed to minimize central nervous system effects, offering a more favorable safety profile for daytime use.[3][4] This guide will dissect the in vitro and in vivo characteristics of these two molecules, providing a comprehensive framework for their comparative evaluation.
Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor
Both (Z)-Triprolidine and Cetirizine exert their therapeutic effects by acting as competitive antagonists at the histamine H1 receptor.[1][4] In an allergic response, histamine released from mast cells and basophils binds to H1 receptors on various cell types, initiating a signaling cascade that leads to the classic symptoms of allergy: vasodilation, increased vascular permeability, and smooth muscle contraction.
(Z)-Triprolidine and Cetirizine competitively block histamine from binding to the H1 receptor, thereby preventing the downstream signaling events.[1][4] The key difference in their clinical profiles arises from their ability to penetrate the central nervous system. (Z)-Triprolidine's lipophilic nature allows it to cross the blood-brain barrier and antagonize H1 receptors in the brain, leading to sedation.[1] Cetirizine, being less lipophilic and a substrate for P-glycoprotein, has limited brain penetration, resulting in a non-sedating profile at therapeutic doses.[4]
Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of antihistamines.
In Vitro Comparative Analysis
Receptor Binding Affinity
The cornerstone of an antihistamine's potency is its affinity for the histamine H1 receptor. This is quantitatively expressed by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. While no single study directly compares the Ki values of (Z)-Triprolidine and Cetirizine under identical conditions, data from various sources provide a strong basis for comparison. It is important to note that the antihistaminic activity of Triprolidine resides almost exclusively in the (E)-isomer, which is significantly more potent than the (Z)-isomer.[1] For the purpose of this guide, "(Z)-Triprolidine" refers to the commercially available mixture, where the active (E)-isomer is the component of interest.
| Compound | H1 Receptor Binding Affinity (Ki) [nM] | Reference(s) |
| (E)-Triprolidine | Potency ratio of E vs. Z isomer is ~600-1170:1 | [1] |
| Cetirizine | ~6 | [4][5] |
Note: Direct Ki values for (E)-Triprolidine are not consistently reported in recent literature, with data often presented as potency ratios of its isomers.
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay
This protocol outlines a standard competitive binding assay to determine the Ki of a test compound for the histamine H1 receptor.
Caption: Workflow for a competitive radioligand binding assay for the H1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound ((Z)-Triprolidine or Cetirizine).
-
Add a fixed concentration of a radiolabeled H1 receptor antagonist, typically [³H]mepyramine.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled H1 antagonist like mianserin).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours) with gentle agitation.[6]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
-
In Vivo Efficacy
Animal models of allergic rhinitis are crucial for evaluating the in vivo efficacy of antihistamines. The guinea pig is a commonly used species for these studies due to its well-characterized allergic responses that mimic human symptoms.[8]
| Compound | Animal Model | Key Findings | Reference(s) |
| (Z)-Triprolidine | Not available in a directly comparable model | - | |
| Cetirizine | Ovalbumin-sensitized guinea pigs | Significantly reduced sneezing and nose rubbing | [8] |
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This protocol describes a common method for inducing and evaluating allergic rhinitis in guinea pigs to test the efficacy of antihistamines.[8]
Sources
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- 5. Differential responses to various classes of drugs in a model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Comparative Guide to Species-Specific Metabolism of Triprolidine
For researchers and drug development professionals, understanding the metabolic fate of a compound across different preclinical species and its correlation to human metabolism is a cornerstone of successful drug development. This guide provides an in-depth, comparative analysis of the species-specific differences in the metabolism of Triprolidine, a first-generation antihistamine. By synthesizing available data and outlining robust experimental protocols, this document aims to equip scientists with the necessary insights to design informative preclinical studies and better predict human pharmacokinetics.
Introduction: The Critical Role of Metabolism in Drug Development
Triprolidine, an H1-receptor antagonist, is utilized for the symptomatic relief of allergic conditions.[1] Like many xenobiotics, it undergoes extensive metabolism, primarily in the liver, which dictates its efficacy, potential for drug-drug interactions, and safety profile.[1] The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast array of drugs, and species-specific variations in the expression and activity of these enzymes can lead to significant differences in metabolic pathways and clearance rates.[2] A thorough understanding of these differences is paramount for the appropriate selection of animal models in nonclinical toxicology studies and for the accurate extrapolation of preclinical data to humans.[2]
The Metabolic Landscape of Triprolidine: A Cross-Species Comparison
The primary metabolic pathway of Triprolidine involves the oxidation of the p-methyl group on the phenyl ring.[1] However, the extent of this and other metabolic transformations, as well as the specific enzymes involved, varies significantly across species.
Human Metabolism:
In humans, Triprolidine is extensively metabolized, with the primary cytochrome P450 isozyme responsible being CYP2D6 .[1] This is a critical consideration due to the well-documented genetic polymorphisms of CYP2D6 in the human population, which can lead to pronounced inter-individual differences in metabolic capacity.[1]
Preclinical Species Metabolism:
A comparative overview of Triprolidine metabolism in common preclinical species reveals both similarities and notable distinctions.
| Species | Major Metabolites | Minor Metabolites | Key Insights & References |
| Mouse (CD-1) | Carboxylic acid analog (219C69) (~57.6% of dose) | Gamma-aminobutyric acid analog, Pyrrolidinone analog of 219C69, Pyridine-ring hydroxylated derivative | Extensive metabolism with over 80% of the dose recovered in urine.[3] |
| Rat | Hydroxymethyltriprolidine, Triprolidine carboxylic acid, Hydroxytriprolidine, Dihydroxytriprolidine (1 & 2), Oxotriprolidine carboxylic acid | Unchanged Triprolidine | A diverse range of metabolites has been identified in both urine and bile.[4] |
| Dog (Beagle) | Carboxylic acid analog (219C69) (~49-51% of dose) | Gamma-aminobutyric acid analog (~11-12% of dose), Pyrrolidinone analog of 219C69 (~3-4% of dose) | Extensive metabolism with less than 1% of the parent drug recovered in excreta. The metabolic pattern is similar following oral and intravenous administration.[5] |
| Monkey | Data not available in the searched literature. | Data not available in the searched literature. | Further investigation is required to characterize the metabolic profile in non-human primates. |
Key Observation: The oxidation of the toluene methyl group to a carboxylic acid is a conserved major metabolic pathway in mice and dogs, and this metabolite is also observed in rats. This suggests that these species may serve as relevant models for studying this primary clearance pathway. However, the diversity of metabolites in rats indicates potentially more complex or alternative metabolic routes in this species.
Unraveling the Enzymatic Machinery: A Focus on Cytochrome P450
Identifying the specific CYP enzymes responsible for Triprolidine metabolism in preclinical species is crucial for validating their use as models for human metabolism, which is dominated by CYP2D6.
Hypothesized Metabolic Activation Pathway
Caption: Hypothesized metabolic pathway of Triprolidine.
While direct studies on the specific CYP isoforms metabolizing Triprolidine in animals are limited in the readily available literature, we can infer potential involvement based on known species differences in CYP expression and function. General reviews indicate that species-specific isoforms of CYP1A, -2C, -2D, and -3A show considerable interspecies differences in catalytic activity, warranting caution when extrapolating metabolism data.[2]
Experimental Framework for Investigating Species-Specific Metabolism
To address the existing data gaps and to provide a robust comparison, a systematic experimental approach is essential. The following protocols outline best practices for investigating the species-specific metabolism of Triprolidine.
Experimental Workflow
Caption: A streamlined workflow for investigating species-specific drug metabolism.
PART 1: In Vitro Characterization using Liver Microsomes
Objective: To determine the rate of metabolism and identify the metabolites of Triprolidine in human, mouse, rat, dog, and monkey liver microsomes.
Rationale: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them a cost-effective and high-throughput model for initial metabolic screening.[6]
Protocol:
-
Preparation: Obtain pooled liver microsomes from human, male CD-1 mice, male Sprague-Dawley rats, male beagle dogs, and male cynomolgus monkeys.
-
Incubation: Incubate Triprolidine (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. Include control incubations without the NADPH-regenerating system to account for non-enzymatic degradation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent compound (for metabolic stability) and identify and quantify the formation of metabolites.
PART 2: Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for Triprolidine metabolism in each species.
Rationale: This is critical for understanding the potential for drug-drug interactions and for validating the relevance of the animal model to human metabolism.[7]
Protocol:
-
Recombinant Enzyme Screening:
-
Incubate Triprolidine with a panel of commercially available recombinant human and animal CYP enzymes (e.g., human CYP2D6, rat CYP2D orthologs, etc.).
-
Monitor the formation of key metabolites to identify the primary enzymes involved.
-
-
Chemical Inhibition Assay in Liver Microsomes:
-
Co-incubate Triprolidine with liver microsomes from each species in the presence and absence of known selective inhibitors for major CYP isoforms.
-
A significant reduction in the formation of a metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
PART 3: In Vivo Pharmacokinetic and Metabolism Studies
Objective: To characterize the pharmacokinetic profile and identify the major circulating and excreted metabolites of Triprolidine in preclinical species.
Rationale: In vivo studies provide a complete picture of absorption, distribution, metabolism, and excretion (ADME), confirming the in vitro findings in a whole-animal system.
Protocol:
-
Animal Models: Use male CD-1 mice, Sprague-Dawley rats, and beagle dogs. The inclusion of a non-human primate model (e.g., cynomolgus monkey) is highly recommended for compounds intended for human use.
-
Dosing: Administer a single oral dose of [14C]-labeled Triprolidine to allow for comprehensive metabolite tracking.
-
Sample Collection: Collect blood, urine, and feces at multiple time points over a 72-hour period.
-
Pharmacokinetic Analysis: Analyze plasma samples for Triprolidine concentrations using a validated bioanalytical method to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Metabolite Profiling and Identification:
-
Analyze urine, feces, and plasma for total radioactivity.
-
Use radiochromatography to separate the parent drug from its metabolites.
-
Identify the structure of the metabolites using techniques such as LC-MS/MS, NMR, and IR.
-
Conclusion: Synthesizing the Data for Informed Decision-Making
The collective data from these studies will enable a comprehensive comparison of Triprolidine metabolism across species. This will allow researchers to:
-
Select the most appropriate animal model(s) for pivotal toxicology studies based on metabolic similarity to humans.
-
Identify potential "human-specific" metabolites that may require separate safety qualification.
-
Predict potential drug-drug interactions in humans based on the identified metabolizing enzymes.
-
Improve the accuracy of in vitro-in vivo extrapolation (IVIVE) to better predict human clearance and pharmacokinetic parameters.
By adopting a systematic and comparative approach to studying drug metabolism, researchers can de-risk drug development programs, optimize clinical trial design, and ultimately contribute to the development of safer and more effective medicines.
References
[4] Jung, B. H., Eom, K. D., Yoo, Y. S., Chung, B. C., & Park, J. S. (1992). Metabolism of Triprolidine in Rat. Yakhak Hoeji, 36(1), 59-66. [1] BenchChem. (2025). In Vivo Pharmacokinetics and Metabolism of Triprolidine: A Technical Guide. Retrieved from [A representative, though not directly accessible, URL would be placed here] [3] Deal, D. L., Chandrasurin, P., Shockcor, J., Minick, D. J., Findlay, J. W., & McNulty, M. J. (1992). Disposition and metabolism of triprolidine in mice. Drug Metabolism and Disposition, 20(6), 920–927. [8] Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667-685. [7] Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [A representative, though not directly accessible, URL would be placed here] [9] Human Metabolome Database. (n.d.). Showing metabocard for Triprolidine (HMDB0014571). Retrieved from [A representative, though not directly accessible, URL would be placed here] [10] Nicolas, J. M., et al. (1999). In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines. Chemico-biological interactions, 123(1), 57-70. [11] Hucker, H. B., Stauffer, S. C., Balletto, A. J., White, S. D., Zacchei, A. G., & Arison, B. H. (1978). Physiological Disposition and Metabolism of Cyclobenzaprine in the Rat, Dog, Rhesus Monkey, and Man. Drug Metabolism and Disposition, 6(6), 659–672. Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875-894. [6] Obach, R. S. (1999). The use of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Current opinion in drug discovery & development, 2(1), 45-53. [5] Deal, D. L., Findlay, J. W., Minick, D. J., & McNulty, M. J. (1992). Disposition of triprolidine in the male beagle dog. Drug Metabolism and Disposition, 20(6), 928–935. [12] Gole, D. J., et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(5), 623-631. [13] GIBCO. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [A representative, though not directly accessible, URL would be placed here] [14] Chen, Y., et al. (2022). Human liver microsomes study on the inhibitory effect of plantainoside D on the activity of cytochrome P450 activity. Journal of Ethnopharmacology, 295, 115421. Stresser, D. M., et al. (2000). In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC. Drug Metabolism and Disposition, 28(12), 1485-1491. [15] Gessner, T., & Acara, M. (1977). Metabolism of cyclophosphamide by rat liver microsomes. Drug Metabolism and Disposition, 5(2), 95-101. [16] Girennavar, B., et al. (2007). In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5. Drug Metabolism and Disposition, 35(9), 1615-1622. [17] Fink-Gremmels, J. (2008). In vitro inhibition of in vitro metabolism of testosterone in human, dog and horse liver microsomes to investigate species differences. Veterinary immunology and immunopathology, 125(3-4), 239-247. [18] Li, M., et al. (2024). Time-series metabolomic analysis revealed altered metabolism of cynomolgus monkeys after injecting exosomes. BMC Genomics, 25(1), 1-13. [19] Luethi, D., et al. (2019). Control experiments to ensure enzyme inhibition in human liver.... ResearchGate. [20] Creative Biolabs. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [A representative, though not directly accessible, URL would be placed here] [21] Wang, Y., et al. (2023). Inhibitory Mechanisms of Lekethromycin in Dog Liver Cytochrome P450 Enzymes Based on UPLC-MS/MS Cocktail Method. International Journal of Molecular Sciences, 24(20), 15426. [22] Cederbaum, A. I. (2012). Cytochrome P450 and its role in veterinary drug interactions. Veterinary Clinics: Small Animal Practice, 42(1), 1-14.
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Safety Operating Guide
Navigating the Disposal of (Z)-Triprolidine Hydrochloride: A Guide for the Modern Laboratory
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical compound extends far beyond its use in experimentation. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory management that underpins the safety of personnel, the integrity of research, and our collective environmental responsibility. This guide provides a detailed protocol for the proper disposal of (Z)-Triprolidine Hydrochloride, offering not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and compliance in your laboratory.
This compound is an antihistamine that, while valuable in research, requires careful handling from acquisition to disposal.[1] Its classification as harmful if swallowed and a skin and eye irritant necessitates a disposal plan that mitigates these risks.[1]
The Core Principle: Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), the primary responsibility for determining if a waste is hazardous lies with the generator—in this case, the laboratory that used the this compound.[2] While this compound is not explicitly found on the P or U lists of hazardous wastes, it must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3][4][5]
Table 1: Hazardous Waste Characteristic Evaluation for this compound Waste Streams
| Characteristic | EPA Waste Code | Evaluation for this compound Waste |
| Ignitability | D001 | Unlikely for the pure compound. However, if dissolved in a flammable solvent (flash point < 140°F), the entire solution is considered ignitable hazardous waste.[4] |
| Corrosivity | D002 | The pure compound is not corrosive. Aqueous solutions should be tested for pH. If the pH is ≤ 2 or ≥ 12.5, it is a corrosive hazardous waste.[4][6] |
| Reactivity | D003 | Stable under normal conditions. Not considered reactive.[2] |
| Toxicity | Varies | Determined by the Toxicity Characteristic Leaching Procedure (TCLP). While not specifically listed, as a pharmacologically active compound, it is best practice to manage it as potentially toxic.[4] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, ensure you are wearing the appropriate PPE. The irritant nature of this compound dictates the following as a minimum:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization - Is it Hazardous?
Based on the information in Table 1, assess the waste stream containing this compound.
-
Pure Compound (Unused or Expired): Due to its pharmacological activity and potential toxicity, it is best practice to manage unused or expired this compound as a hazardous waste.
-
Solutions:
-
If dissolved in a flammable solvent, it is a D001 hazardous waste .
-
If in an aqueous solution with a pH of ≤ 2 or ≥ 12.5, it is a D002 hazardous waste .
-
If it does not meet the criteria for ignitability or corrosivity, it should still be managed as a non-hazardous pharmaceutical waste, which requires specific disposal methods and should not be disposed of in regular trash or down the drain.
-
Step 3: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation is paramount to laboratory safety.
-
Hazardous Waste:
-
Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the waste. For instance, if the waste is in a corrosive solution, do not use a metal container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the specific hazardous characteristic(s) (e.g., "Ignitable").
-
-
Non-Hazardous Pharmaceutical Waste:
-
Collect in a separate, clearly labeled container designated for non-hazardous pharmaceutical waste.
-
Step 4: Accumulation and Storage - A Designated and Safe Area
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general foot traffic and drains.
Keep containers securely closed except when adding waste.
Step 5: Disposal - The Final Step
-
Hazardous Waste: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Non-Hazardous Pharmaceutical Waste: Consult with your EHS department for the appropriate disposal pathway. Many institutions have specific programs for non-hazardous pharmaceutical waste to prevent its entry into the environment.
Never dispose of this compound, in any form, down the drain or in the regular trash. Pharmaceutical waste in waterways is a significant environmental concern.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following diagram illustrates the key steps and considerations.
Caption: Decision workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, your immediate actions are crucial for safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, use an absorbent material to contain and collect the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your EHS department.
By adhering to these protocols, you contribute to a safer and more sustainable research environment. The principles of responsible chemical management are not a hindrance to scientific progress but are, in fact, an integral part of it.
References
-
Safety Management Services, Inc. (n.d.). Hazardous Medications & Other RCRA Listings. Retrieved from [Link]
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Consolidated List of Lists. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
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PureWay. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). RCRA P Waste - List Details. Substance Registry Services. Retrieved from [Link]
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Triumvirate Environmental. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
British Pharmacopoeia Commission. (2021, April 21). Safety data sheet - Z-Triprolidine Hydrochloride. Retrieved from [Link]
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- 2. static.cymitquimica.com [static.cymitquimica.com]
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- 4. pwaste.com [pwaste.com]
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- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling (Z)-Triprolidine Hydrochloride
This guide provides comprehensive, immediate safety protocols and logistical information for the handling and disposal of (Z)-Triprolidine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system of laboratory safety, grounded in established scientific principles and authoritative standards. Our commitment is to empower your research with the highest level of safety, building a foundation of trust through value that extends beyond the product itself.
Hazard Assessment: Understanding the Risks of this compound
This compound is a first-generation antihistamine that requires careful handling due to its potential health effects.[1] A thorough understanding of its hazard profile is the cornerstone of effective personal protective equipment (PPE) selection and safe laboratory practices.
Primary Hazard Overview:
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3][4] | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[5] | |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[3][5] | |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation or drowsiness and dizziness.[2][3] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5] |
The causality behind these classifications lies in the compound's chemical nature as a hydrochloride salt of an amine. Amine compounds can be irritants, and fine powders pose an inhalation risk. The hydrochloride form can contribute to irritation upon contact with mucous membranes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a risk assessment of the specific procedures being undertaken. The following recommendations provide a robust baseline for handling this compound in both solid and solution forms.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[6] | Protects against accidental splashes of solutions and airborne particles of the solid compound, preventing serious eye irritation.[2][3] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact, which can cause irritation.[2][3] Nitrile is recommended for its broad resistance to a range of chemicals found in a laboratory setting. For prolonged contact or when handling concentrated solutions, consider thicker gloves or double-gloving. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination with the chemical.[6] |
| Footwear | Closed-toe shoes. | Prevents injury from dropped items and protects feet from spills. |
Task-Specific Respiratory Protection
Respiratory protection is critical when there is a potential for generating dust or aerosols.
| Task | Minimum Respiratory Protection | Rationale |
| Handling Solid Compound (e.g., weighing, transferring) | NIOSH-approved N95 filtering facepiece respirator (or equivalent). | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[3] |
| Handling Solutions in a well-ventilated area | Generally not required. | In a properly functioning chemical fume hood, the risk of inhaling vapors is minimized. |
| Sonication, vortexing, or other aerosol-generating procedures with solutions | Consider a respirator with an organic vapor cartridge and a particulate pre-filter. | Protects against inhalation of both the chemical, which may become aerosolized, and any volatile solvent used. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of this compound and the procedure.
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures for donning, doffing, and handling is essential to minimize exposure and prevent contamination.
Protocol for Donning PPE
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[2][5]
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned or snapped.
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[5]
Protocol for Doffing PPE
The principle of doffing is to touch potentially contaminated surfaces with gloved hands and clean surfaces with bare hands.
-
Gloves: Remove your gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands.[2] Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat by rolling it outwards and away from your body. Handle it by the inside surfaces and place it in the designated area for lab laundry or disposal.
-
Hand Hygiene: Wash your hands.
-
Eye Protection: Remove your safety glasses or goggles by handling the earpieces or strap from the back.[2]
-
Respiratory Protection (if worn): Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal and Decontamination Plan
Proper disposal and decontamination are crucial final steps in the safe handling of this compound.
Waste Disposal
-
Solid Waste: Dispose of solid this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels from a spill clean-up) as hazardous chemical waste in accordance with your institution's and local regulations.[6][7] The waste container should be clearly labeled.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[6]
-
Contaminated PPE: Used gloves and disposable lab coats should be disposed of in the appropriate hazardous waste stream as designated by your institution's environmental health and safety department.
Decontamination
-
Work Surfaces: At the end of any procedure involving this compound, decontaminate all work surfaces (e.g., benchtop, fume hood sash, balance) with a suitable laboratory detergent and water, followed by a rinse with 70% ethanol or another appropriate disinfectant.
-
Spill Clean-up: In the event of a small spill of the solid material, avoid raising dust.[3] Gently cover the spill with absorbent paper dampened with water, then wipe it up and place the materials in a sealed bag for hazardous waste disposal. For liquid spills, use an appropriate chemical spill kit. For large spills, evacuate the area and contact your institution's emergency response team.
The following diagram outlines the logical flow of the disposal process.
Caption: A logical workflow for the proper segregation and disposal of waste generated from handling this compound.
References
-
Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE - University of Ottawa. Available at: [Link]
-
PPE: Donning & Doffing | Office of Research Safety | The George Washington University. Available at: [Link]
-
Fundamentals of Donning and Doffing PPE in Clinical Laboratories - CDC. Available at: [Link]
-
Triprolidine | C19H22N2 | CID 5282443 - PubChem. Available at: [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
